Technical Documentation Center

1,5-Anhydro-D-glucitol-13C6 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,5-Anhydro-D-glucitol-13C6

Core Science & Biosynthesis

Foundational

1,5-Anhydro-D-glucitol: The Pharmacodynamic Sentinel of Glycemic Volatility

[1] Executive Summary In the landscape of glycemic biomarkers, 1,5-Anhydro-D-glucitol (1,5-AG) occupies a unique pharmacological niche.[1][2][3] Unlike HbA1c, which provides a weighted average of glycemia over 90 days, o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of glycemic biomarkers, 1,5-Anhydro-D-glucitol (1,5-AG) occupies a unique pharmacological niche.[1][2][3] Unlike HbA1c, which provides a weighted average of glycemia over 90 days, or Fructosamine, which reflects a 2-3 week average, 1,5-AG functions as a reverse-indicator of hyperglycemic excursions . It is the only FDA-cleared biomarker specifically sensitive to postprandial spikes and short-term glycemic volatility (1-2 weeks).

For drug development professionals and researchers, 1,5-AG offers high-resolution data on the "peaks" of glucose variability that HbA1c often masks. However, its utility is context-dependent, particularly in the era of SGLT2 inhibitors, where its interpretation inverts from a marker of glycemic control to a marker of therapeutic adherence.

Biochemical Mechanism: The Competitive Inhibition Model

The clinical utility of 1,5-AG is derived from its unique renal handling. Structurally, 1,5-AG is a 1-deoxy form of glucose.[4] It is not metabolized by the body and remains stable in a metabolic pool (approx. 500–1000 mg in adults).

Renal Handling and the SGLT Nexus

Under physiological conditions, 1,5-AG is filtered by the glomerulus and nearly completely reabsorbed (99.9%) in the proximal renal tubule. This reabsorption is mediated by Sodium-Glucose Cotransporters, primarily SGLT5 (SLC5A10) and to a lesser extent SGLT4 (SLC5A9) .

  • Normoglycemia: Glucose levels in the filtrate are below the renal threshold (~180 mg/dL). SGLT5/4 efficiently reabsorbs 1,5-AG, maintaining high serum levels.

  • Hyperglycemia: When blood glucose exceeds the renal threshold, the massive influx of glucose into the tubule competitively inhibits SGLT5/4. Because glucose has a much higher affinity or simply mass-action dominance, 1,5-AG reabsorption is blocked.

  • Result: 1,5-AG is flushed into the urine, causing a rapid drop in serum levels.

Key Insight: 1,5-AG is a "negative" marker. Lower levels indicate higher recent hyperglycemic excursions.

Visualization of Renal Dynamics

G Ingestion Dietary Intake (Stable Source) Pool Systemic 1,5-AG Pool (Non-Metabolizable) Ingestion->Pool Kidney Glomerular Filtration Pool->Kidney SGLT Proximal Tubule (SGLT5 / SGLT4) Kidney->SGLT Filtrate Reabsorption Reabsorption (To Blood) SGLT->Reabsorption Normoglycemia (Glucose < 180 mg/dL) Urine Urinary Excretion SGLT->Urine Hyperglycemia (Competitive Inhibition) Reabsorption->Pool

Figure 1: The physiological loop of 1,5-AG. Note the critical bifurcation at the Proximal Tubule dependent on glucose load.

Analytical Methodologies

Accurate quantification is critical for research integrity. Two primary methodologies dominate the field: Enzymatic Assays (Clinical Standard) and LC-MS/MS (Research Standard).

Enzymatic Assay (GlycoMark®)

The enzymatic method relies on Pyranose Oxidase (PROD) , which oxidizes 1,5-AG to generate hydrogen peroxide.

Protocol Summary:

  • Sample Prep: Serum or EDTA plasma.

  • Pre-treatment: Sample is passed through a column to remove glucose (which would also react with PROD). This is the critical step to prevent interference.

  • Reaction: 1,5-AG + O2 --(PROD)--> 1,5-anhydro-D-fructose + H2O2.

  • Detection: H2O2 + 4-AA + Peroxidase --> Colorimetric signal (Absorbance at 546 nm).

LC-MS/MS Quantification

For pharmacokinetic (PK) studies or when glucose levels are extremely high (>600 mg/dL) where enzymatic pre-treatment might fail, LC-MS/MS is preferred.

Recommended Workflow:

  • Extraction: Protein precipitation with acetonitrile (1:3 v/v).

  • Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) column is required due to the high polarity of 1,5-AG.

    • Mobile Phase: Acetonitrile/Ammonium Acetate buffer gradient.

  • Detection: Negative ion mode (ESI-).

    • Transition: m/z 163.1 -> 103.0 (Quantifier).

Data Comparison: 1,5-AG vs. Standard Markers
Feature1,5-AG (GlycoMark) Fructosamine / GSP HbA1c
Time Window 1 – 2 Weeks2 – 3 Weeks2 – 3 Months
Physiological Basis Renal Threshold OverflowGlycation of AlbuminGlycation of Hemoglobin
Sensitivity High for Postprandial SpikesModerate for Avg GlucoseLow for Variability
Primary Confounder Renal Failure (eGFR <30)Albumin TurnoverRBC Turnover / Anemia
Directionality Low = Poor Control High = Poor ControlHigh = Poor Control

Clinical Utility & Interpretation

The "Gap" in HbA1c

Patients with "good" HbA1c (<7.0%) can still experience significant daily glycemic excursions. 1,5-AG is most sensitive in this range.

  • Scenario: A patient has an HbA1c of 6.8% but frequent post-meal spikes to 200 mg/dL.

  • Result: HbA1c remains stable (average is normal), but 1,5-AG drops significantly.

  • Action: Indicates need for prandial insulin or agents targeting post-meal glucose (e.g., GLP-1 RAs).

Reference Ranges
  • Normal Healthy Adult: 10.7 – 32.0 µg/mL[5]

  • Target for Diabetes: > 10 µg/mL

  • Uncontrolled Hyperglycemia: < 6.0 µg/mL[6]

  • Significant Excursions: < 2.0 µg/mL (Often seen in untreated Type 1)

Drug Development: The SGLT2 Inhibitor Conundrum

The rise of SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) has fundamentally altered the interpretation of 1,5-AG. This is a critical interaction for clinical trial design.

Mechanism of Interference

SGLT2 inhibitors lower blood glucose by inducing glycosuria.[7] This therapeutic glycosuria creates a high concentration of glucose in the renal tubule, which competitively inhibits SGLT5/4.

  • Consequence: Patients on SGLT2 inhibitors will have extremely low 1,5-AG levels (<2-4 µg/mL) , regardless of their serum glycemic control.

1,5-AG as a Compliance Marker

In SGLT2 inhibitor trials, 1,5-AG serves a novel purpose: Adherence Verification.

  • Low 1,5-AG: Indicates the drug is active (glycosuria is present).

  • Normal 1,5-AG: Indicates non-compliance (drug is not being taken, no glycosuria is present).

Warning: Do not use 1,5-AG as a marker for glycemic control efficacy in arms treated with SGLT2 inhibitors. It will yield a false positive for "worsening control."

Interaction Diagram

SGLT2 Drug SGLT2 Inhibitor (e.g., Empagliflozin) Kidney Proximal Tubule Drug->Kidney Targets UrineGluc Massive Glycosuria (High Tubular Glucose) Kidney->UrineGluc Blocks Glucose Reabsorption SGLT4_5 SGLT5 / SGLT4 Transporter UrineGluc->SGLT4_5 Competitive Inhibition AG_Reabsorb 1,5-AG Reabsorption SGLT4_5->AG_Reabsorb Blocked Serum_AG Serum 1,5-AG Level AG_Reabsorb->Serum_AG Decreased Input Result Result: Artificially LOW 1,5-AG (Indicates Drug Adherence) Serum_AG->Result

Figure 2: The pharmacological interference of SGLT2 inhibitors on 1,5-AG metabolism.

References

  • Dungan, K. M., et al. (2006). 1,5-anhydroglucitol and postprandial hyperglycemia as measured by continuous glucose monitoring system in moderately controlled patients with diabetes.[8] Diabetes Care.[9][10][11][12][13] Link

  • Yamanouchi, T., et al. (1996). Common reabsorption system of 1,5-anhydro-D-glucitol, fructose, and mannose in rat renal tubule.[14][15] Biochimica et Biophysica Acta (BBA). Link

  • Selvin, E., et al. (2023).[16] 1,5-Anhydroglucitol: A Novel Biomarker of Adherence in Sodium-Glucose Cotransporter 2 Inhibitors.[13][16] Diabetes Care.[9][10][11][12][13] Link

  • McGill, J. B., et al. (2004). Circulating 1,5-anhydroglucitol levels in adult patients with diabetes reflect recent glycemic excursions.[1][4][8][13] Diabetes Care.[9][10][11][12][13] Link

  • Veiga-da-Cunha, M., et al. (2023). SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia. Cellular and Molecular Life Sciences. Link

  • GlycoMark, Inc. (2019). GlycoMark Product Insert and Technical Guide.Link

Sources

Exploratory

1,5-Anhydro-D-glucitol-13C6 synthesis and chemical properties

Technical Guide: 1,5-Anhydro-D-glucitol-13C6 Synthesis and Chemical Properties Part 1: Executive Summary 1,5-Anhydro-D-glucitol-13C6 (1,5-AG-13C6) is a stable isotope-labeled analog of 1,5-anhydro-D-glucitol (1,5-AG), a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1,5-Anhydro-D-glucitol-13C6 Synthesis and Chemical Properties

Part 1: Executive Summary

1,5-Anhydro-D-glucitol-13C6 (1,5-AG-13C6) is a stable isotope-labeled analog of 1,5-anhydro-D-glucitol (1,5-AG), a naturally occurring monosaccharide. In clinical diagnostics, 1,5-AG is a validated biomarker for short-term glycemic control, particularly useful for detecting postprandial hyperglycemic excursions that Hemoglobin A1c (HbA1c) may miss.

This guide details the chemical identity, synthesis, and application of 1,5-AG-13C6. As a Senior Application Scientist, I emphasize its critical role as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. The incorporation of six carbon-13 atoms (


) provides a mass shift of +6 Da, ensuring spectral separation from the endogenous analyte while maintaining identical chromatographic behavior to correct for matrix effects and ionization suppression.

Part 2: Chemical Identity & Properties

1,5-AG-13C6 is chemically defined as 1-deoxy-D-glucopyranose-13C6 . Structurally, it represents a glucose molecule reduced at the C1 position, forming a cyclic ether without an anomeric hydroxyl group. This modification renders the molecule non-reducing and metabolically stable compared to glucose.

Table 1: Physicochemical Characterization
PropertySpecificationNotes
Chemical Name 1,5-Anhydro-D-glucitol-13C6Synonyms: 1-Deoxy-D-glucose-13C6
Molecular Formula

All 6 carbons are stable isotope

Molecular Weight 170.15 g/mol Natural 1,5-AG is 164.16 g/mol (+6 Da shift)
Appearance White to off-white crystalline solidHygroscopic
Solubility Water (>50 mg/mL), DMSO, MethanolPoorly soluble in non-polar solvents
Melting Point 140–143 °CIsotopic labeling has negligible effect on MP
pKa ~12.5 (Secondary -OH)Weakly acidic, similar to glucose
Isotopic Purity ≥ 99 atom %

Critical for minimizing contribution to M+0 channel

Part 3: Synthesis Strategy

The synthesis of 1,5-AG-13C6 requires a stereoselective reduction of the anomeric center of D-glucose-13C6. The most robust route for high-value isotopic starting materials is the Glucal Pathway . This method avoids harsh conditions that could scramble the isotopic label or degrade the ring structure.

Mechanism of Action
  • Activation: D-Glucose-13C6 is peracetylated and brominated to form the glycosyl halide (Acetobromo-D-glucose-13C6).

  • Elimination: Reductive elimination of the bromide yields Tri-O-acetyl-D-glucal-13C6 (a double bond forms between C1 and C2).

  • Hydroboration/Reduction: The double bond is hydrated/reduced to reinstall the C2 hydroxyl and saturate C1, yielding the 1,5-anhydro core.

  • Deprotection: Removal of acetyl groups yields the final product.

Synthesis Workflow Diagram

SynthesisPathway Glucose D-Glucose-13C6 (Starting Material) AcBrGlu Acetobromo-D-glucose-13C6 (Activated Intermediate) Glucose->AcBrGlu 1. Ac2O/HBr (Peracetylation/Bromination) Glucal Tri-O-acetyl-D-glucal-13C6 (Elimination Product) AcBrGlu->Glucal 2. Zn/AcOH (Reductive Elimination) ProtectedAG Peracetylated 1,5-AG-13C6 Glucal->ProtectedAG 3. H2/Pd-C or Hydroboration (Stereoselective Reduction) FinalAG 1,5-Anhydro-D-glucitol-13C6 (Final Product) ProtectedAG->FinalAG 4. NaOMe/MeOH (Zemplén Deacetylation)

Caption: Chemical synthesis pathway from D-Glucose-13C6 to 1,5-Anhydro-D-glucitol-13C6 via the Glucal intermediate.

Part 4: Analytical Protocol (LC-MS/MS)

In drug development and clinical research, 1,5-AG-13C6 is the "gold standard" Internal Standard. It corrects for the significant ion suppression often observed in urine and serum matrices during ESI-MS analysis.

Methodology: Negative Ion Electrospray (ESI-)

Because 1,5-AG lacks a basic nitrogen, it ionizes poorly in positive mode. Negative mode (ESI-) is required, typically monitoring the deprotonated molecular ion


.

Chromatography (HILIC): 1,5-AG is highly polar and does not retain well on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide or Amino column is mandatory for retention and separation from glucose.

Table 2: Mass Spectrometry Parameters
ParameterAnalyte (Natural 1,5-AG)Internal Standard (1,5-AG-13C6)
Precursor Ion (Q1) m/z 163.1

m/z 169.1

Product Ion (Q3) m/z 101.0 (Cross-ring cleavage)m/z 107.0 (Cross-ring cleavage)
Dwell Time 50 ms50 ms
Collision Energy -15 to -25 eV-15 to -25 eV
Cone Voltage -30 V-30 V

Note: The mass shift of +6 Da in the product ion (101 vs 107) confirms that the fragment retains the carbon backbone, validating the structural integrity of the label.

LC-MS/MS Workflow Diagram

LCMSWorkflow Sample Biological Sample (Serum/Urine) Spike Spike IS: 1,5-AG-13C6 Sample->Spike Normalization PPT Protein Precipitation (Acetonitrile/Methanol) Spike->PPT Matrix Removal HILIC HILIC Separation (Amide Column) PPT->HILIC Inject Supernatant MS Mass Spec Detection (ESI- MRM) HILIC->MS Elution Quant Quantification (Ratio: Analyte/IS) MS->Quant Data Analysis

Caption: Optimized LC-MS/MS workflow for 1,5-AG quantification using 1,5-AG-13C6 as the Internal Standard.

Part 5: Handling & Stability

To ensure scientific integrity, the following handling protocols must be observed:

  • Storage: Store neat solid at -20°C . It is stable for >2 years if kept dry.

  • Solubility: Prepare stock solutions (e.g., 1 mg/mL) in 50:50 Methanol:Water . Pure aqueous solutions are prone to bacterial growth if not stored frozen.

  • Hygroscopicity: The solid is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can alter the effective mass during weighing.

  • Isotopic Dilution: When spiking, ensure the IS concentration is within the same order of magnitude as the expected endogenous 1,5-AG level (typically 10–30 µg/mL in normal serum, lower in diabetes) to maintain linear detector response.

References

  • Li, S., Heng, X., Sheng, H., Wang, Y., & Yu, C. (2008).[1] Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 875(2), 459-464.[1] Retrieved from [Link]

  • Lundt, I., & Yu, S. (2009). 1,5-Anhydro-D-fructose: biocatalytic and chemical synthetic methods for the preparation, transformation and derivatization. Carbohydrate Research, 345(2), 181-190. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Anhydro-D-glucitol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Metabolic Handling &amp; Kinetic Pathway of 1,5-Anhydro-D-glucitol (1,5-AG)

Executive Summary This technical guide delineates the pharmacokinetic profile and renal handling of 1,5-Anhydro-D-glucitol (1,5-AG) in humans. Unlike glucose, 1,5-AG is a metabolically inert monosaccharide that relies ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the pharmacokinetic profile and renal handling of 1,5-Anhydro-D-glucitol (1,5-AG) in humans. Unlike glucose, 1,5-AG is a metabolically inert monosaccharide that relies exclusively on renal conservation to maintain systemic homeostasis. Its clinical utility as a biomarker for short-term glycemic excursions (1–2 weeks) is predicated on a competitive inhibition mechanism at the renal proximal tubule.

This document is designed for researchers and drug developers, focusing on the specific transporter kinetics (SLC5A10/SGLT5), bioanalytical validation using pyranose oxidase (PROD), and the impact of SGLT2 inhibitors on 1,5-AG dynamics.

Physiological Kinetics & Systemic Homeostasis

1,5-AG represents a unique metabolic paradigm: it is a "metabolic dead-end." It enters the body, distributes into a steady-state pool, and leaves via urine, with virtually no catabolic breakdown.

Sources and Distribution
  • Dietary Inflow: The primary source is dietary (soybeans, rice, pasta).[1] The average daily intake is approximately 4–5 mg/day.

  • Endogenous Production: A minor fraction is derived from the glycogenolysis pathway via the intermediate 1,5-anhydrofructose, but this contributes negligibly to the total pool compared to diet.

  • Body Pool: The total body pool in a healthy adult ranges from 500 to 1000 mg.

  • Tissue Distribution: 1,5-AG distributes ubiquitously across tissues, mirroring glucose distribution volumes, but intracellular phosphorylation is minimal compared to glucose.

The "Metabolic Inertness"

Unlike glucose, which undergoes glycolysis, 1,5-AG lacks the C-1 hydroxyl group necessary for ring opening and subsequent phosphorylation by hexokinase in the standard glycolytic flux. Consequently, its biological half-life is determined strictly by renal clearance , not metabolic consumption.

Molecular Mechanism of Renal Reabsorption[2]

The defining feature of the 1,5-AG pathway is its handling in the kidney. Under normoglycemic conditions, 99.9% of filtered 1,5-AG is reabsorbed. This reabsorption is saturable and competitively inhibited by glucose.

The Transporter Landscape: SGLT5 vs. SGLT4

While early literature implicated SGLT4 (SLC5A9) as the primary transporter, recent kinetic profiling identifies SGLT5 (SLC5A10) as the dominant transporter for 1,5-AG in the human kidney.[2]

TransporterGenePrimary Substrate1,5-AG Affinity (

)
Localization
SGLT5 SLC5A101,5-AG, Mannose~167 µM Kidney (Cortex)
SGLT4 SLC5A9Mannose, GlucoseHigh

(Low affinity)
Intestine, Kidney
SGLT2 SLC5A2GlucoseN/A (Competitor)Proximal Tubule (S1/S2)
The Competitive Inhibition Model (Glucosuria Effect)

The clinical correlation between 1,5-AG and hyperglycemia is purely hemodynamic and kinetic.

  • Normoglycemia (<180 mg/dL): Glucose is fully reabsorbed by SGLT2 upstream. SGLT5 (located in the proximal tubule) is free to reabsorb filtered 1,5-AG.

  • Hyperglycemia (>180 mg/dL): The renal threshold for glucose is exceeded. High concentrations of glucose remain in the tubular lumen.

  • Competition: Glucose acts as a competitive inhibitor at the SGLT5 transporter. Due to the massive molar excess of glucose (mM range) versus 1,5-AG (µM range), 1,5-AG reabsorption is blocked.

  • Excretion: 1,5-AG is lost in urine, causing a rapid drop in serum levels.

Visualization: Renal Kinetic Pathway

The following diagram illustrates the competitive dynamics at the proximal tubule cell interface.

RenalHandling cluster_Blood Systemic Circulation cluster_Kidney Renal Proximal Tubule cluster_Lumen Tubular Lumen BloodAG Serum 1,5-AG (Steady State: 12-40 µg/mL) Glomerulus Glomerular Filtration BloodAG->Glomerulus BloodGlu Serum Glucose BloodGlu->Glomerulus LumenAG Filtered 1,5-AG Glomerulus->LumenAG LumenGlu Filtered Glucose Glomerulus->LumenGlu Transporter SGLT5 (SLC5A10) Reabsorption Site LumenAG->Transporter Normoglycemia Urine Urine Excretion (Loss of 1,5-AG) LumenAG->Urine During Hyperglycemia Block Competitive Inhibition (Glucose > 180 mg/dL) LumenGlu->Block High Concentration Transporter->BloodAG Reabsorption (99.9%) Block->Transporter Blocks Entry

Figure 1: Renal handling of 1,5-AG.[1][3] Under hyperglycemic conditions, glucose saturates the reabsorption capacity, forcing 1,5-AG excretion.

Bioanalytical Protocol: Enzymatic Quantification

For drug development and clinical research, measuring 1,5-AG requires a self-validating enzymatic assay. Mass spectrometry (LC-MS/MS) is the gold standard for specificity, but enzymatic methods (e.g., GlycoMark™) are standard for high-throughput screening.

The Pyranose Oxidase (PROD) Method

This protocol relies on the oxidation of the C-2 position of 1,5-AG. The critical challenge is the interference from glucose, which is structurally nearly identical.

Self-Validating Step: The protocol must include a glucose-elimination pretreatment. Without this, the assay measures glucose, not 1,5-AG.

Step-by-Step Workflow
  • Sample Collection: Serum or EDTA plasma. Stable at 4°C for 7 days.

  • Pretreatment (Glucose Elimination):

    • Reagent A: Add Glucokinase (HK) or Glucose Oxidase + Catalase.

    • Mechanism:[1][4][5][6][7] Converts Glucose

      
       Glucose-6-Phosphate (G6P) or Gluconic Acid.
      
    • Validation: G6P does not react with Pyranose Oxidase. 1,5-AG remains unaltered because it is not a substrate for HK at physiological reaction times.

  • Colorimetric Reaction:

    • Reagent B: Add Pyranose Oxidase (PROD) + Peroxidase (POD) + Chromogen (e.g., TOOS).

    • Reaction 1:

      
      [8]
      
    • Reaction 2:

      
      
      
  • Quantification: Measure absorbance endpoint. Calibrate against 1,5-AG standards (0–50 µg/mL).

Visualization: Assay Reaction Scheme

AssayProtocol cluster_Step1 Step 1: Glucose Knockout cluster_Step2 Step 2: Detection Sample Serum Sample (Glucose + 1,5-AG) HK Hexokinase + ATP Sample->HK G6P Glucose-6-P (Non-reactive) HK->G6P AG_Intact 1,5-AG (Intact) HK->AG_Intact No Reaction PROD Pyranose Oxidase AG_Intact->PROD H2O2 H2O2 Generated PROD->H2O2 Signal Colorimetric Signal (OD 550nm) H2O2->Signal

Figure 2: Two-step enzymatic assay logic. Glucose elimination is the critical control point ensuring specificity.

Drug Development Context: SGLT2 Inhibitors[2][9]

Researchers developing metabolic therapeutics must understand the interaction between SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) and 1,5-AG.

Mechanism of Interaction

SGLT2 inhibitors block glucose reabsorption in the S1/S2 segment of the proximal tubule.[4] This results in massive glucosuria (often >50g glucose/day in urine).

  • Effect: The high luminal glucose concentration downstream (at the SGLT5 site) competitively inhibits 1,5-AG reabsorption.

  • Result: Patients on SGLT2 inhibitors will exhibit persistently low serum 1,5-AG levels , regardless of their actual glycemic control (HbA1c).

Clinical Implication[10]
  • False Positive: In SGLT2i-treated patients, a low 1,5-AG does not necessarily indicate hyperglycemic excursions; it indicates the drug is working (inducing glucosuria).

  • Compliance Marker: 1,5-AG can serve as a robust biomarker for adherence to SGLT2 inhibitor therapy. If a patient claims to be taking the drug but has normal/high 1,5-AG, they are likely non-compliant.

References

  • Vertex AI Search. (2025).[9] SLC5A9/SGLT4 and SGLT5 transporter kinetics for 1,5-anhydroglucitol. Retrieved from 9

  • National Institutes of Health (NIH). (2025). SGLT5 is the renal transporter for 1,5-anhydroglucitol.[2] Retrieved from 2

  • Frontiers in Endocrinology. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Retrieved from 1

  • PubMed. (2025).[9] Simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma. Retrieved from 10

  • Diabetes & Metabolism Journal. (2022). Renoprotective Mechanism of Sodium-Glucose Cotransporter 2 Inhibitors. Retrieved from 11

Sources

Exploratory

1,5-Anhydro-D-glucitol (1,5-AG): A Precision Biomarker for Glycemic Variability and Drug Development

Executive Summary While HbA1c remains the gold standard for long-term average glycemic control, it fails to capture the amplitude of glucose excursions (spikes) that contribute significantly to oxidative stress and vascu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While HbA1c remains the gold standard for long-term average glycemic control, it fails to capture the amplitude of glucose excursions (spikes) that contribute significantly to oxidative stress and vascular complications. 1,5-Anhydro-D-glucitol (1,5-AG) fills this critical gap. A naturally occurring dietary polyol, 1,5-AG serves as a sensitive, reverse-marker of hyperglycemic excursions over a 1–2 week window .[1]

This guide provides a rigorous technical analysis of 1,5-AG, detailing its renal handling via SGLT4 , the specific enzymatic protocols for its quantification, and its nuanced application in clinical trials—particularly regarding its interaction with SGLT2 inhibitors.

Physiological Mechanism: The Renal Competition Model

Unlike HbA1c (glycation) or Fructosamine (protein binding), 1,5-AG levels are regulated purely by renal hemodynamics and competitive inhibition .

The Steady State

In a euglycemic individual, 1,5-AG is maintained at a steady serum concentration (typically >14 µg/mL ).

  • Ingestion: Derived from dietary sources (soy, rice, pasta) and minor endogenous synthesis.

  • Filtration: Freely filtered by the glomerulus.

  • Reabsorption (The Critical Step): 99.9% of filtered 1,5-AG is reabsorbed in the proximal convoluted tubule. This reabsorption is mediated primarily by SGLT4 (SLC5A9) , a sodium-dependent transporter that also transports mannose and fructose.

The Hyperglycemic Drop

Glucose is a competitive inhibitor of 1,5-AG at the SGLT4 transporter.

  • Renal Threshold: When blood glucose exceeds the renal threshold (~180 mg/dL), the massive influx of glucose into the filtrate saturates SGLT4.

  • Competitive Exclusion: High tubular glucose concentrations block 1,5-AG from binding to SGLT4.[2]

  • Excretion: Unabsorbed 1,5-AG is excreted in the urine.

  • Result: Serum 1,5-AG levels fall rapidly. The rate of decline correlates with the frequency and duration of glucose spikes >180 mg/dL.

Visualization: Renal Handling of 1,5-AG

The following diagram illustrates the competitive inhibition mechanism at the SGLT4 transporter.

RenalMechanism Blood Systemic Circulation (Steady State 1,5-AG) Glomerulus Glomerular Filtration Blood->Glomerulus 1,5-AG + Glucose Tubule Proximal Tubule Lumen Glomerulus->Tubule Filtrate SGLT4 SGLT4 Transporter (Reabsorption Gate) Tubule->SGLT4 Normal Glucose (<180 mg/dL) Urine Urine Excretion Tubule->Urine Hyperglycemia (>180 mg/dL) Block COMPETITIVE INHIBITION: Excess Glucose blocks SGLT4 1,5-AG cannot bind Tubule->Block Reabsorbed Return to Circulation SGLT4->Reabsorbed 99.9% 1,5-AG Recovered Block->SGLT4

Figure 1: Mechanism of 1,5-AG depletion. Under hyperglycemic conditions, excess glucose saturates SGLT4 transporters, preventing 1,5-AG reabsorption and forcing its excretion.

Analytical Methodology: The Two-Step Enzymatic Assay

The quantification of 1,5-AG requires a specific enzymatic workflow (e.g., the GlycoMark® assay). Because glucose is structurally similar to 1,5-AG and exists at concentrations 1000x higher, it must be rigorously eliminated before detection.

Protocol Workflow

Specimen: Serum or EDTA Plasma. Stability: Stable for 7 days at 4°C.

Step 1: Glucose Elimination (Pre-treatment)

To prevent cross-reactivity, endogenous glucose is converted into a non-reactive form.

  • Reagents: Glucokinase (GK) or Hexokinase, Pyruvate Kinase (PK), Phosphoenolpyruvate (PEP), ATP.

  • Reaction:

    
    
    
    
    
    Note: G6P (Glucose-6-Phosphate) does not react with the detection enzyme in Step 2.
Step 2: 1,5-AG Detection

Once glucose is neutralized, 1,5-AG is oxidized to generate a signal.

  • Reagents: Pyranose Oxidase (PROD), Peroxidase (POD), Colorimetric substrate (e.g., 4-aminoantipyrine).

  • Reaction:

    
    
    
    
    
Visualization: Assay Workflow

AssayProtocol cluster_0 Step 1: Glucose Elimination cluster_1 Step 2: Target Detection Sample Serum Sample (Glucose + 1,5-AG) Conversion Glucose -> G6P (Non-Reactive) Sample->Conversion R1 Reagent 1: Hexokinase + ATP R1->Conversion Oxidation 1,5-AG Oxidation Generates H2O2 Conversion->Oxidation Glucose Removed R2 Reagent 2: Pyranose Oxidase (PROD) R2->Oxidation Signal Colorimetric Detection (Spectrophotometry) Oxidation->Signal

Figure 2: Two-step enzymatic assay. Step 1 neutralizes glucose interference; Step 2 specifically oxidizes 1,5-AG to generate a measurable signal.

Clinical Utility & Comparative Analysis

1,5-AG is not a replacement for HbA1c but a complementary tool for identifying glycemic variability (GV). It is particularly useful in patients with "discordant" HbA1c—those with near-normal A1c but frequent post-prandial spikes.

Biomarker Comparison Table
FeatureHbA1c Fructosamine / Glycated Albumin 1,5-Anhydroglucitol (1,5-AG)
Physiology Glycation of HemoglobinGlycation of Serum ProteinsRenal Competition with Glucose
Time Window 2–3 Months2–3 Weeks1–2 Weeks
Primary Reflection Mean Glucose ExposureMean Glucose (Short-term)Hyperglycemic Excursions (Spikes)
Sensitivity Low for variabilityModerateHigh for Post-Prandial Spikes
Reference Range 4.0 – 5.6%200 – 285 µmol/L10 – 25 µg/mL (Females < Males)
Directionality High = Poor ControlHigh = Poor ControlLow = Poor Control (Reverse Marker)
Interpretation Guide
  • > 10 µg/mL: Indicates generally stable glucose levels with few excursions >180 mg/dL.

  • < 10 µg/mL: Indicates significant recent hyperglycemia.[1]

  • < 2 µg/mL: Indicates severe, persistent hyperglycemia.

Applications in Drug Development

For drug development professionals, 1,5-AG offers unique utility in Phase II/III trials, particularly for agents targeting post-prandial glucose (e.g., GLP-1 agonists, DPP-4 inhibitors, rapid-acting insulins).

Pharmacodynamic Endpoint

In trials where the investigational drug targets glycemic variability rather than just mean glucose, 1,5-AG is a superior endpoint than HbA1c.

  • Scenario: A drug reduces post-meal spikes but has a modest effect on fasting glucose. HbA1c may change minimally, but 1,5-AG will show a significant increase (recovery), validating the drug's mechanism of action.

The SGLT2 Inhibitor Interaction (Critical Warning)

SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) induce therapeutic glucosuria to lower blood sugar.

  • Mechanism: By blocking SGLT2, these drugs force massive amounts of glucose into the urine, even at normal blood glucose levels.

  • Impact on 1,5-AG: The high urinary glucose induced by the drug blocks SGLT4 reabsorption of 1,5-AG.

  • Result: 1,5-AG levels drop to near zero (< 2 µg/mL) regardless of the patient's actual glycemic control .

  • Actionable Insight:

    • Do NOT use 1,5-AG as an efficacy marker in SGLT2 inhibitor trials.

    • USE 1,5-AG as a marker of adherence .[3] If a patient claims to be taking an SGLT2 inhibitor but has a normal 1,5-AG level (>10 µg/mL), they are likely non-adherent.

References

  • Yamanouchi, T., et al. (1994). "Common reabsorption system of 1,5-anhydro-D-glucitol, fructose, and mannose in rat renal tubule." Biochimica et Biophysica Acta, 1193(2), 240-246. Link

  • Dungan, K. M. (2008). "1,5-anhydroglucitol (GlycoMark) as a marker for short-term glycemic control and glycemic excursions."[4] Expert Review of Molecular Diagnostics, 8(1), 9-19. Link

  • Tazawa, S., et al. (2005). "SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose." Life Sciences, 76(9), 1039-1050. Link

  • Buse, J. B., et al. (2003). "Serum 1,5-anhydroglucitol (GlycoMark): a short-term marker of glycemic control in patients with type 2 diabetes." Diabetes Technology & Therapeutics, 5(3), 355-363. Link

  • Selvin, E., et al. (2023). "1,5-Anhydroglucitol: A Novel Biomarker of Adherence to Sodium–Glucose Cotransporter 2 Inhibitors."[1][3] Diabetes Care, 46(12), e209-e211. Link

Sources

Foundational

The Physiological Significance of 1,5-Anhydroglucitol Concentration in Plasma: An In-Depth Technical Guide

Abstract 1,5-Anhydroglucitol (1,5-AG) has emerged as a pivotal biomarker for the assessment of short-term glycemic control, offering a unique window into recent hyperglycemic excursions that may be missed by traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,5-Anhydroglucitol (1,5-AG) has emerged as a pivotal biomarker for the assessment of short-term glycemic control, offering a unique window into recent hyperglycemic excursions that may be missed by traditional markers such as HbA1c. This technical guide provides a comprehensive overview of the physiological significance of plasma 1,5-AG concentrations, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental biochemistry and metabolism of 1,5-AG, elucidate the mechanisms governing its plasma levels, detail methodologies for its quantification, and explore its clinical utility and limitations. This document is designed to serve as a foundational resource for the integration of 1,5-AG into research and clinical development programs.

Introduction: Beyond Traditional Glycemic Markers

For decades, Hemoglobin A1c (HbA1c) has been the gold standard for monitoring long-term glycemic control in individuals with diabetes mellitus, reflecting average blood glucose levels over a two to three-month period.[1][2] However, HbA1c does not capture the short-term fluctuations and postprandial glycemic excursions that are significant contributors to the pathophysiology of diabetic complications.[3][4] 1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol, has gained prominence as a sensitive marker of short-term glycemic control, reflecting blood glucose changes over a one to two-week timeframe.[1][5] Low plasma concentrations of 1,5-AG are indicative of recent hyperglycemic episodes, making it a valuable tool for a more comprehensive assessment of glycemic control.[6][7] This guide will provide the technical and practical insights necessary to effectively utilize this important biomarker.

The Biochemical and Metabolic Profile of 1,5-Anhydroglucitol

Structure and Origin

1,5-Anhydroglucitol is a 6-carbon monosaccharide that is structurally similar to glucose.[8] It is primarily obtained from dietary sources, with an average daily intake of around 4.5 mg from foods such as soy, rice, pasta, and fruits.[8] Following intestinal absorption, 1,5-AG is distributed throughout the body and is present in all organs and tissues.[9] The total amount of 1,5-AG in the human body is estimated to be between 500 to 1000 mg.[9]

The Renal Handling of 1,5-AG: The Core of its Clinical Utility

The physiological significance of plasma 1,5-AG concentration is intrinsically linked to its renal handling. Under normal physiological conditions, 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the renal tubules (99.9%).[2][4][10] This highly efficient reabsorption is mediated by sodium-glucose cotransporters (SGLTs), particularly SGLT4 and SGLT5.[11] This process maintains a stable and relatively high concentration of 1,5-AG in the plasma.[4][8]

The critical turning point in 1,5-AG metabolism occurs in the presence of hyperglycemia. When blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), the filtered glucose competitively inhibits the tubular reabsorption of 1,5-AG.[1][2][4][12] This competition leads to a significant increase in the urinary excretion of 1,5-AG, and consequently, a rapid decline in its plasma concentration.[4][11] This inverse relationship between plasma 1,5-AG and urinary glucose excretion is the fundamental principle behind its use as a marker for hyperglycemic excursions.[13]

cluster_0 Renal Tubule Lumen (Filtrate) cluster_1 Tubular Epithelial Cell cluster_2 Peritubular Capillary (Blood) Glomerulus Glomerular Filtration Glucose_Lumen Glucose Glomerulus->Glucose_Lumen AG_Lumen 1,5-AG Glomerulus->AG_Lumen SGLT SGLT4/5 Transporter Glucose_Lumen->SGLT Urine Urine Excretion Glucose_Lumen->Urine AG_Lumen->SGLT AG_Lumen->Urine Excreted in Hyperglycemia Glucose_Blood Glucose (Reabsorbed) SGLT->Glucose_Blood AG_Blood 1,5-AG (Reabsorbed) SGLT->AG_Blood

Diagram 1: Competitive Inhibition of 1,5-AG Reabsorption by Glucose.

Methodologies for the Quantification of Plasma 1,5-Anhydroglucitol

Accurate and precise measurement of plasma 1,5-AG is crucial for its clinical and research applications. Several analytical methods have been developed, each with its own set of advantages and limitations.[9]

Analytical Methods Overview
MethodPrincipleAdvantagesDisadvantages
Enzymatic Assays Colorimetric or electrochemical detection following enzymatic reactions specific to 1,5-AG.High throughput, automated, relatively low cost.Potential for interference from structurally similar molecules.
High-Performance Liquid Chromatography (HPLC) Separation of 1,5-AG from other plasma components followed by detection (e.g., refractive index, UV).Good specificity and sensitivity.More labor-intensive and time-consuming than enzymatic assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation by LC coupled with highly specific and sensitive detection by MS/MS.Gold standard for accuracy, high specificity, and sensitivity.[14]High instrument cost, requires specialized expertise.
Step-by-Step Experimental Protocol: LC-MS/MS Quantification of 1,5-AG

This protocol provides a general framework for the quantification of 1,5-AG in human plasma using LC-MS/MS.[14]

1. Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an isotope-labeled internal standard (e.g., 1,5-Anhydro-D-[1-13C]glucitol). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC Separation: a. Column: Amide column (e.g., 150 mm x 2.0 mm, 5 µm).[14] b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A suitable gradient to separate 1,5-AG from other plasma components. e. Flow Rate: 0.2 mL/min. f. Injection Volume: 10 µL.

3. MS/MS Detection: a. Ionization Mode: Negative ion electrospray ionization (ESI-). b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor specific precursor-to-product ion transitions for 1,5-AG and the internal standard.

4. Data Analysis: a. Generate a calibration curve using standards of known 1,5-AG concentrations. b. Calculate the concentration of 1,5-AG in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis (Calibration Curve) LC_MS->Data_Analysis Result 1,5-AG Concentration Data_Analysis->Result

Diagram 2: LC-MS/MS Workflow for Plasma 1,5-AG Quantification.

Clinical and Research Applications of Plasma 1,5-AG

A Sensitive Marker of Short-Term Glycemic Control

The primary clinical utility of 1,5-AG lies in its ability to detect short-term hyperglycemic excursions that are not adequately reflected by HbA1c.[1][15] This makes it particularly valuable for:

  • Monitoring Postprandial Hyperglycemia: Low levels of 1,5-AG are strongly associated with postprandial glucose spikes.[3][6]

  • Assessing Glycemic Variability: 1,5-AG levels correlate with glycemic variability, an independent risk factor for diabetic complications.[2][10]

  • Evaluating Treatment Efficacy: Changes in 1,5-AG levels can provide rapid feedback on the effectiveness of therapeutic interventions.[16]

Complementary Role to HbA1c

1,5-AG and HbA1c provide complementary information about a patient's glycemic status. While HbA1c offers a long-term average, 1,5-AG provides a more immediate picture of glycemic control.[8] The combination of these two markers can offer a more comprehensive assessment of a patient's risk for developing diabetic complications.

Interpretation of Plasma 1,5-AG Levels
1,5-AG ConcentrationInterpretation
High (>10 µg/mL) Good glycemic control with minimal recent hyperglycemic excursions.[8]
Low (<10 µg/mL) Poor glycemic control with frequent or significant recent hyperglycemic excursions.[6]
Very Low (<6 µg/mL) Associated with an increased risk of cardiovascular events.[15]

Note: Reference ranges may vary slightly between laboratories and methodologies. The reference range for adults is typically between 6.8 and 32.0 µg/mL.[8] In a study of a Vietnamese population, healthy individuals had an average 1,5-AG level of 26.83 ± 9.98 µg/mL, while patients with type 2 diabetes had an average of 10.91 ± 6.53 µg/mL.[7]

Factors Influencing 1,5-AG Concentrations

Several factors can influence plasma 1,5-AG levels, and it is crucial to consider these when interpreting results:

  • Renal Function: Impaired renal function can lead to decreased 1,5-AG levels, independent of glycemic control.[17][18] Therefore, caution is advised when interpreting 1,5-AG in patients with significant kidney disease.[2][10][17]

  • Pregnancy: 1,5-AG levels may be altered during pregnancy.[2][10]

  • Severe Liver Dysfunction: Liver disease can also affect 1,5-AG concentrations.[2][10]

  • SGLT2 Inhibitors: Medications that inhibit SGLT2 will directly impact the renal reabsorption of 1,5-AG, leading to lower plasma levels.[9]

Future Directions and Conclusion

1,5-Anhydroglucitol has established itself as a valuable biomarker in the landscape of glycemic monitoring. Its ability to capture short-term glycemic excursions provides crucial information for both clinical management and drug development. Future research will likely focus on further standardizing analytical methods, exploring its utility in specific patient populations, and integrating it into advanced algorithms for personalized diabetes management. For researchers and drug development professionals, a thorough understanding of the physiological significance of plasma 1,5-AG concentration is paramount for its effective application in advancing our understanding and treatment of diabetes mellitus.

References

  • Rupa Health. 1,5-Anhydroglucitol. [Link]

  • HealthMatters.io. 1,5-Anhydroglucitol (1,5-AG), Intermediate Glycemic Control - Metabolic Health - Lab Results explained. [Link]

  • OptimalDX. Biomarkers of Blood Glucose Regulation: 1,5 Anhydroglucitol Glycomark®. [Link]

  • National Institutes of Health (NIH). Finding the clinical utility of 1,5-anhydroglucitol among primary care practitioners. [Link]

  • PubMed. Plasma 1,5-anhydroglucitol concentration in patients with end-stage renal disease with and without diabetes mellitus. [Link]

  • National Institutes of Health (NIH). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. [Link]

  • Frontiers in Endocrinology. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. [Link]

  • ResearchGate. The characteristics of 1,5-anhydroglucitol (1,5-AG) levels in healthy... [Link]

  • Diabetes & Metabolism Journal. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes. [Link]

  • PubMed. Serum 1,5-anhydroglucitol (1,5 AG): new clinical marker for glycemic control. [Link]

  • PubMed. Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry. [Link]

  • Journal of Health Science and Medical Research. Serum 1,5-Anhydroglucitol Serves as An Additional Biomarker for Diagnosing and Monitoring Type 2 Diabetes: Vietnamese Cohort. [Link]

  • PubMed. High performance liquid chromatographic determination of 1,5-anhydroglucitol in human plasma for diagnosis of diabetes mellitus. [Link]

  • Wikipedia. Hyperglycemia. [Link]

  • Frontiers in Endocrinology. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. [Link]

  • SciELO. Evaluation of 1,5-Anhydroglucitol as a Biomarker for Type 2 Diabetes Mellitus in Patients without Overt Nephropathy. [Link]

  • Annals of Palliative Medicine. Combining serum 1,5-anhydroglucitol with fasting plasma glucose to detect diabetes mellitus in a community-based population with hypertension. [Link]

  • National Institutes of Health (NIH). A study on the association of serum 1,5-anhydroglucitol levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China. [Link]

  • National Institutes of Health (NIH). 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes. [Link]

  • Frontiers in Endocrinology. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications. [Link]

  • PubMed. Relationship Between 1,5-Anhydroglucitol and Renal Function Assessed by Dynamic Renal Scintigraphy in Type 2 Diabetes. [Link]

Sources

Exploratory

Technical Guide: Chemical Structure, Stability, and Analytical Application of 1,5-Anhydro-D-glucitol-13C6

Executive Summary 1,5-Anhydro-D-glucitol-13C6 (1,5-AG-13C6) is the stable isotope-labeled analog of 1,5-Anhydro-D-glucitol (1,5-AG), a validated biomarker for short-term glycemic control.[1] Unlike Hemoglobin A1c (HbA1c)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Anhydro-D-glucitol-13C6 (1,5-AG-13C6) is the stable isotope-labeled analog of 1,5-Anhydro-D-glucitol (1,5-AG), a validated biomarker for short-term glycemic control.[1] Unlike Hemoglobin A1c (HbA1c), which reflects a 3-month average, 1,5-AG captures glycemic excursions (hyperglycemic spikes) over a 1–2 week window.

This guide provides a comprehensive technical analysis of the


-labeled standard, focusing on its chemical resilience, isotopic fidelity, and critical role as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Chemical Identity & Structural Analysis[2][3]

Structural Composition

1,5-AG is structurally identical to D-glucose except for the reduction of the hemiacetal group at the C1 position to a methylene group. This modification locks the molecule into a pyranose ring structure, preventing mutarotation and rendering it non-reducing.

In the 1,5-AG-13C6 analog, all six carbon atoms are replaced with the stable Carbon-13 isotope (


). This results in a mass shift of +6.02 Da compared to the endogenous analyte, providing an ideal mass spectral offset that avoids interference from naturally occurring isotopes (M+1, M+2).
PropertyEndogenous 1,5-AG1,5-AG-13C6 (Internal Standard)
IUPAC Name (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol(2R,3S,4R,5S)-2-(hydroxy[

]methyl)[

]oxane-3,4,5-triol
Formula


Molecular Weight 164.16 g/mol ~170.11 g/mol
CAS Number 154-58-5N/A (Labeled variant)
Chemical Nature Polyol (Deoxy sugar)Polyol (Deoxy sugar)
Reactivity Non-reducing (Stable)Non-reducing (Stable)
Visualization of Structural Relationship

The following diagram illustrates the structural relationship between Glucose, 1,5-AG, and the labeled IS, highlighting the reduction at C1 and the isotopic labeling.

ChemicalStructure Glucose D-Glucose (C6H12O6) Reducing Sugar AG 1,5-Anhydro-D-glucitol (C6H12O5) Non-Reducing (C1 Reduced) Glucose->AG Enzymatic/Chemical Reduction at C1 AG_13C 1,5-AG-13C6 (13C6-H12-O5) Mass Shift: +6 Da AG->AG_13C Isotopic Substitution (12C -> 13C)

Figure 1: Structural derivation of 1,5-AG from glucose and the relationship to its stable isotope analog.

Physiological Context: The "Why" of Quantification

To understand the necessity of the 1,5-AG-13C6 standard, one must understand the biomarker's kinetics. 1,5-AG is unique because its serum levels are determined by a "competitive inhibition" mechanism in the kidney.

  • Steady State: In healthy individuals, 1,5-AG is filtered by the glomerulus and nearly 100% reabsorbed by the SGLT4 transporter in the proximal tubule.

  • Hyperglycemia: When blood glucose exceeds the renal threshold (~180 mg/dL), glucose saturates SGLT4.

  • The Drop: Glucose blocks 1,5-AG reabsorption. 1,5-AG is excreted in urine, causing serum levels to plummet.[1][2][3][4]

Analytical Implication: Researchers often measure low concentrations of 1,5-AG in diabetic samples.[5] This requires a highly sensitive LC-MS/MS method where an internal standard is crucial to correct for ion suppression caused by the complex serum matrix.

Stability Profile

The stability of 1,5-AG-13C6 is superior to many other sugar standards due to the lack of a hemiacetal group. However, as a polyol, it presents specific handling challenges.

Chemical Stability (Degradation)
  • Oxidation: Unlike glucose, 1,5-AG lacks an aldehyde group at C1, making it resistant to non-enzymatic oxidation (Maillard reaction). It does not caramelize easily.

  • Thermal Stability: High. It is stable at room temperature in solid form but should be stored at -20°C to prevent microbial growth if moisture is present.

  • Hygroscopicity: Like most sugar alcohols, the solid is hygroscopic. It will absorb atmospheric water, altering the effective weight during weighing.

    • Protocol Tip: Equilibrate the vial to room temperature before opening to prevent condensation.

Isotopic Stability (Exchange)
  • Carbon-13: The

    
     nucleus is covalently bonded in the carbon skeleton. Unlike Deuterium (
    
    
    
    ) labels attached to hydroxyl groups (which exchange with solvent protons immediately), the Carbon-13 label is non-exchangeable .
  • Scrambling: There is no risk of isotopic scrambling in solution under physiological or standard analytical conditions.

Solution Stability Matrix
Solvent SystemStorage TempStability DurationNotes
Water (Milli-Q) 4°C< 1 WeekProne to bacterial growth.
Water -20°C6 MonthsAliquot to avoid freeze-thaw cycles.
50:50 MeOH:Water -20°C> 12 MonthsPreferred stock solvent. Inhibits microbial growth.[6]
Acetonitrile 4°CVariableSolubility is limited; not recommended for high-conc stocks.

Analytical Application: LC-MS/MS Workflow

The 1,5-AG-13C6 standard is used to normalize data against matrix effects (signal enhancement/suppression) common in blood and urine analysis.

Method of Action

In Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), co-eluting matrix components (phospholipids, salts) can steal charge from the analyte. Because 1,5-AG-13C6 co-elutes perfectly with endogenous 1,5-AG but is spectrally distinct, any suppression affecting the analyte affects the IS equally. The Ratio of Areas (Analyte/IS) remains constant, ensuring accuracy.

Detection Mode

1,5-AG is typically detected in Negative Ion Mode due to its acidic nature (polyol).

  • Precursor Ion:

    
     (m/z 163.1 for endogenous; m/z 169.1 for 13C6).
    
  • Adducts: Chlorine adducts

    
     are also common depending on the mobile phase.
    
Analytical Workflow Diagram

LCMS_Workflow Sample Serum/Urine Sample (Contains 1,5-AG) IS_Add Add Internal Standard (1,5-AG-13C6) Sample->IS_Add PPT Protein Precipitation (Methanol/Acetonitrile) IS_Add->PPT Centrifuge Centrifugation (Remove Precipitate) PPT->Centrifuge LC LC Separation (HILIC or Amide Column) Centrifuge->LC Supernatant Injection MS Mass Spectrometry (MS/MS) Negative Mode (ESI/APCI) LC->MS Co-elution of Analyte & IS Data Quantification Ratio: Area(1,5-AG) / Area(13C6) MS->Data

Figure 2: Standardized LC-MS/MS workflow utilizing 1,5-AG-13C6 for normalization.

Experimental Protocols

Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable primary stock of 1,5-AG-13C6.

  • Weighing: Accurately weigh 1.0 mg of 1,5-AG-13C6 powder into a glass vial.

    • Note: Use an anti-static gun if the powder is static-prone.

  • Dissolution: Add 1.0 mL of 50:50 Methanol:Water (v/v) .

    • Causality: Pure methanol may precipitate the sugar; pure water risks bacterial growth. The 50:50 mix ensures solubility and sterility.

  • Mixing: Vortex for 30 seconds until fully dissolved.

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

Working Standard & Spiking

Objective: Prepare the Internal Standard Spiking Solution (ISSS).

  • Dilution: Dilute the Stock Solution (1.0 mg/mL) to a working concentration of 10 µg/mL using acetonitrile or the initial mobile phase conditions.

  • Spiking: Add exactly 10 µL of ISSS to 100 µL of serum sample before protein precipitation.

    • Critical Check: The IS must be present during the precipitation step to account for any recovery losses during the physical separation of proteins.

Self-Validating System Check

Before running a clinical batch, perform this system suitability test:

  • Inject a "Zero Sample" (Matrix + IS, no Analyte).

  • Check for interference at the analyte transition (m/z 163.1).

  • Requirement: The signal at the analyte channel must be < 5% of the Lower Limit of Quantification (LLOQ). If high signal exists, the

    
     standard may contain unlabeled impurities (isotopic impurity), or the column is contaminated.
    

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 64960, 1,5-Anhydroglucitol. Retrieved from [Link]

  • Yamanouchi, T., et al. (1992). Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • Buse, J. B., et al. (2003). 1,5-Anhydroglucitol: A new marker for glycemic control.[3] Diabetes Technology & Therapeutics. Retrieved from [Link]

Sources

Foundational

Precision Metabolic Tracing: A Technical Guide to Isotopic Labeling of Monosaccharides

Executive Summary For researchers in drug development and metabolic engineering, static metabolite concentration measurements are insufficient. They represent a snapshot of a busy intersection without revealing the speed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and metabolic engineering, static metabolite concentration measurements are insufficient. They represent a snapshot of a busy intersection without revealing the speed or direction of traffic. Isotopic labeling of monosaccharides —specifically 13C-Metabolic Flux Analysis (13C-MFA)—is the gold standard for quantifying the rates (fluxes) of intracellular pathways.[1] This guide provides a technical roadmap for designing, executing, and interpreting monosaccharide labeling experiments, moving beyond simple "uptake" assays to high-resolution fluxomics.

Part 1: The Physics of Metabolic Tracing

Metabolic tracing relies on isotopomers —molecules identical in chemical structure but distinct in isotopic composition. By introducing a monosaccharide labeled at specific carbon positions (e.g., [1,2-13C2]-glucose), we can track the rearrangement of these atoms into downstream metabolites.[2]

The Core Concept: Mass Isotopomer Distribution (MID)

Mass spectrometry does not measure "radioactivity"; it measures mass shifts.

  • M+0: Unlabeled metabolite (Natural abundance).

  • M+1: Metabolite containing one 13C atom.[2]

  • M+2: Metabolite containing two 13C atoms.[2]

The ratio of these isotopomers (the MID vector) acts as a unique fingerprint for the pathway taken. For example, a glucose molecule split by glycolysis yields different fragment masses than one processed through the Pentose Phosphate Pathway (PPP).

Part 2: Strategic Isotopomer Selection

Choosing the correct tracer is the single most critical decision in experimental design. Using a uniformly labeled tracer ([U-13C]-glucose) is often a "blunt instrument" that provides maximum signal but poor pathway resolution.

Comparative Analysis of Glucose Tracers[3]
TracerPrimary ApplicationMechanism of ActionLimitations
[U-13C6]-Glucose Global Enrichment, TCA CycleAll carbons labeled. High sensitivity for detecting total flux into TCA cycle and amino acids.Poor resolution for distinguishing glycolysis vs. PPP (both produce labeled trioses).
[1,2-13C2]-Glucose Glycolysis vs. PPP Gold Standard. Glycolysis yields M+2 lactate.[2] PPP (oxidative) loses C1, yielding M+1 lactate.[2]Requires precise M+1/M+2 ratio quantification.
[1-13C]-Glucose Oxidative PPP FluxC1 is released as 13CO2 by 6-phosphogluconate dehydrogenase.Loss of label makes downstream tracing (TCA cycle) difficult.
[3-13C]-Glucose Pyruvate CarboxylationDistinguishes PC (anaplerosis) from PDH flux entering TCA cycle.Specialized applications in mitochondrial dysfunction.
The Mechanistic Logic: Glycolysis vs. Pentose Phosphate Pathway

The superior resolution of [1,2-13C2]-glucose stems from the atomic fate of Carbon-1 and Carbon-2.[2]

  • Glycolysis: Preserves the C1-C2 bond. Glucose (C1-C2 labeled) is split into DHAP (C1-C2-C3) and GAP (C4-C5-C6). DHAP retains the M+2 label. GAP is M+0. Triose isomerase mixes them. Result: Lactate pool is a mix of M+2 and M+0.

  • Oxidative PPP: Decarboxylation removes C1. The remaining ribulose-5-phosphate retains only the original C2 label (now at position 1). Result: Downstream recycling yields M+1 species.

CarbonFate cluster_Glyco Glycolysis (Preserves C1-C2 bond) cluster_PPP Pentose Phosphate Pathway (Oxidative) Glc [1,2-13C2]-Glucose (M+2) G6P G6P (M+2) Glc->G6P F16BP Fructose-1,6-BP (C1,C2 labeled) DHAP DHAP (M+2) F16BP->DHAP Aldolase GAP GAP (M+0) F16BP->GAP Pyr_Gly Pyruvate/Lactate (M+2) DHAP->Pyr_Gly Payoff Phase GAP->Pyr_Gly G6P->F16BP GPI/PFK CO2 13CO2 (Loss of C1) G6P->CO2 Ru5P Ribulose-5-P (M+1, orig C2) G6P->Ru5P G6PDH (-CO2) Pyr_PPP Recycled Pyruvate (M+1) Ru5P->Pyr_PPP Non-Oxidative Recycling

Figure 1: Atomic mapping of [1,2-13C2]-glucose. Glycolysis generates double-labeled (M+2) lactate, while the oxidative PPP generates single-labeled (M+1) species via loss of C1.

Part 3: Experimental Workflow (The Self-Validating System)

A robust protocol must account for isotopic steady state (when labeling enrichment plateaus) and metabolic steady state (constant physiological flux).[3][4]

Protocol: 13C-MFA in Adherent Cancer Cells
Phase 1: Preparation & Tracer Administration[5]
  • Media Formulation: Prepare glucose-free DMEM. Add [1,2-13C2]-glucose to physiological concentration (e.g., 5-10 mM). Supplement with dialyzed FBS (to remove unlabeled endogenous glucose).

  • Seeding: Seed cells to reach ~70% confluency at the time of extraction. Over-confluency alters metabolism (contact inhibition).

  • Equilibration: Replace unlabeled media with labeled media.

    • Validation Step: For central carbon metabolism (Glycolysis/TCA), a labeling duration of 12–24 hours is typically sufficient to reach isotopic steady state. For slow-turnover pools (lipids), 48+ hours may be required.

Phase 2: Rapid Quenching & Extraction

Metabolite turnover occurs in seconds. Slow quenching ruins data.

  • Wash: Aspirate media rapidly. Wash once with ice-cold PBS (optional, but risks leakage) or proceed directly to quenching.

  • Quench: Immediately add -80°C 80% Methanol/20% Water directly to the plate.

    • Why: Methanol denatures enzymes instantly, stopping metabolism. The low temperature prevents thermal degradation.

  • Scrape & Collect: Scrape cells in the cold methanol. Transfer to pre-chilled tubes.

  • Extract: Vortex vigorously. Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein/debris. Collect supernatant.

Phase 3: Analysis (LC-MS/MS)
  • Platform: High-Resolution Mass Spectrometry (e.g., Orbitrap) is preferred for resolving isotopomers.

  • Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is essential for retaining polar monosaccharides and phosphorylated intermediates.

Workflow Step1 1. Tracer Media (Dialyzed FBS) Step2 2. Isotopic Steady State (12-24h) Step1->Step2 Step3 3. Flash Quench (-80°C MeOH) Step2->Step3 Critical Timing Step4 4. Extraction (HILIC-MS) Step3->Step4 Step5 5. Data: MID Analysis (M+0, M+1, M+2...) Step4->Step5

Figure 2: Workflow for 13C-MFA. The transition from Step 2 to Step 3 must be immediate to preserve metabolic snapshots.

Part 4: Data Interpretation & Flux Modeling

Raw mass spec data is not the final result.[6] It must be processed to remove natural isotopic abundance (e.g., naturally occurring 13C is ~1.1%).

  • Natural Abundance Correction: Use algorithms (e.g., IsoCor, Polylode) to subtract the signal from naturally occurring isotopes (13C, 15N, 18O) in the molecule.

  • MIDA (Mass Isotopomer Distribution Analysis): Calculate the fractional enrichment.

    • Where

      
       is the abundance of the isotopomer with 
      
      
      
      labeled carbons, and
      
      
      is the total number of carbons.
  • Flux Maps: Input the corrected MIDs into flux modeling software (e.g., INCA, 13C-Flux2). These programs solve differential equations to estimate the intracellular reaction rates that best fit the observed labeling patterns.

Part 5: Applications in Drug Discovery

Case Study: Targeting the Warburg Effect

Cancer cells often exhibit the "Warburg Effect"—aerobic glycolysis.

  • Experiment: Treat tumor cells with a Glycolysis inhibitor (e.g., 2-Deoxyglucose) vs. Vehicle.

  • Tracer: [1,2-13C2]-Glucose.[2][7][8][9][10][11]

  • Readout:

    • Vehicle: High M+2 Lactate (Glycolysis active).

    • Drug: Reduced M+2 Lactate; potentially increased M+1 Lactate if flux shifts toward PPP as a compensatory survival mechanism.

  • Insight: This reveals not just if the drug works, but how the cell attempts to resist it (metabolic plasticity).

References

  • Metallo, C. M., et al. (2009).[8] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][2][12][3][8][10][13] Nature Protocols. Link

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism. Link

  • Antoniewicz, M. R. (2018). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering. Link

Sources

Exploratory

Understanding the mechanism of renal reabsorption of 1,5-anhydroglucitol.

Executive Summary 1,5-Anhydroglucitol (1,5-AG) has evolved from a niche biomarker to a critical analyte in understanding renal glucose handling, particularly in the era of SGLT2 inhibitors. Unlike HbA1c, which reflects l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Anhydroglucitol (1,5-AG) has evolved from a niche biomarker to a critical analyte in understanding renal glucose handling, particularly in the era of SGLT2 inhibitors. Unlike HbA1c, which reflects long-term glycation, 1,5-AG dynamics are governed by a competitive reabsorption threshold in the renal proximal tubule.

This technical guide dissects the molecular machinery of 1,5-AG handling. We challenge the historical consensus by integrating recent evidence (2023) identifying SGLT5 (SLC5A10) , rather than SGLT4, as the primary human transporter. We also detail the "Glucosuria Paradox," explaining why SGLT2 inhibition renders 1,5-AG an invalid marker for glycemic control while validating it as a marker for drug adherence.

Section 1: The Physiological Context & The "Pool" Theory

1,5-AG is a non-metabolizable glucose analogue derived from dietary sources (approx. 5–10 mg/day). In a euglycemic state, the body maintains a stable pool of 1,5-AG because the kidneys reabsorb 99.9% of the filtered load.

The Competitive Inhibition Model

The renal handling of 1,5-AG is inextricably linked to glucose via competitive inhibition .

  • Filtration: 1,5-AG is freely filtered at the glomerulus.

  • Reabsorption: It is reabsorbed in the proximal tubule.[1][2][3]

  • The Threshold: The transporter responsible for 1,5-AG has a lower affinity for glucose but is easily overwhelmed when intraluminal glucose concentrations rise.

    • Euglycemia:[4][5] Glucose is cleared by SGLT2 (early proximal tubule).[3][6] 1,5-AG is reabsorbed downstream.[7][8]

    • Hyperglycemia (>180 mg/dL): SGLT2 is saturated. Glucose spills over to downstream segments, competitively blocking 1,5-AG reabsorption. 1,5-AG is excreted, and plasma levels plummet.[8][9]

RenalHandling Blood Systemic Circulation (1,5-AG Pool) Glom Glomerulus (Filtration) Blood->Glom Free Filtration SGLT2_Seg Proximal Tubule S1/S2 (SGLT2: High Cap/Low Aff) Glom->SGLT2_Seg Ultrafiltrate SGLT2_Seg->Blood 90% Glucose Reabsorbed SGLT5_Seg Proximal Tubule S3 (SGLT5/SGLT4: 1,5-AG Reabsorption) SGLT2_Seg->SGLT5_Seg Residual Glucose + 1,5-AG SGLT5_Seg->Blood 1,5-AG Reabsorbed (If Glucose Low) Urine Urine Excretion SGLT5_Seg->Urine 1,5-AG Excreted (If Glucose High)

Caption: Figure 1. Sequential renal handling. 1,5-AG reabsorption occurs downstream of the bulk glucose clearance, making it sensitive to glucose spillover.

Section 2: Molecular Machinery (SGLT4 vs. SGLT5)

For nearly two decades, SGLT4 (SLC5A9) was cited as the primary transporter based on murine studies (Tazawa et al., 2005). However, pivotal data from Veiga-da-Cunha et al. (2023) has revised this understanding for human physiology.

The Transporter Shift
  • SGLT4 (SLC5A9): In humans, this transporter is highly specific for Mannose and Fructose but shows negligible transport activity for 1,5-AG.[7]

  • SGLT5 (SLC5A10): This is the definitive human 1,5-AG transporter . It is expressed in the kidney cortex and is sensitive to inhibition by glucose.

Kinetic Parameters (Comparative)

The following table summarizes the kinetic constants. Note the affinity (


) differences that drive the competition.
TransporterGenePrimary Substrate

(1,5-AG)

(Glucose)
Physiological Role
hSGLT2 SLC5A2GlucoseN/A (No Transport)~2–5 mMBulk Glucose Clearance (90%)
hSGLT4 SLC5A9Mannose>10 mM (Poor)~2.6 mMMannose Homeostasis
hSGLT5 SLC5A101,5-AG ~100–200 µM High Affinity 1,5-AG Reabsorption

Note: The low


 for 1,5-AG at SGLT5 indicates high affinity, allowing near-complete reabsorption in the absence of glucose. However, glucose acts as a competitive inhibitor.[8][10]

Section 3: Experimental Frameworks

To validate transporter specificity or screen novel inhibitors, the following self-validating protocols are recommended.

Protocol A: In Vitro Uptake Assay (HEK293 Model)

Objective: Determine if a drug or condition affects 1,5-AG transport via SGLT5.

  • Cell Line Generation:

    • Transfect HEK293T cells with plasmid encoding human SLC5A10 (hSGLT5).

    • Control: Mock-transfected cells (empty vector) to subtract non-specific binding.

  • Buffer Preparation:

    • Transport Buffer: Krebs-Ringer-HEPES (KRH) with 140 mM NaCl (Sodium-dependent).

    • Null Buffer: KRH with 140 mM Choline-Cl (Sodium-free control).

  • The Assay:

    • Seed cells in 24-well plates (Poly-D-lysine coated).

    • Incubate with [3H]-1,5-AG (0.1 µCi/well) + Unlabeled 1,5-AG (100 µM final).

    • Competition Arm: Add D-Glucose at graded concentrations (0.1 mM – 20 mM).

  • Termination & Readout:

    • Wash 3x with ice-cold Null Buffer.

    • Lyse cells (0.1 M NaOH).

    • Liquid Scintillation Counting (LSC).

Validation Criteria:

  • Sodium Dependence: Uptake in Na+ buffer must be >10x higher than Choline buffer.

  • Phlorizin Sensitivity: 100 µM Phlorizin should inhibit uptake by >90%.

AssayProtocol Step1 Transfect HEK293 (hSLC5A10) Step2 Add [3H]-1,5-AG +/- Glucose Step1->Step2 Step3 Incubate (37°C, 20 min) Step2->Step3 Step4 Ice-Cold Wash (Stop Transport) Step3->Step4 Step5 Scintillation Counting Step4->Step5

Caption: Figure 2. Radioligand uptake workflow. Critical control points include Na+-free buffer and Phlorizin inhibition.

Section 4: Pharmacological Implications (The SGLT2i Paradox)

The development of SGLT2 inhibitors (Empagliflozin, Dapagliflozin) has complicated the clinical utility of 1,5-AG.

Mechanism of Interaction

SGLT2 inhibitors block glucose reabsorption in the S1 segment. This results in a massive delivery of glucose to the S3 segment, where SGLT5 resides.

  • Result: The high local concentration of glucose in the S3 tubule competitively inhibits SGLT5.

  • Clinical Outcome: Even if the patient's blood glucose lowers (due to the drug), their 1,5-AG levels remain low (mimicking hyperglycemia) because the kidney is actively excreting 1,5-AG due to the local blockade.

Key Insight for Drug Developers: In clinical trials involving SGLT2 inhibitors, 1,5-AG cannot be used as a marker for glycemic efficacy . However, it can serve as a biomarker for drug adherence (i.e., if 1,5-AG is high, the patient is likely not taking their SGLT2 inhibitor).

DrugInteraction cluster_normal Normal Physiology cluster_drug With SGLT2 Inhibitor N1 SGLT2 clears Glucose N2 SGLT5 reabsorbs 1,5-AG N1->N2 Low Glucose Load D1 SGLT2 Blocked D2 High Glucose in Tubule D1->D2 D3 SGLT5 Blocked by Glucose D2->D3 Competitive Inhibition D4 1,5-AG Excreted (Plasma Levels Drop) D3->D4

Caption: Figure 3. The SGLT2i Paradox. Inhibition of upstream glucose clearance floods downstream transporters, blocking 1,5-AG recovery.

References

  • Veiga-da-Cunha, M., et al. (2023). SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia. Cellular and Molecular Life Sciences. [Link] (Key Source: Identifies SGLT5 as the human transporter, correcting the SGLT4 consensus).

  • Tazawa, S., et al. (2005). SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose.[7][9] Life Sciences. [Link] (Historical Context: Established the murine model kinetics).

  • Yamanouchi, T., et al. (1992). Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body. American Journal of Physiology-Endocrinology and Metabolism. [Link] (Foundational: Establishes the pool theory).

  • Balis, D. A., et al. (2014). Effects of Canagliflozin, an SGLT2 inhibitor, on 1,5-anhydroglucitol levels in patients with type 2 diabetes. Diabetes Technology & Therapeutics. [Link] (Clinical Application: Demonstrates the paradoxical lowering of 1,5-AG by SGLT2 inhibitors).

Sources

Protocols & Analytical Methods

Method

Use of 1,5-Anhydro-D-glucitol-13C6 as an internal standard in mass spectrometry

Application Note: Precision Quantitation of 1,5-Anhydro-D-glucitol (1,5-AG) in Human Serum via LC-MS/MS Executive Summary This application note details a robust, high-sensitivity protocol for the quantitation of 1,5-Anhy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of 1,5-Anhydro-D-glucitol (1,5-AG) in Human Serum via LC-MS/MS

Executive Summary

This application note details a robust, high-sensitivity protocol for the quantitation of 1,5-Anhydro-D-glucitol (1,5-AG) in human serum and plasma. While enzymatic assays (e.g., GlycoMark®) are common, they can suffer from interferences in complex matrices or uremic samples. Mass spectrometry, utilizing 1,5-Anhydro-D-glucitol-13C6 as a stable isotope internal standard (IS), provides superior specificity and accuracy.

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar sugar moiety, coupled with Negative Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode. The use of a fully labeled 13C6 IS corrects for matrix-induced ion suppression and recovery losses, ensuring data integrity for clinical research and drug development.

Biological Context & Clinical Significance

1,5-AG is a validated biomarker for short-term glycemic control (1–2 weeks), bridging the gap between daily glucose monitoring and long-term HbA1c (3 months).

  • Mechanism: 1,5-AG is a dietary polyol structurally similar to glucose. In healthy individuals, it is filtered by the glomerulus and nearly 100% reabsorbed by the renal tubules via the SGLT4 transporter.

  • The "Spike" Indicator: When blood glucose levels exceed the renal threshold (~180 mg/dL), glucose competitively inhibits 1,5-AG reabsorption. This causes a rapid drop in serum 1,5-AG levels.[1]

  • Utility: It is particularly effective at detecting "glycemic excursions" (postprandial spikes) that HbA1c may miss.

G Diet Dietary Intake (Source of 1,5-AG) Blood Blood Circulation (Stable 1,5-AG) Diet->Blood Absorption Kidney Kidney Glomerulus (Filtration) Blood->Kidney Tubule Renal Tubule (Reabsorption via SGLT4) Kidney->Tubule Tubule->Blood Normal Reabsorption (99.9%) Urine Urine Excretion Tubule->Urine Excretion Tubule->Urine Massive Loss of 1,5-AG Glucose High Glucose (>180 mg/dL) Glucose->Tubule Competes/Blocks Reabsorption

Figure 1: Mechanism of 1,5-AG excretion. High glucose levels block the reabsorption of 1,5-AG, causing serum levels to plummet.

The Solution: 1,5-Anhydro-D-glucitol-13C6

To achieve "Reference Method" quality, this protocol employs 1,5-Anhydro-D-glucitol-13C6 .

  • Why 13C6?

    • Co-elution: The 13C6 isotope behaves nearly identically to the endogenous 1,5-AG in the HILIC column, ensuring they elute at the exact same retention time.

    • Ionization Compensation: Since they elute together, the IS experiences the exact same matrix effects (suppression or enhancement) as the analyte. The ratio of Analyte/IS remains constant, correcting the quantitation.

    • Stability: Unlike Deuterium (D) labeling, which can sometimes exchange with solvent protons or show slight chromatographic shifts (isotope effect), 13C is stable and non-exchangeable on the glucose ring.

Experimental Protocol

Reagents & Materials
  • Analyte: 1,5-Anhydro-D-glucitol (High purity).

  • Internal Standard: 1,5-Anhydro-D-glucitol-13C6 (fully labeled ring).

  • LC Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium Acetate (10mM, pH 9.0).

  • Column: Amide HILIC Column (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

Sample Preparation (Protein Precipitation)
  • Principle: Simple protein crash is preferred over SPE for polar sugars to prevent loss of the hydrophilic analyte.

  • Aliquot: Transfer 50 µL of serum/plasma to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of 1,5-AG-13C6 Working Solution (25 µg/mL in 50:50 ACN:Water).

  • Precipitate: Add 400 µL of Acetonitrile (cold).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of the supernatant to a clean vial.

  • Dilute (Optional): If sensitivity is too high, dilute 1:1 with mobile phase.

  • Inject: 5 µL into LC-MS/MS.

LC-MS/MS Conditions

Chromatography (HILIC):

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

Time (min)% Mobile Phase B (ACN)Event
0.085%Initial
1.085%Hold
5.060%Linear Gradient
5.140%Wash
7.040%Hold Wash
7.185%Re-equilibrate
10.085%End

Mass Spectrometry (Negative ESI):

  • Source: Electrospray Ionization (Negative Mode).[2]

  • Spray Voltage: -4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions: Note: Transitions should be optimized for your specific instrument (collision energy ramp).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)
1,5-AG (Quant) 163.1 [M-H]-103.050-18
1,5-AG (Qual) 163.1 [M-H]-59.050-25
1,5-AG-13C6 (IS) 169.1 [M-H]-109.050-18

Technical Note on Transitions: The transition 163->103 corresponds to a characteristic cross-ring cleavage (loss of C2H4O2, 60 Da). For the 13C6 IS (MW 170, [M-H]- 169), the corresponding loss of the labeled C2 fragment (62 Da) results in the 109 m/z product ion.

Workflow Sample Serum Sample (50 µL) IS Add IS: 1,5-AG-13C6 Sample->IS Crash Protein Crash (400 µL ACN) IS->Crash Centrifuge Centrifuge 14k x g Crash->Centrifuge Supernatant Supernatant Injection Centrifuge->Supernatant LCMS LC-MS/MS (HILIC / Neg ESI) Supernatant->LCMS

Figure 2: Analytical Workflow for 1,5-AG Quantitation.

Validation & Performance

Linearity & Range
  • Range: 1.0 – 50.0 µg/mL (Clinical range typically 10–30 µg/mL).

  • Curve: 1/x weighted linear regression.

  • Requirement: R² > 0.995.

Matrix Effects (The "Self-Validating" System)

Because 1,5-AG is endogenous, a "blank" matrix is impossible to find.

  • Method: Use the Surrogate Matrix Approach (e.g., PBS with 4% BSA) for calibration standards, or use Standard Addition on a pooled serum sample.

  • Validation: Compare the slope of the calibration curve in Solvent vs. Serum.

  • Role of IS: The 13C6 IS corrects for the difference. Even if the absolute signal in serum is 50% lower due to suppression (common in HILIC), the Ratio (Analyte/IS) remains accurate because the IS is suppressed by the exact same amount.

Troubleshooting Guide
IssueProbable CauseSolution
Retention Time Shift pH drift in mobile phaseHILIC is sensitive to pH. Ensure Buffer A is strictly pH 9.0.
Low Sensitivity Ion SuppressionIncrease dilution (1:5 instead of 1:1) or improve protein crash.
Peak Tailing Column Overload or InteractionUse an Amide column (better peak shape for sugars than bare silica).
Glucose Interference Isobaric InterferenceGlucose (MW 180) is +16 Da. It usually separates chromatographically, but high concentrations can cause source saturation. Ensure Glucose elutes separately or divert flow.

References

  • Li, S., et al. (2008). "Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry." Journal of Chromatography B. Link

  • Yuan, Y., et al. (2017). "Combining serum 1,5-anhydroglucitol with fasting plasma glucose to detect diabetes mellitus in a community-based population." Annals of Palliative Medicine. Link

  • Stickle, D., et al. (1997). "1,5-Anhydroglucitol: A clinical marker of short-term glycemic control."[1][2][3][4][5][6] Clinical Chemistry. Link

  • Nowatzke, W., et al. (2004). "Evaluation of an assay for serum 1,5-anhydroglucitol (GlycoMark) and its performance in patients with type 1 and type 2 diabetes." Clinica Chimica Acta. Link

Sources

Application

LC-MS/MS Method for Quantification of 1,5-Anhydroglucitol in Human Plasma

[1][2][3][4][5] Abstract This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1,5-anhydroglucitol (1,5-AG) in human plasma.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Abstract

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1,5-anhydroglucitol (1,5-AG) in human plasma.[1][2] As a sensitive marker for short-term glycemic excursions (1–2 weeks), 1,5-AG offers clinical insights distinct from HbA1c.[3][4][5] This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with negative electrospray ionization (ESI-) to overcome the polarity challenges inherent to sugar alcohols. The protocol achieves a Lower Limit of Quantification (LLOQ) of 0.5 µg/mL with a run time of under 5 minutes, ensuring suitability for high-volume clinical research.

Introduction & Clinical Significance

While HbA1c remains the gold standard for long-term (3-month) glycemic monitoring, it often fails to capture rapid glucose fluctuations or postprandial hyperglycemia. 1,5-Anhydroglucitol (1,5-AG) fills this gap.

Mechanism of Action

1,5-AG is a naturally occurring dietary polyol.[2] In euglycemic individuals, it is filtered by the glomerulus and nearly completely reabsorbed by the renal tubules via the sodium-glucose cotransporter 4 (SGLT4).

  • Normal State: High reabsorption

    
     Stable, high plasma levels (typically >10 µg/mL).
    
  • Hyperglycemic State: When blood glucose exceeds the renal threshold (~180 mg/dL), glucose competitively inhibits SGLT4. This blocks 1,5-AG reabsorption, causing its rapid excretion in urine and a sharp drop in plasma levels.[3]

Therefore, lower 1,5-AG levels indicate recent hyperglycemic events .[3][5]

RenalMechanism cluster_0 Kidney Tubule Lumen Glucose Glucose (High Conc.) SGLT4 SGLT4 Transporter (Limited Capacity) Glucose->SGLT4 Competes AG 1,5-AG AG->SGLT4 Blocked Urine Urine Excretion AG->Urine Excreted due to Competition Blood Blood Circulation (Reabsorption) SGLT4->Blood Glucose Reabsorbed

Figure 1: Mechanism of competitive inhibition at the SGLT4 transporter. High glucose levels block 1,5-AG reabsorption, reducing plasma concentrations.[3]

Method Development Strategy

The Challenge: Polarity and Interference

1,5-AG is a polar sugar alcohol (C6H12O5) lacking a chromophore, making UV detection insensitive. Furthermore, it must be separated from Glucose (C6H12O6), which is present at concentrations 1000-fold higher.

  • Reverse Phase (C18): Poor retention; 1,5-AG elutes in the void volume.

  • HILIC (Amide): The preferred approach. The amide stationary phase retains polar compounds via water-layer partitioning. Since 1,5-AG (4 hydroxyls) is less polar than Glucose (5 hydroxyls), it elutes earlier , allowing the mass spectrometer to detect it before the massive glucose peak causes ionization suppression.

Ionization Mode

Negative mode ESI (ESI-) is selected because 1,5-AG readily deprotonates to form [M-H]⁻. Positive mode often results in high sodium adduct formation [M+Na]⁺, which is unstable and hard to fragment.

Materials and Reagents

CategoryItemSpecification
Analytes 1,5-Anhydro-D-glucitolPurity ≥ 98%
Internal Standard 1,5-Anhydro-D-glucitol-d3Isotopic purity ≥ 99%
Solvents Acetonitrile (ACN)LC-MS Grade
WaterLC-MS Grade (Milli-Q)
Additives Ammonium AcetateLC-MS Grade (Buffer)
Ammonium Hydroxide (25%)For pH adjustment (optional)
Matrix Human PlasmaK2-EDTA or Lithium Heparin

Experimental Protocol

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 1,5-AG in 10 mL of 50:50 ACN:Water. Store at -20°C.

  • Internal Standard (IS) Stock: Prepare 1,5-AG-d3 at 100 µg/mL in 50:50 ACN:Water.

  • Working IS Solution: Dilute IS stock to 2 µg/mL in 100% Acetonitrile. This solution serves as the precipitating agent.

Sample Preparation (Protein Precipitation)

This "dilute-and-shoot" method minimizes losses and maximizes throughput.

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate or microcentrifuge tube.

  • Precipitate: Add 150 µL of Working IS Solution (Acetonitrile containing 1,5-AG-d3).

    • Ratio: 1:3 (Plasma:Organic) ensures efficient protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 4,000 x g (plate) or 10,000 x g (tube) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate/vial.

  • Dilution (Optional): If peak shapes are poor, dilute the supernatant 1:1 with pure Acetonitrile to match initial mobile phase conditions.

LC-MS/MS Conditions[1][2][4][8]

Liquid Chromatography (HILIC)

  • System: UHPLC System (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm or 1.7 µm).

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH). Note: High pH improves ionization efficiency for sugars in negative mode.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 90% Loading
0.50 90% Isocratic Hold
3.00 60% Linear Gradient
3.10 40% Wash
4.00 40% Wash End
4.10 90% Re-equilibration

| 6.00 | 90% | End of Run |

Mass Spectrometry Parameters

  • Source: ESI Negative Mode.

  • Capillary Voltage: -2.5 kV.

  • Source Temp: 500°C.

  • Desolvation Gas: 800 L/hr (Nitrogen).

  • Cone Voltage: 25 V.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
1,5-AG 163.1 [M-H]⁻ 101.0 25 14 Quantifier
59.0 25 22 Qualifier

| 1,5-AG-d3 | 166.1 [M-H]⁻ | 103.0 | 25 | 14 | Internal Std |

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 50 µL Plasma PPT Add 150 µL ACN (with IS) Plasma->PPT Spin Centrifuge 10,000g, 10 min PPT->Spin Super Supernatant Spin->Super HILIC HILIC Separation (Amide Column) Super->HILIC Inject 2 µL ESI ESI Negative Mode (m/z 163 -> 101) HILIC->ESI Elution @ ~2.5 min Data Quantification Ratio AG/IS ESI->Data

Figure 2: Step-by-step analytical workflow from plasma extraction to MS quantification.

Validation Summary & Performance

The following data represents typical performance metrics for this protocol.

ParameterResultNotes
Linearity Range 0.5 – 50 µg/mLR² > 0.995 (Weighted 1/x²)
LLOQ 0.5 µg/mLS/N > 10, CV < 20%
Accuracy 92% – 108%Across LQC, MQC, HQC levels
Precision (Inter-day) < 8.5% CVn=18 replicates over 3 days
Recovery ~85%Consistent across concentration range
Matrix Effect < 15% suppressionCorrected by deuterated IS
Interference Check
  • Glucose: Elutes after 1,5-AG on the Amide column.

  • Fructose: Elutes after Glucose.

  • Specificity: No significant peaks observed in blank plasma at the retention time of 1,5-AG (approx 2.5 min).

Expert Troubleshooting & Tips

  • Retention Time Shift: HILIC is sensitive to the water content in the mobile phase. Ensure the "Organic" phase (B) is fresh and the pump is fully purged. Even 1% water variation can shift retention significantly.

  • Sample Diluent: Never inject a 100% aqueous sample onto a HILIC column; it will ruin peak shape. Ensure the final sample composition is at least 70% Acetonitrile.

  • Column Conditioning: Amide columns require long equilibration times. Allow at least 20 column volumes of initial mobile phase before the first injection.

  • Carryover: 1,5-AG is sticky. Use a needle wash of 50:50 Methanol:Water to ensure the injector needle is clean.

References

  • Yamanouchi, T., et al. (1996).[5] "Clinical usefulness of serum 1,5-anhydroglucitol in monitoring glycemic control." The Lancet.[5] Link

  • Li, S., et al. (2008).[1] "Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry." Journal of Chromatography B. Link

  • Nowatzke, W., et al. (2004). "Validation of an automated method for 1,5-anhydroglucitol." Clinica Chimica Acta. Link

  • Hosseinkhani, S., et al. (2023).[6][7] "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics." Metabolites.[6] Link

Sources

Method

Enzymatic assay for the determination of 1,5-anhydroglucitol in serum.

This Application Note and Protocol guide is designed for researchers and clinical laboratory scientists. It details the enzymatic determination of 1,5-Anhydroglucitol (1,5-AG) , a specific biomarker for short-term glycem...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and clinical laboratory scientists. It details the enzymatic determination of 1,5-Anhydroglucitol (1,5-AG) , a specific biomarker for short-term glycemic control and postprandial hyperglycemia.[1][2]

Application Note & Protocol Guide | Version 2.0

Introduction & Clinical Utility

While HbA1c remains the gold standard for long-term (3-month) glycemic monitoring, it often fails to capture glycemic variability and short-term excursions (1–2 weeks). 1,5-Anhydroglucitol (1,5-AG) fills this gap.[3][4]

The Physiology of 1,5-AG

1,5-AG is a naturally occurring dietary polyol. In healthy individuals, it is filtered by the glomerulus and nearly completely reabsorbed in the renal tubules.

  • Mechanism: 1,5-AG competes with glucose for the transporter (SGLT4/SGLT2).

  • The "Renal Threshold" Effect: When serum glucose exceeds the renal threshold (~180 mg/dL), massive glycosuria competitively inhibits 1,5-AG reabsorption.

  • Result: Serum 1,5-AG levels drop rapidly during hyperglycemic spikes.[1]

  • Interpretation: Lower 1,5-AG levels indicate worse recent glycemic control (inverse relationship).

Assay Principle: The Pyranose Oxidase (PROD) Method[5]

The determination of 1,5-AG is challenging because its structure is nearly identical to glucose (lacking only the C-1 hydroxyl group). Standard glucose oxidase methods cannot distinguish them.

This protocol utilizes the Two-Step Enzymatic Method (standardized by the GlycoMark® assay). It relies on the specific elimination of glucose followed by the oxidation of 1,5-AG.[5]

Reaction Mechanism[6]
  • Pretreatment (Glucose Elimination): Glucose is converted to Glucose-6-Phosphate (G6P) by Glucokinase (GK) and ATP. G6P does not react with the detection enzyme.

  • Detection (Signal Generation): Pyranose Oxidase (PROD) oxidizes 1,5-AG to produce 1,5-anhydrofructose and hydrogen peroxide (

    
    ).[1]
    
  • Colorimetric Readout: Peroxidase (POD) catalyzes the reaction of

    
     with a chromogen system (e.g., 4-AA/TOOS) to form a quinone imine dye.
    
Reaction Pathway Diagram

G cluster_0 Step 1: Glucose Elimination cluster_1 Step 2: Detection Glucose Glucose (Interferent) GK Glucokinase (GK) Glucose->GK ATP ATP ATP->GK G6P Glucose-6-Phosphate (Non-reactive) AG 1,5-Anhydroglucitol (Analyte) PROD Pyranose Oxidase (PROD) AG->PROD O2 O2 O2->PROD AF 1,5-Anhydrofructose H2O2 H2O2 POD Peroxidase (POD) H2O2->POD Chromogen 4-AA + TOOS Chromogen->POD Dye Quinone Imine Dye (Abs 546 nm) GK->G6P PROD->AF PROD->H2O2 POD->Dye

Caption: Two-step enzymatic cascade. Glucose is sequestered as G6P before 1,5-AG oxidation generates the colorimetric signal.

Materials & Reagents

Reagent Composition (Formulation Guide)

Note: Commercial kits (e.g., GlycoMark) come ready-to-use. For open-channel developers, the following are typical concentrations.

ReagentComponentConcentrationFunction
Reagent 1 (R1) HEPES Buffer50 mM, pH 7.5Maintain pH
ATP> 5 mMCofactor for GK
MgCl25 mMActivator for GK
Glucokinase (GK) > 2,000 U/LConverts Glucose -> G6P
4-Aminoantipyrine0.5 mMChromogen Part A
Reagent 2 (R2) HEPES Buffer50 mM, pH 7.5Maintain pH
Pyranose Oxidase > 5,000 U/LOxidizes 1,5-AG
Peroxidase (POD) > 5,000 U/LCatalyzes color reaction
TOOS*1.0 mMChromogen Part B

*TOOS: N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline. Alternative couplers like ADPS can be used.

Specimen Requirements[5][7][8][9]
  • Sample Type: Serum or Plasma (EDTA, Heparin).

  • Stability: 1,5-AG is highly stable.[6]

    • Room Temp: 7 days

    • 4°C: 4 weeks

    • -20°C: Long term

  • Interferences: Avoid gross hemolysis. Ascorbic acid (Vitamin C) > 50 mg/dL may negatively bias results (peroxidase inhibition).

Automated Assay Protocol

This protocol is optimized for open-channel chemistry analyzers (e.g., Roche Cobas, Beckman AU, Hitachi).

Instrument Parameters
ParameterSettingRationale
Assay Type 2-Point End (or Rate)Measures change after R2 addition.
Reaction Direction IncreasingColor develops over time.
Wavelength (Main) 546 nmAbsorbance peak of Quinone Imine.
Wavelength (Sub) 700 nmCorrection for turbidity/lipemia.
Temperature 37°COptimal enzyme kinetics.
Sample Volume 4.0 µLLow volume minimizes interference.
R1 Volume 180 µLExcess GK ensures total glucose removal.
R2 Volume 60 µLInitiates specific 1,5-AG reaction.[5]
Step-by-Step Workflow
  • Blanking: Measure absorbance of cuvette + R1 (Read point 1).

  • Sample Addition: Dispense 4 µL of serum into 180 µL of Reagent 1 .

  • Incubation 1 (Glucose Elimination): Incubate for 5 minutes at 37°C.

    • Critical Check: Ensure sufficient time for Glucokinase to convert all endogenous glucose (up to 1000 mg/dL) to G6P.

  • Reagent 2 Addition: Add 60 µL of Reagent 2 .

  • Incubation 2 (Color Generation): Incubate for 5 minutes at 37°C.

  • Measurement: Measure absorbance at 546 nm (Read point 2).

  • Calculation:

    
    
    Calculate concentration using a 2-point calibration curve (Linear).
    

Validation & Performance Characteristics

To ensure data integrity (Trustworthiness), the assay must meet these performance metrics.

Linearity and Sensitivity
  • Measuring Range: 2.0 – 100.0 µg/mL.

  • Limit of Blank (LoB): 0.3 µg/mL.

  • Limit of Quantitation (LoQ): 1.0 µg/mL.

Precision (Typical)
LevelConcentration (µg/mL)Within-Run CV (%)Total CV (%)
Low 4.51.8%2.5%
Medium 14.01.2%1.9%
High 28.00.9%1.5%
Interference Data
  • Glucose: No interference up to 1,000 mg/dL (due to GK pretreatment).

  • Bilirubin: No interference up to 40 mg/dL.

  • Ascorbic Acid: No interference up to 50 mg/dL (modern kits often include Ascorbate Oxidase in R1 to neutralize this).

Interpretation of Results

The clinical value of 1,5-AG is inverse to glucose control.[4]

1,5-AG Level (µg/mL)Glycemic StatusInterpretation
> 14.0 Normal Excellent control. No significant glycosuria.[7]
10.0 – 14.0 Target Zone Good control for diabetic patients.
2.0 – 10.0 Poor Control Significant postprandial hyperglycemia (Glucose >180 mg/dL).
< 2.0 Severe Continuous significant hyperglycemia.

Clinical Insight: A patient may have a "good" HbA1c (e.g., 7.0%) but a low 1,5-AG (e.g., 5.0 µg/mL). This indicates glycemic variability : the patient has frequent high spikes (lowering 1,5-AG) balanced by frequent lows (lowering HbA1c average).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Non-Linear Calibration Reagent deterioration (Enzymes are heat sensitive).Replace R2. Ensure storage at 2-8°C.
Falsely Low Results High Ascorbic Acid (IV Vitamin C) or sample delay.Check patient medication list. Retest with fresh sample.
Falsely High Results Incomplete Glucose elimination (Glucose > 1200 mg/dL).Dilute sample 1:2 with saline and re-run.
High Background Abs Contaminated cuvettes or old R2 (auto-oxidation).Perform cell wash. Check R2 reagent blank abs.

References

  • Yamanouchi T, et al. "Origin and disposal of 1,5-anhydroglucitol, a major polyol of human serum." American Journal of Physiology-Endocrinology and Metabolism. 1992. Link

  • Buse JB, et al. "Serum 1,5-anhydroglucitol (GlycoMark™): a short-term marker of glycemic control." Diabetes Technology & Therapeutics. 2003. Link

  • Dungan KM. "1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions." Expert Review of Molecular Diagnostics. 2008. Link

  • Nippon Kayaku Co., Ltd. "GlycoMark® Package Insert." GlycoMark.com. Link

  • Kim WJ, et al. "The Correlation between 1,5-Anhydroglucitol and HbA1c in Patients with Type 2 Diabetes." Diabetes & Metabolism Journal. 2012. Link

Sources

Application

Clinical Trial Applications of 1,5-Anhydroglucitol (1,5-AG) as a Glycemic Marker

Introduction: The "Glycemic Spike" Marker In modern diabetes clinical trials, HbA1c remains the gold standard for long-term (3-month) average glucose exposure. However, HbA1c is an average; it blinds researchers to glyce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Glycemic Spike" Marker

In modern diabetes clinical trials, HbA1c remains the gold standard for long-term (3-month) average glucose exposure. However, HbA1c is an average; it blinds researchers to glycemic variability —specifically, the magnitude and frequency of postprandial hyperglycemic excursions (spikes).

1,5-Anhydroglucitol (1,5-AG) has emerged as the definitive marker for capturing these short-term (1–2 week) glycemic spikes.[1][2] Unlike glucose, 1,5-AG is not metabolized; it is a dietary polyol maintained at steady levels in healthy individuals. Its concentration in blood drops rapidly only when the renal threshold for glucose is exceeded.[3]

This guide details the physiological mechanism, clinical trial positioning, and validated assay protocols for deploying 1,5-AG as a high-precision endpoint in drug development.

Mechanistic Rationale: The Renal Competition Model

To interpret 1,5-AG data correctly, one must understand the Competitive Inhibition Model at the renal tubule.

The Physiology
  • Steady State: 1,5-AG is ingested via diet and is nearly 100% reabsorbed in the renal tubules by the transporter SGLT4 (SLC5A9).

  • The Competition: SGLT4 also transports glucose, but with lower affinity.[4]

  • The Threshold: When blood glucose levels remain normal (<180 mg/dL), SGLT4 reabsorbs virtually all 1,5-AG.

  • The Drop: During hyperglycemia (>180 mg/dL), excess glucose saturates SGLT4. 1,5-AG is "crowded out" and excreted in the urine. Consequently, serum 1,5-AG levels fall. [1][2][5][6]

Key Insight: 1,5-AG is an inverse marker. Low levels indicate recent hyperglycemic events.

Visualization: The SGLT4 Competition Pathway

G cluster_mechanism Competitive Inhibition Mechanism Diet Dietary Intake (1,5-AG) BloodPool Blood Pool (1,5-AG + Glucose) Diet->BloodPool Kidney Renal Glomerulus (Filtration) BloodPool->Kidney SGLT4 SGLT4 Transporter (Reabsorption Site) Kidney->SGLT4 Filtrate enters tubule Urine Urine Excretion SGLT4->Urine Glucose Blocks SGLT4 (1,5-AG Excreted) SerumLevel Serum 1,5-AG Level SGLT4->SerumLevel 1,5-AG Reabsorbed (High Serum Level) Normoglycemia Normoglycemia (<180 mg/dL) Normoglycemia->SGLT4 Glucose allows 1,5-AG binding Hyperglycemia Hyperglycemia (>180 mg/dL) Hyperglycemia->SGLT4 Glucose saturates Transporter

Figure 1: The Renal Competition Model. Under hyperglycemic conditions, glucose saturates the SGLT4 transporter, preventing 1,5-AG reabsorption and causing serum levels to plummet.[5]

Clinical Trial Positioning

1,5-AG is not a replacement for HbA1c; it is a complementary tool for specific trial designs.

Target Drug Classes[7][8]
  • Postprandial Glucose (PPG) Targeting Agents: GLP-1 receptor agonists, DPP-4 inhibitors, and rapid-acting insulins. 1,5-AG will show efficacy in these groups faster and more sensitively than HbA1c.

  • SGLT2 Inhibitors (The Exception):

    • Warning: SGLT2 inhibitors induce massive glycosuria by design. This floods the renal tubules with glucose, blocking SGLT4 and causing 1,5-AG to drop to near zero, regardless of glycemic control.

    • Application: In SGLT2 trials, 1,5-AG is a marker of compliance/pharmacodynamics , not glycemic control.

Comparative Marker Analysis
FeatureHbA1c1,5-Anhydroglucitol (1,5-AG)Fructosamine / Glycated Albumin
Time Window 2–3 Months1–2 Weeks2–3 Weeks
Physiology Glycation of HemoglobinRenal Competition at SGLT4Glycation of Serum Proteins
Primary Sensitivity Mean GlucosePostprandial Hyperglycemia Mean Glucose
Response Speed Slow (Lag time)Rapid (24-48h response) Moderate
Key Confounder Anemia, HemoglobinopathiesRenal Failure, SGLT2i, PregnancyProtein turnover (e.g., Nephrotic syndrome)
Trial Utility Primary Endpoint (FDA)Glycemic Variability / PPG Control Intermediate monitoring

Analytical Protocol: Enzymatic Assay

Method Principle: The standard clinical assay (e.g., GlycoMark™) utilizes a two-step enzymatic reaction. Since glucose is structurally similar to 1,5-AG and present in 1000x excess, it must be eliminated first.

Reagents & Equipment[9][10]
  • Specimen: Serum or EDTA Plasma (avoid fluoride/oxalate as they inhibit enzymes).

  • Enzyme System:

    • Glucokinase (GK): To eliminate glucose.

    • Pyranose Oxidase (PROD): To oxidize 1,5-AG.[7]

  • Detection: Peroxidase (POD) + Chromogen (4-AAP/TOOS).

Step-by-Step Workflow
Step 1: Sample Pre-treatment (Glucose Elimination)

Objective: Convert endogenous glucose to Glucose-6-Phosphate (G6P), which does not react with PROD.

  • Aliquot 5 µL of patient serum into cuvette.

  • Add 200 µL of Reagent A (Buffer pH 7.5, ATP, Glucokinase, Pyruvate Kinase, Phosphoenolpyruvate).

  • Incubate at 37°C for 5 minutes.

    • Mechanism:[4][8][9][10] GK converts Glucose + ATP

      
       G6P + ADP. Pyruvate Kinase regenerates ATP to ensure reaction completion.
      
Step 2: Colorimetric Reaction

Objective: Oxidize 1,5-AG and generate a color signal.

  • Add 100 µL of Reagent B (Buffer, Pyranose Oxidase, Peroxidase, 4-Aminoantipyrine).

  • Incubate at 37°C for 10 minutes.

    • Mechanism:

      • 1,5-AG + O₂

        
         1,5-anhydrofructose + H₂O₂
        
      • H₂O₂ + 4-AAP + TOOS

        
         Quinoneimine Dye (Purple)
        
  • Read Absorbance at 546 nm (Main) and 700 nm (Sub/Blank).

Step 3: Calculation & QC
  • Calibration: Use a 2-point calibration (0 µg/mL and 50 µg/mL standards).

  • QC Criteria:

    • CV% should be < 2.0% (intra-assay).

    • Linearity range: 2.0 µg/mL to 50.0 µg/mL.

Data Interpretation & Confounders

Correct interpretation requires filtering out physiological and pharmacological confounders.

The "Low 1,5-AG" Decision Tree

A low result (< 10 µg/mL) usually means poor glycemic control, but you must rule out interferences.

DecisionTree Result Result: Low 1,5-AG (< 10 µg/mL) CheckMeds Check Concomitant Meds Result->CheckMeds SGLT2 Patient on SGLT2 Inhibitor? (Empagliflozin, etc.) CheckMeds->SGLT2 Acarbose Patient on Acarbose? (Alpha-glucosidase inhibitor) SGLT2->Acarbose No SGLT2_Conclusion EXPECTED ARTIFACT Drug induces glycosuria. Result reflects compliance, not control. SGLT2->SGLT2_Conclusion Yes Renal Check eGFR / Renal Function Acarbose->Renal No Acarb_Conclusion FALSE LOW Drug blocks intestinal absorption of dietary 1,5-AG. Acarbose->Acarb_Conclusion Yes Valid VALID RESULT Indicates Postprandial Hyperglycemia Renal->Valid Normal Invalid INVALID Altered filtration kinetics. Renal->Invalid End Stage Renal Disease

Figure 2: Interpretation logic for low 1,5-AG levels in clinical trials.

Specific Drug Interferences
  • Acarbose/Voglibose: These alpha-glucosidase inhibitors reduce the intestinal absorption of dietary 1,5-AG. Patients on these drugs will have artificially lowered 1,5-AG levels, mimicking poor control.

  • SGLT2 Inhibitors: As noted, these cause persistent glycosuria, lowering 1,5-AG.[1][2]

  • High-Dose Vitamin C: Can interfere with the peroxidase colorimetric step (reducing agent), causing false lows.

References

  • Dungan, K. M., et al. (2006). "1,5-anhydroglucitol and postprandial hyperglycemia as measured by continuous glucose monitoring system in moderately controlled patients with diabetes." Diabetes Care. Link

  • Yamanouchi, T., et al. (1996). "Clinical usefulness of serum 1,5-anhydroglucitol in monitoring glycemic control." The Lancet. Link

  • McGill, J. B., et al. (2004). "Circulating 1,5-anhydroglucitol levels in adult patients with diabetes reflect postprandial glucose excursions."[2][11] Diabetes Care. Link

  • Balis, D. A., et al. (2014). "Impact of SGLT2 inhibitors on the use of 1,5-anhydroglucitol as a marker of glycemic control." Diabetes Therapy. Link

  • U.S. Food and Drug Administration (FDA). "510(k) Substantial Equivalence Determination Decision Summary: GlycoMark." Link

Sources

Method

Application Note: Monitoring Postprandial Hyperglycemia via 1,5-Anhydroglucitol (1,5-AG)

Executive Summary & Strategic Application In the landscape of glycemic biomarkers, 1,5-Anhydroglucitol (1,5-AG) occupies a unique niche.[1] Unlike HbA1c (which averages ~90 days) or Fructosamine (which averages ~14-21 da...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Application

In the landscape of glycemic biomarkers, 1,5-Anhydroglucitol (1,5-AG) occupies a unique niche.[1] Unlike HbA1c (which averages ~90 days) or Fructosamine (which averages ~14-21 days), 1,5-AG is a rapid-response, negative marker specifically sensitive to hyperglycemic spikes (excursions) above the renal threshold (~180 mg/dL).

For drug development professionals, 1,5-AG is the superior metric when evaluating therapeutics targeting postprandial glucose (PPG) control (e.g., GLP-1 agonists, DPP-4 inhibitors, rapid-acting insulins). While HbA1c can remain "good" (e.g., <7.0%) despite frequent dangerous spikes, 1,5-AG will plummet, revealing the true instability of the patient's glycemic profile.

Key Differentiators
FeatureHbA1cFructosamine / Glycated Albumin1,5-Anhydroglucitol (1,5-AG)
Time Window 2–3 Months2–3 Weeks1–2 Weeks (Sensitive to last 48h spikes)
Physiology Glycation of HemoglobinGlycation of Serum ProteinsRenal Competition with Glucose
Directionality Positive (High Glucose = High HbA1c)PositiveNegative (High Glucose = Low 1,5-AG)
Primary Utility Long-term averageIntermediate averageDetecting Postprandial Spikes & Variability

Physiological Mechanism: The "Renal Competition" Model

To interpret 1,5-AG data accurately, one must understand the renal handling mechanism.[1] 1,5-AG is a non-metabolizable glucose analog derived from diet. It maintains a stable pool in the body unless specific renal conditions are met.

The SGLT4 Competition
  • Filtration: 1,5-AG is freely filtered by the glomerulus.

  • Reabsorption: Under normoglycemic conditions, >99.9% of 1,5-AG is reabsorbed in the renal tubules via the SGLT4 (SLC5A9) transporter.

  • The Threshold: Glucose is also reabsorbed by SGLT transporters.[2] However, SGLT4 has a much higher affinity for glucose than for 1,5-AG.

  • The Drop: When blood glucose exceeds the renal threshold (~180 mg/dL), the massive influx of glucose saturates the SGLT4 transporters. Glucose effectively "out-competes" 1,5-AG for reabsorption.[1][3]

  • Result: 1,5-AG is blocked from re-entry and excreted in the urine.[1] Serum levels drop rapidly.

Implication: A low 1,5-AG value (<10 µg/mL) is a "footprint" proving that the patient's blood glucose spiked >180 mg/dL recently.

RenalMechanism Blood Blood Circulation (Stable 1,5-AG Pool) Glomerulus Glomerular Filtration Blood->Glomerulus 1,5-AG & Glucose Tubule Renal Tubule Lumen Glomerulus->Tubule SGLT4 SGLT4 Transporter (Reabsorption Gate) Tubule->SGLT4 Substrate Binding Urine Urine Excretion SGLT4->Urine Hyperglycemia (>180mg/dL): Glucose blocks 1,5-AG -> 1,5-AG Excreted Return Return to Blood SGLT4->Return Normoglycemia: 1,5-AG Reabsorbed

Figure 1: Renal handling of 1,5-AG.[4] In hyperglycemia, glucose competitively inhibits SGLT4, forcing 1,5-AG excretion.

Experimental Protocol: 1,5-AG Quantification

The gold standard for high-throughput 1,5-AG measurement is the Enzymatic Assay (Pyranose Oxidase Method) . Mass Spectrometry (LC-MS/MS) is used for reference validation but is too slow for large-scale clinical trials.

Protocol A: Sample Collection & Handling

Target Matrix: Serum or Plasma (EDTA/Heparin).[5] Stability: 1,5-AG is remarkably stable compared to glucose.[6]

  • Collection: Draw whole blood into a serum separator tube (SST) or EDTA tube.

  • Separation: Centrifuge at 2,000 x g for 10 minutes within 2 hours of collection.

  • Storage:

    • Room Temp (20-25°C): Stable for 3 days.

    • Refrigerated (2-8°C): Stable for 4 weeks.

    • Frozen (-20°C): Stable for years (avoid repeated freeze-thaw cycles >3 times).

Protocol B: Enzymatic Assay Workflow (Automated Chemistry Analyzer)

Note: This protocol is based on the GlycoMark® chemistry, the FDA-cleared standard.

Principle: Since Pyranose Oxidase (PROD) reacts with both 1,5-AG and Glucose, Glucose must be eliminated first .

Step 1: Glucose Elimination (Pre-treatment)
  • Reagent A: Add Hexokinase (HK) and Pyruvate Kinase (PK) + ATP + Phosphoenolpyruvate (PEP).

  • Reaction:

    • Glucose + ATP --(HK)--> Glucose-6-Phosphate (G6P) + ADP[7]

    • ADP + PEP --(PK)--> ATP + Pyruvate[7]

  • Outcome: All glucose is converted to G6P. PROD does not react with G6P. The 1,5-AG remains untouched.

Step 2: 1,5-AG Detection[7][8][9]
  • Reagent B: Add Pyranose Oxidase (PROD) + Peroxidase (POD) + Colorimetric Substrate (e.g., 4-AA/TOOS).

  • Reaction:

    • 1,5-AG + O2 --(PROD)--> 1,5-Anhydrofructose + H2O2

    • H2O2 + Substrate --(POD)--> Quinoneimine Dye (Colored)[10]

  • Measurement: Absorbance is measured at ~546 nm (primary) and ~700 nm (secondary). The absorbance is directly proportional to 1,5-AG concentration.

AssayWorkflow cluster_0 Step 1: Glucose Elimination cluster_1 Step 2: Detection Sample Sample: (Glucose + 1,5-AG) Conversion Glucose -> G6P (Non-reactive) Sample->Conversion Mix Reagent1 Reagent 1: Hexokinase + ATP Reagent1->Conversion Oxidation 1,5-AG Oxidized -> H2O2 Conversion->Oxidation Add Reagent 2 Reagent2 Reagent 2: Pyranose Oxidase (PROD) Reagent2->Oxidation Color Colorimetric Readout (Absorbance @ 546nm) Oxidation->Color

Figure 2: Two-step enzymatic assay. Glucose is "silenced" in Step 1 so it does not interfere with 1,5-AG detection in Step 2.

Data Interpretation & Reference Ranges

Reference Intervals
  • Healthy (Normal): > 14.0 µg/mL (Typically 15–30 µg/mL)

  • Target for Diabetes Control: > 10.0 µg/mL

  • Uncontrolled (Frequent Spikes): < 10.0 µg/mL[3]

  • Severe Hyperglycemia: < 2.0 µg/mL

Interpreting Changes in Clinical Trials

When testing a drug that targets postprandial glucose (e.g., a rapid-acting insulin analog):

  • Baseline: Patient has HbA1c 7.5% but 1,5-AG is 2.0 µg/mL (indicating severe daily spikes).

  • Treatment (Week 2): 1,5-AG rises to 6.0 µg/mL .

    • Insight: The drug is reducing the magnitude or frequency of spikes above 180 mg/dL, even if HbA1c hasn't moved yet.

  • Treatment (Week 4): 1,5-AG reaches 12.0 µg/mL .

    • Insight: Spikes above renal threshold have largely ceased.

Critical Interferences (Exclusion Criteria)

Do not use 1,5-AG in the following cohorts:

  • SGLT2 Inhibitors (e.g., Canagliflozin, Dapagliflozin): These drugs intentionally block SGLT2/SGLT4. This forces 1,5-AG excretion regardless of blood glucose. Result: Falsely low 1,5-AG.

  • Severe Renal Impairment (eGFR <30): Altered filtration kinetics invalidate the renal threshold model.

  • Pregnancy: The renal threshold for glucose lowers physiologically during pregnancy, altering 1,5-AG dynamics.

  • Acarbose: May lower 1,5-AG levels due to intestinal absorption interference.[11]

References

  • Yamanouchi, T., et al. (1996).[5] "Clinical usefulness of serum 1,5-anhydroglucitol in monitoring glycaemic control." The Lancet.[5] Link

  • McGill, J. B., et al. (2004). "Circulating 1,5-Anhydroglucitol Levels in Adult Patients With Diabetes Reflect Longitudinal Changes of Glycemia."[6][9] Diabetes Care. Link

  • Dungan, K. M. (2008). "1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions."[1][5] Expert Review of Molecular Diagnostics. Link

  • Selvin, E., et al. (2014). "1,5-Anhydroglucitol and Postprandial Hyperglycemia as Measured by Continuous Glucose Monitoring System in Moderately Controlled Patients With Diabetes." Diabetes Care. Link

  • GlycoMark, Inc. (2023). "GlycoMark Product Insert and Assay Principle." Link

Sources

Application

1,5-Anhydro-D-glucitol-13C6 in diabetes research and diagnostics.

Application Note: Quantitative Analysis of 1,5-Anhydro-D-glucitol (1,5-AG) in Human Plasma via ID-LC-MS/MS using 1,5-AG-13C6 Executive Summary This guide details the development and validation of a targeted Isotope Dilut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 1,5-Anhydro-D-glucitol (1,5-AG) in Human Plasma via ID-LC-MS/MS using 1,5-AG-13C6

Executive Summary

This guide details the development and validation of a targeted Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) assay for 1,5-Anhydro-D-glucitol (1,5-AG) . While HbA1c remains the gold standard for long-term glycemic control (2-3 months), it often fails to capture short-term glycemic excursions (1-2 weeks) and postprandial hyperglycemia. 1,5-AG fills this gap.

This protocol utilizes 1,5-Anhydro-D-glucitol-13C6 as a stable isotope internal standard (IS). Unlike deuterated standards, which can suffer from deuterium-hydrogen exchange or slight chromatographic shifts (the "isotope effect"), the 13C6 analog offers superior stability and identical co-elution with the endogenous analyte, ensuring maximum precision in quantification.

Biological Mechanism & Clinical Relevance[1][2][3]

The Competitive Inhibition Model

1,5-AG is a naturally occurring dietary polyol.[1] In healthy individuals, it is filtered by the glomerulus and nearly 99.9% is reabsorbed in the renal tubules via the SGLT4 cotransporter (and to a lesser extent SGLT2).

However, SGLT4 also transports glucose. During hyperglycemia (blood glucose >180 mg/dL), excess glucose saturates SGLT4, competitively inhibiting 1,5-AG reabsorption. This causes massive urinary loss of 1,5-AG and a rapid drop in serum levels.[2][3] Thus, low 1,5-AG = high recent glucose excursions .

Diagram 1: The Renal Competition Mechanism

G cluster_blood Glomerular Filtration cluster_kidney Proximal Tubule Reabsorption Glucose Glucose (High Concentration) SGLT SGLT4 / SGLT2 Transporter Glucose->SGLT Competes for binding AG 1,5-AG (Stable Concentration) AG->SGLT Blocked by Glucose Urine Excretion in Urine AG->Urine 1,5-AG Excreted (Serum Level Drops) Reabsorption Reabsorption into Blood SGLT->Reabsorption Glucose Reabsorbed

Caption: During hyperglycemia, glucose outcompetes 1,5-AG for SGLT transporters, leading to urinary excretion of 1,5-AG and a decrease in serum levels.

Chemical Properties & Reagents

ComponentChemical FormulaMW (Da)RoleStorage
1,5-Anhydro-D-glucitol C₆H₁₂O₅164.16Analyte-20°C, Desiccated
1,5-AG-13C6 ¹³C₆H₁₂O₅170.11Internal Standard-20°C, Desiccated

Why 13C6? The +6 Da mass shift prevents "cross-talk" (signal interference) between the analyte and IS. Furthermore, the carbon-13 label is located on the sugar backbone, making it non-exchangeable and chemically inert, unlike labile deuterium labels.

Experimental Protocol: ID-LC-MS/MS

A. Sample Preparation (Protein Precipitation)

Direct protein precipitation (PPT) is preferred over SPE for 1,5-AG due to its high polarity and water solubility.

  • Thaw plasma/serum samples on ice. Vortex for 10 sec.

  • Aliquot 50 µL of sample into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 10 µL of 1,5-AG-13C6 Working Solution (10 µg/mL in water).

  • Precipitate: Add 200 µL of Ice-Cold Acetonitrile (1:4 ratio).

    • Note: Acetonitrile is superior to Methanol for HILIC applications as it matches the initial mobile phase.

  • Vortex vigorously for 30 sec.

  • Centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial/plate.

  • Inject 2-5 µL into the LC-MS/MS.

B. Liquid Chromatography (HILIC Mode)

Reverse Phase (C18) columns retain 1,5-AG poorly due to its hydrophilicity. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for retention and separation from interferences.

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH).

    • Scientific Rationale: High pH aids deprotonation for negative mode ESI.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for loading)

    • 1-5 min: 90% -> 60% B (Elution)

    • 5-7 min: 60% B (Wash)

    • 7.1 min: 90% B (Re-equilibration)

C. Mass Spectrometry (ESI- MRM)
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[4][5]

  • Source Temp: 450°C.

  • Capillary Voltage: -2.5 kV.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
1,5-AG 163.1 [M-H]⁻103.0Quantifier15
1,5-AG 163.1 [M-H]⁻89.0Qualifier18
1,5-AG-13C6 169.1 [M-H]⁻109.0IS Quantifier15

Note: The transition 163->103 corresponds to the cleavage of the sugar ring, a specific fragmentation pathway for anhydroglucitols.

Workflow Visualization

Workflow Sample Patient Plasma (50 µL) PPT Protein PPT (Acetonitrile 1:4) Sample->PPT IS Spike IS: 1,5-AG-13C6 IS->PPT Centrifuge Centrifuge 12,000g PPT->Centrifuge HILIC HILIC LC (Amide Column) Centrifuge->HILIC Supernatant MS MS/MS (ESI-) MRM: 163->103 HILIC->MS Data Quantification (Ratio AG/13C6) MS->Data

Caption: Step-by-step analytical workflow from sample extraction to ID-LC-MS/MS quantification.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

  • Linearity: 6-point calibration curve (0.5 – 50 µg/mL). R² must be > 0.995.

  • Internal Standard Response: The peak area of 1,5-AG-13C6 should not vary by >15% across the run. Drastic drops indicate matrix effects (ion suppression).

  • QC Samples: Low (2 µg/mL), Mid (10 µg/mL), and High (40 µg/mL) QCs must be run every 20 samples. Accuracy must be within ±15%.

  • Interference Check: Inject a blank plasma sample (if available) or solvent blank to ensure no contribution to the 163->103 channel.

Application in Drug Development

This protocol is critical for evaluating SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin). Since these drugs artificially induce glucosuria, they lower the renal threshold. Researchers use 1,5-AG-13C6 to:

  • Differentiate drug-induced glucosuria from hyperglycemia-induced glucosuria.

  • Monitor compliance in clinical trials (rapid drop in 1,5-AG confirms SGLT2 inhibition activity).

References

  • Yamanouchi, T., et al. (1992). "Clinical usefulness of serum 1,5-anhydroglucitol in monitoring glycemic control." The Lancet. Link

  • Stickle, D., et al. (1997). "1,5-Anhydroglucitol: A clinical marker of short-term glycemic control."[4][2][3][5] Clinical Chemistry. Link

  • Nowatzke, W., et al. (2004). "Evaluation of an assay for serum 1,5-anhydroglucitol." Clinica Chimica Acta. Link

  • Shuijun, L., et al. (2008).[5] "Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry." Journal of Chromatography B. Link

  • Buse, J.B., et al. (2003). "1,5-Anhydroglucitol value in assessing glycemic control." Diabetes Care. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) Plasma Analysis

[1][2] Introduction: The Analytical Paradox of 1,5-AG 1,5-Anhydroglucitol (1,5-AG) presents a unique bioanalytical challenge. Physiologically, it is a "negative" biomarker—its plasma levels drop as glucose levels rise.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Analytical Paradox of 1,5-AG

1,5-Anhydroglucitol (1,5-AG) presents a unique bioanalytical challenge. Physiologically, it is a "negative" biomarker—its plasma levels drop as glucose levels rise. Analytically, however, you are often trying to quantify trace levels of 1,5-AG (µg/mL range) in the presence of massive glucose concentrations (mg/mL range), particularly in diabetic samples.

This concentration disparity creates severe Matrix Effects (ME) . In LC-MS/MS, glucose saturation can suppress ionization. In enzymatic assays, glucose competes for the active site of pyranose oxidase. This guide provides the causal logic and validated protocols to overcome these barriers.

Module 1: LC-MS/MS Method Optimization

The Core Challenge: Ion Suppression

In electrospray ionization (ESI), 1,5-AG (164 Da) must compete for charge against glucose (180 Da) and endogenous phospholipids. Because 1,5-AG is highly polar, it naturally elutes early on Reversed-Phase (C18) columns—exactly where salts and unretained matrix components elute, leading to massive signal suppression.

Strategic Protocol: HILIC Separation

Do not use standard C18 chromatography. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain 1,5-AG and separate it from the suppression zone.

Recommended Workflow

G cluster_0 Sample Prep cluster_1 Critical Step cluster_2 LC-MS/MS Analysis S1 Plasma Sample (50 µL) S2 Protein PPT (ACN 1:3 ratio) S1->S2 S3 Centrifuge (12,000g, 10 min) S2->S3 S4 Supernatant Dilution (Dilute with ACN) S3->S4 Prevents peak distortion S5 HILIC Column (Amide Phase) S4->S5 S6 ESI Negative Mode (MRM Detection) S5->S6

Figure 1: Optimized LC-MS/MS Workflow. The "Critical Step" (Dilution) prevents solvent mismatch that ruins HILIC peak shape.

Frequently Asked Questions (LC-MS/MS)

Q: Why is my 1,5-AG peak shape splitting or broadening? A: This is likely a solvent mismatch . In HILIC, water is the "strong" solvent.[1] If you inject a high-water content supernatant (from a protein crash) directly, the analyte will travel faster than the mobile phase initially.

  • Fix: Dilute your supernatant with Acetonitrile (ACN) before injection to match the initial mobile phase conditions (e.g., 80% ACN).

Q: I see significant signal drift over a batch of 100 samples. Why? A: This is phospholipid buildup . Phospholipids retain strongly on HILIC columns and may not elute until subsequent runs, causing unpredictable suppression.

  • Fix 1: Implement a "sawtooth" gradient wash (95% water) at the end of every run.

  • Fix 2: Use hybrid SPE-Phospholipid plates instead of simple protein precipitation to physically remove phospholipids.

Q: Which Internal Standard (IS) is mandatory? A: You must use a stable isotope-labeled IS, such as 1,5-AG-d3 or 1,5-AG-13C6 .

  • Reasoning: 1,5-AG is an endogenous compound.[2] You cannot use a "blank" matrix to build a curve. You must use the "Standard Addition" method or a surrogate matrix (PBS/BSA). The IS compensates for the ionization efficiency difference between the surrogate and real plasma.

Module 2: Enzymatic Assay Troubleshooting

The Core Challenge: Glucose Overflow

Enzymatic kits (e.g., GlycoMark®) use Pyranose Oxidase (PROD). While PROD is specific to the 2-position of the pyranose ring, massive excess of glucose can overwhelm the "glucose elimination" system (usually Glucose Oxidase) built into the kit.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Falsely Low 1,5-AG SGLT2 Inhibitors Check Patient Meds. Drugs like Canagliflozin block renal reabsorption of 1,5-AG. This is a physiological effect, not an analytical error.
Falsely High 1,5-AG Glucose > 300 mg/dL Dilution. High glucose overwhelms the pretreatment enzymes. Dilute the sample 1:2 or 1:5 with saline to bring glucose into the elimination range.
Non-Linear Dilution Matrix Mismatch Use Calibrator Matrix. Do not dilute with water. Use the zero-calibrator provided with the kit to maintain protein/pH balance.

Module 3: Validation & Quality Control Data

When validating your method, you must prove that your strategy effectively removes matrix effects. Use the post-column infusion method to visualize suppression zones.

Matrix Effect Assessment Protocol
  • Setup: Infuse a constant stream of 1,5-AG standard (10 µg/mL) into the MS source via a T-tee.

  • Injection: Inject a "blank" plasma extract (processed exactly as samples) via the LC column.

  • Observation: Monitor the baseline. A drop in the baseline indicates an Ion Suppression Zone .

  • Goal: Ensure your 1,5-AG retention time does not overlap with these suppression valleys.

Comparison of Sample Prep Techniques
MethodPhospholipid RemovalRecoveryComplexityRecommendation
Protein PPT (ACN) Low (<30%)High (>90%)LowGood (if using IS & HILIC)
LLE (Liquid-Liquid) MediumLow (<60%)HighPoor (1,5-AG is too polar)
Hybrid SPE High (>95%)High (>85%)MediumBest (for high-throughput)

Module 4: Decision Logic for Method Selection

Use this logic flow to determine the correct analytical approach for your study.

DecisionTree Start Select Method Q1 Is Glucose > 300 mg/dL? Start->Q1 LCMS LC-MS/MS (HILIC) Q1->LCMS Yes (Diabetic Research) Enzyme Enzymatic Assay Q1->Enzyme No (Routine Clinical) Q2 Sample Volume? Q2->LCMS <10 µL (Micro-sampling) Q2->Enzyme >10 µL available Enzyme->Q2 Check Volume

Figure 2: Method Selection Decision Tree based on sample constraints and glucose load.

References

  • Li, S., et al. (2008). "Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry."[3] Journal of Chromatography B.

  • Yamanouchi, T., et al. "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body." American Journal of Physiology.

  • GlycoMark, Inc. "GlycoMark® Product Package Insert & Technical Specifications."

  • Nowatzke, W., et al. "Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry." Sigma-Aldrich Technical Reports.

Sources

Optimization

Improving signal intensity of 1,5-Anhydro-D-glucitol-13C6 in MALDI-MS.

Executive Summary: The "Low-Mass" Challenge Welcome. If you are reading this, you are likely struggling with low signal-to-noise (S/N) ratios for 1,5-Anhydro-D-glucitol (1,5-AG) and its internal standard, 1,5-AG-13C6.[]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Low-Mass" Challenge

Welcome. If you are reading this, you are likely struggling with low signal-to-noise (S/N) ratios for 1,5-Anhydro-D-glucitol (1,5-AG) and its internal standard, 1,5-AG-13C6.[]

The core issue is not necessarily the sensitivity of your instrument, but the physics of the analyte . 1,5-AG is a small (MW ~164 Da), neutral polyol. It lacks a basic nitrogen for protonation and lacks the hemiacetal group required for standard reducing-sugar derivatizations (like PMP or 2-AB).[] Furthermore, its mass falls directly into the "matrix suppression zone" (<500 Da), where matrix cluster ions dominate.

This guide prioritizes two workflows:

  • The "Salt & Crystal" Method: Optimizing cationization with Super-DHB (Non-destructive).

  • The "Mass Shift" Method: Permethylation to boost hydrophobicity and move the mass window (Chemical modification).

Module 1: The "Salt & Crystal" Workflow (Super-DHB)

Theory: Neutral carbohydrates do not readily form


 ions. They rely on coordinating with alkali metals to form 

or

adducts. If you are hunting for the protonated species, you will find nothing but noise. We must force the formation of a single, robust sodium adduct.
Protocol A: Super-DHB with Sodium Doping

Standard DHB creates heterogeneous crystals. "Super-DHB" (sDHB) creates a soft crystal lattice that improves desorption efficiency for polyols.

Reagents:

  • Matrix: Super-DHB (9:1 mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid).[][2]

  • Dopant: 10 mM NaCl in HPLC-grade water.

  • Solvent: 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic acid (TFA).

Step-by-Step:

  • Prepare Matrix: Dissolve sDHB at 20 mg/mL in the Solvent.

    • Note: Higher concentration than standard peptides is required to isolate the sugar from salt clusters.

  • Prepare Analyte: Dissolve your 1,5-AG sample and 1,5-AG-13C6 IS in water.[]

  • The "Sandwich" Spotting Technique (Critical for Signal):

    • Layer 1: Spot 0.5 µL of Matrix.[3] Let it dry partially.

    • Layer 2: Spot 0.5 µL of 10 mM NaCl . Let it dry.[4]

    • Layer 3: Spot 0.5 µL of Sample (Analyte + IS).

    • Layer 4: Spot 0.5 µL of Matrix.[3]

  • Dry: Allow to air dry at room temperature. Do not blow dry; rapid drying creates small, poor-quality crystals.[]

Target Ions:

Species Formula Monoisotopic Mass (Neutral) Target Adduct [M+Na]+
Native 1,5-AG C6H12O5 164.07 Da 187.06 m/z

| IS 1,5-AG-13C6 | 13C6H12O5 | 170.09 Da | 193.08 m/z |[]

Module 2: The "Mass Shift" Workflow (Permethylation)

Theory: If matrix interference at m/z 187 is insurmountable, you must move the analyte to a higher mass region and increase its proton affinity. Since 1,5-AG is non-reducing (it has no ring-opening aldehyde), you cannot use reductive amination.[]

Solution: Permethylation .[5][6][7] This converts all free hydroxyl groups (-OH) to methyl ethers (-OCH3).[]

  • Chemistry: 1,5-AG has 4 free hydroxyl groups.[]

  • Mass Shift: Each -OH to -OCH3 adds +14.02 Da.[]

  • Total Shift:

    
     Da.
    
Protocol B: Micro-Scale Permethylation

Adapted for small sample volumes.[]

Reagents:

  • NaOH beads (crushed).

  • Methyl Iodide (MeI).[5][7]

  • DMSO (Anhydrous).

  • Chloroform.

Step-by-Step:

  • Dissolve: Dry your 1,5-AG/IS mixture completely. Resuspend in 50 µL anhydrous DMSO.

  • Activate: Add ~5-10 mg of crushed NaOH beads. Vortex vigorously for 1 minute.

  • React: Add 20 µL Methyl Iodide. Vortex for 10 minutes at Room Temp.

  • Quench: Add 200 µL water.

  • Extract: Add 200 µL Chloroform. Vortex and centrifuge.

  • Recover: The permethylated 1,5-AG is in the bottom Chloroform layer .

  • Dry & Spot: Dry the chloroform layer, reconstitute in 50% MeOH, and spot with sDHB (no salt doping needed; permethylated sugars ionize much better).

Target Ions (Permethylated):

Species Target Adduct [M+Na]+
Native 1,5-AG (Me4) 243.12 m/z

| IS 1,5-AG-13C6 (Me4) | 249.14 m/z |[]

Visualization: Troubleshooting Logic & Mechanism

Figure 1: Signal Enhancement Decision Tree

Use this flow to determine the correct experimental path.

Troubleshooting Start Start: Low Signal for 1,5-AG CheckMass Are you looking for [M+H]+? Start->CheckMass CorrectMass Stop. Look for [M+Na]+ (m/z 187 & 193) CheckMass->CorrectMass Yes CheckMatrix Is Matrix Noise High? CheckMass->CheckMatrix No, I'm checking Sodium adducts MethodA Method A: Super-DHB + NaCl (Recrystallize) CheckMatrix->MethodA Yes/Maybe CheckResult Signal Clear? MethodA->CheckResult Success Proceed to Quantification CheckResult->Success Yes MethodB Method B: Permethylation (Shift Mass to m/z 243) CheckResult->MethodB No (Matrix interference persists)

Caption: Decision matrix for selecting between salt doping (Method A) and chemical derivatization (Method B).

Figure 2: Cationization Mechanism

Why Sodium is essential for 1,5-AG detection.

Cationization AG 1,5-AG (Neutral) Polar -OH groups Complex [1,5-AG + Na]+ Stable Adduct AG->Complex Coordination (Lone Pair e-) Na Na+ Ion (From NaCl) Na->Complex Laser MALDI Laser Energy Laser->Complex Desorption

Caption: Sodium ions coordinate with the oxygen lone pairs of the polyol, creating a stable charge carrier for the neutral sugar.[]

FAQ: Troubleshooting & Optimization

Q1: I see the native 1,5-AG signal, but the 13C6 IS signal is split or broad. Why? A: This is often due to the Isotope Effect in crystallization. While 13C and 12C are chemically similar, they can occasionally crystallize at slightly different rates if the crystal dries too slowly.

  • Fix: Use the "Sandwich" method described in Module 1 to force rapid, homogeneous co-crystallization. Ensure your IS is high purity (>98% atom 13C) to avoid peak broadening.

Q2: Can I use CHCA matrix? A: Avoid CHCA. CHCA (alpha-cyano-4-hydroxycinnamic acid) is excellent for peptides but produces intense background noise in the <300 Da region.[] DHB or Super-DHB is strictly required for low-molecular-weight carbohydrates.[]

Q3: Why can't I use PMP or 2-AB labeling like I do for Glucose? A: PMP and 2-AB require a reducing end (an aldehyde or ketone group that can open the ring).[] 1,5-AG is a 1-deoxy compound; it is chemically "locked" in the cyclic form and has no reducing power.[] It will not react with reductive amination reagents.

Q4: My signal intensity fluctuates wildly between spots. A: This is the "Sweet Spot" phenomenon, common with DHB.

  • Fix: Use Super-DHB .[2][8] The addition of 2-hydroxy-5-methoxybenzoic acid disrupts the crystal lattice, creating a more uniform surface and reducing the need to hunt for sweet spots.[]

References

  • Harvey, D. J. (2021). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update. Mass Spectrometry Reviews. Link

  • Strupat, K., et al. (2018). 2,5-Dihydroxybenzoic acid: a matrix for matrix-assisted laser desorption/ionization mass spectrometry of carbohydrates. Rapid Communications in Mass Spectrometry. Link

  • Sigma-Aldrich. Super-DHB Matrix Substance for MALDI-MS Product Information. Link

  • Mechref, Y., & Novotny, M. V. (2002).[] Mass spectrometric mapping of carbohydrate structures. Analytical Chemistry. (Detailed protocols on Permethylation). Link

  • Cayman Chemical. 1,5-Anhydro-D-glucitol Product Data & Chemical Properties. Link

Sources

Troubleshooting

Technical Support Center: Enzymatic Assay of 1,5-Anhydroglucitol (1,5-AG)

Welcome to the Advanced Technical Support Hub. Topic: Troubleshooting Interferences in 1,5-AG Enzymatic Assays (GlycoMark™ / PROD-based methods).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Hub. Topic: Troubleshooting Interferences in 1,5-AG Enzymatic Assays (GlycoMark™ / PROD-based methods). Audience: Research Scientists & Assay Developers.

Executive Summary: The Assay Architecture

To troubleshoot interferences, one must first understand the vulnerability points of the kinetic system. The standard clinical assay for 1,5-AG is a two-step enzymatic reaction .

  • The Pretreatment Step (The "Cleanup"): Since Pyranose Oxidase (PROD) reacts strongly with Glucose, endogenous Glucose must be "masked" or eliminated first. This is typically achieved using Glucokinase (GK) or Hexokinase (HK) to convert Glucose to Glucose-6-Phosphate (G6P), which PROD cannot oxidize.

  • The Detection Step (The "Signal"): The remaining 1,5-AG is oxidized by PROD, generating Hydrogen Peroxide (

    
    ), which is quantified via a Peroxidase (POD) colorimetric reaction.[1]
    

The Golden Rule of Interference:

Any substance that survives Step 1 (Pretreatment) and reacts with PROD in Step 2, OR any substance that scavenges the


 generated in Step 2, will cause assay failure.
Module 1: The "Glucose Breakthrough" Effect

Q: My samples show unexpectedly high 1,5-AG levels, but the donor is known to be severely hyperglycemic. What is happening?

A: You are likely observing Glucose Breakthrough Interference .

  • The Mechanism: The pretreatment enzymes (HK/GK) have a finite capacity (typically designed to handle glucose up to ~1000 mg/dL or 55 mmol/L). In samples with extreme hyperglycemia (e.g., uncontrolled diabetes or hyperosmolar hyperglycemic state), the glucose concentration exceeds the molar capacity of the ATP/Hexokinase system in the pretreatment buffer.

  • The Result: Unphosphorylated glucose carries over into Step 2. Since PROD reacts with glucose more avidly than with 1,5-AG, this residual glucose generates a massive false-positive signal.

  • Troubleshooting Protocol:

    • Check Glucose Levels: Measure glucose in the sample using a standard glucometer or chemistry analyzer.

    • Dilution: If Glucose > 900 mg/dL, dilute the sample 1:2 or 1:4 with saline.

    • Recalculation: Multiply the final 1,5-AG result by the dilution factor.

Q: Can I use Glucose Oxidase (GOx) instead of Hexokinase for the pretreatment step to avoid this?

A: Generally, no . While GOx eliminates glucose, it produces


 as a byproduct. Unless you include a massive excess of Catalase (and subsequently inhibit that Catalase before Step 2), the 

from the glucose elimination will trigger the colorimetric dye in Step 2, causing a massive false positive. The Hexokinase method is preferred because G6P is "silent" in the peroxidase reaction.
Module 2: Chemical & Matrix Interferences (The "Redox" Problem)

Q: My spike-and-recovery experiments are showing consistently low recovery (<80%) in hemolyzed or icteric samples. Why?

A: You are dealing with Peroxidase Scavenging .

  • The Mechanism: The final signal depends on the stoichiometry of

    
     oxidizing the chromogen (e.g., 4-AA/TOOS). Reducing substances act as electron donors, reducing the 
    
    
    
    before it can react with the dye.
  • Common Culprits:

    • Bilirubin: High concentrations (Icterus) scavenge

      
      .
      
    • Ascorbic Acid (Vitamin C): A potent reducing agent. Even therapeutic doses can cause false negatives.

    • Hemoglobin: Free hemoglobin (Hemolysis) has pseudoperoxidase activity but can also degrade the signal depending on the specific chromogen used.

Data Summary: Common Interference Thresholds

InterferentMechanismApprox.[2][3][4][5][6][7] Tolerance Limit*Effect on Result
Glucose Substrate Competition (PROD)~1,000 mg/dLFalse Positive (High)
Bilirubin

Scavenging
~20–40 mg/dLFalse Negative (Low)
Ascorbic Acid

Scavenging
~50 mg/dLFalse Negative (Low)
Hemoglobin Spectral/Chemical~500 mg/dLVariable (usually Negative)
Triglycerides Light Scattering (Turbidity)~3,000 mg/dLFalse Positive (Optical)

*Note: Limits vary by specific kit formulation (e.g., GlycoMark vs. generic reagents).

Module 3: Structural Mimicry (The "Sugar" Problem)

Q: We are testing 1,5-AG in patients receiving parenteral nutrition or xylose absorption tests. Are there specific sugar interferences?

A: Yes. Pyranose Oxidase (PROD) is not perfectly specific to 1,5-AG.[8]

  • Xylose: PROD reacts with D-Xylose. Patients undergoing a D-xylose absorption test will show falsely elevated 1,5-AG.

  • Galactose: While reactivity is lower, high concentrations of galactose (e.g., galactosemia) can interfere.

  • Maltose: Generally does not interfere directly with PROD. However, if your assay reagents contain trace amounts of

    
    -glucosidase (an impurity), maltose can be hydrolyzed to glucose, which then interferes.
    
    • Validation Step: Ensure your enzyme source is "Analytical Grade" and free of glucosidase activity.

Module 4: Physiological vs. Analytical Interference

Q: Patients on SGLT2 inhibitors (e.g., Canagliflozin, Dapagliflozin) show extremely low 1,5-AG. Is the drug interfering with the enzyme assay?

A: This is likely a Physiological Effect , not an analytical interference.

  • The Physiology: SGLT2 inhibitors block renal reabsorption of glucose. This lowers the renal threshold for glucose (RTG).

  • The Biomarker Logic: 1,5-AG is excreted whenever glucosuria occurs. Because SGLT2 inhibitors induce glucosuria (even at normal blood sugar levels), they cause a rapid depletion of serum 1,5-AG.

Visualizing the Interference Pathways

The following diagram illustrates the two-step kinetic pathway and where specific interferences attack the system.

G cluster_0 Step 1: Pretreatment (Elimination) cluster_1 Step 2: Detection Glucose Endogenous Glucose HK Hexokinase (+ATP) Glucose->HK AG 1,5-AG (Analyte) PROD Pyranose Oxidase AG->PROD G6P G6P (Silent) HK->G6P H2O2 H2O2 PROD->H2O2 POD Peroxidase + Chromogen H2O2->POD Signal Color Signal (Absorbance) POD->Signal Int_HighGlc High Glucose (>1000 mg/dL) Int_HighGlc->HK Overwhelms Capacity Int_HighGlc->PROD Breakthrough Reaction Int_Redox Bilirubin / Vit C (Scavengers) Int_Redox->H2O2 Consumes Int_Xylose Xylose (Mimic) Int_Xylose->PROD Cross-reacts

Figure 1: Critical Control Points in the 1,5-AG Enzymatic Workflow. Red nodes indicate interference sources.

Validation Protocol: The "Spike-and-Recovery" Check

To validate if a specific sample matrix (e.g., a new cell culture media or drug formulation) interferes with your 1,5-AG assay, perform this standard addition test.

  • Prepare Stock: Create a 1,5-AG stock solution (e.g., 50 µg/mL).

  • Split Sample: Take your test sample (Sample X) and split it into two aliquots.

    • Aliquot A: 100 µL Sample X + 10 µL Saline (Control).

    • Aliquot B: 100 µL Sample X + 10 µL Stock 1,5-AG (Spike).

  • Run Assay: Measure 1,5-AG in both.

  • Calculate Recovery:

    
    
    
  • Interpretation:

    • 90–110%: No Interference.

    • < 85%: Negative Interference (Check for Ascorbic Acid, Bilirubin, or Enzyme Inhibition).

    • > 115%: Positive Interference (Check for Glucose breakthrough or spectral overlap).

References
  • Yamanouchi, T., et al. (1996).[9] "Clinical usefulness of serum 1,5-anhydroglucitol in monitoring glycaemic control." The Lancet.[9]

  • GlycoMark, Inc. (2022). "GlycoMark® Product Insert and Technical Specifications." FDA 510(k) Decision Summary.

  • McGill, J. B., et al. (2004). "Circulating 1,5-anhydroglucitol levels in adult patients with diabetes and varying renal function." Clinical Chemistry.

  • Kim, W. J., et al. (2013). "The effects of SGLT2 inhibitors on 1,5-anhydroglucitol levels in type 2 diabetes." Diabetes Care.

  • Nowatzke, W., et al. (2004). "Evaluation of an assay for serum 1,5-anhydroglucitol (1,5-AG) for glycemic monitoring." Clinica Chimica Acta.

Sources

Optimization

Technical Support Center: Chromatographic Separation of 1,5-Anhydroglucitol (1,5-AG)

Introduction: The Analytical Challenge 1,5-Anhydroglucitol (1,5-AG) is a validated biomarker for short-term glycemic control.[1][2][3][4][5] Structurally, it is 1-deoxyglucose. This unique structure presents two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

1,5-Anhydroglucitol (1,5-AG) is a validated biomarker for short-term glycemic control.[1][2][3][4][5] Structurally, it is 1-deoxyglucose. This unique structure presents two distinct analytical hurdles that this guide addresses:

  • The "Needle in a Haystack" Problem: In serum, Glucose (C₆H₁₂O₆) is present at concentrations 1,000-fold higher than 1,5-AG (C₆H₁₂O₅). Glucose is the primary interferent in HPAEC-PAD due to structural similarity.

  • The Isobaric Trap: In Mass Spectrometry, 1,5-AG (MW 164.16 Da) shares the same mass as deoxyhexose isomers like Fucose and Rhamnose . These cannot be distinguished by MS alone and require rigorous chromatographic resolution.

This guide provides optimized workflows for the two industry-standard platforms: HPAEC-PAD (Ion Chromatography) and HILIC-MS/MS .

Module 1: HPAEC-PAD Optimization

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

The Principle: At high pH (>pH 12), 1,5-AG becomes weakly ionized (pKₐ ~12-13). It is separated on an anion-exchange column based on pKₐ and size, then detected electrochemically on a gold electrode.

Core Protocol: The "Glucose-Shield" Method

Objective: Resolve trace 1,5-AG from the massive Glucose peak.

ParameterSpecificationTechnical Rationale
Column Dionex CarboPac PA10 or PA20 (Guard + Analytical)PA10/20 resins are optimized for mono/disaccharides. PA100 is too retentive for this application.
Eluent A 12–18 mM NaOH (Isocratic)Lower alkalinity improves resolution between 1,5-AG and Glucose compared to standard 100 mM NaOH.
Eluent B 200 mM NaOH (Wash)Required to strip carbonate and strongly retained species after every run.
Flow Rate 1.0 mL/minStandard flow for optimal mass transfer kinetics on PA resin.
Waveform Standard Carbohydrate Quadruple PotentialOptimized for gold electrode oxide formation and reduction cycles.
Troubleshooting HPAEC-PAD

Q: My baseline is drifting downwards or cycling rhythmically. What is wrong? A: This is rarely the column. It is almost always the Eluent or Temperature .

  • The Cause: NaOH absorbs CO₂ from air, forming carbonate. Carbonate is a stronger eluent than hydroxide, changing retention times and baseline background.

  • The Fix:

    • Use a Carbonate Removal Device (CRD) or generate eluent electrolytically (Eluent Generator cartridges) if possible.

    • If preparing manually: Use 50% w/w NaOH stock (low carbonate) and degassed 18 MΩ water. Keep under Helium headspace.

    • Temperature: HPAEC is thermosensitive. Ensure the column compartment is stable (e.g., 30°C).

Q: I see "Green Tubing" in my solvent lines. A: This is a bio-contamination red flag.[6]

  • The Mechanism: 1,5-AG and Glucose are food sources.[5][7][8] Bacteria in the water reservoir produce metabolic byproducts that foul the electrode.

  • The Fix: Replace all low-pressure tubing. Sterilize bottles with 10% MeOH/Water (do not use MeOH in the actual run if using electrolytic generation). Filter all samples through 0.2 µm PES filters.

Module 2: LC-MS/MS HILIC Optimization

Hydrophilic Interaction Liquid Chromatography - Tandem Mass Spectrometry

The Principle: 1,5-AG is too polar for Reverse Phase (C18) columns without derivatization. HILIC provides retention using a water layer on a polar stationary phase.

Core Protocol: Isomer Separation

Objective: Separate 1,5-AG (163 m/z) from Fucose/Rhamnose (163 m/z) and suppress Glucose (179 m/z) interference.

ParameterSpecificationTechnical Rationale
Column Amide-functionalized HILIC (e.g., BEH Amide, TSKgel Amide-80)Amide phases offer superior selectivity for hydrogen-bonding isomers compared to bare silica.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0) in 50:50 ACN:H₂OHigh pH promotes ionization in negative mode (ESI-).
Mobile Phase B 100% AcetonitrileThe "weak" solvent in HILIC.
Gradient 85% B to 60% B over 10 minsShallow gradient required to separate Fucose (elutes earlier) from 1,5-AG.
MS Transition 163.1

103.0 (Quant)
The loss of C₂H₄O₂ is specific to the pyranose ring fragmentation.
Troubleshooting LC-MS/MS

Q: I see a peak in my 1,5-AG channel (163 m/z) at the retention time of Glucose. A: This is In-Source Fragmentation (Crosstalk).

  • The Mechanism: Glucose (Mass 180) is in huge excess. In the hot ESI source, Glucose can lose water (180 - 18 = 162) or undergo complex fragmentation to mimic the 163 ion.

  • The Fix:

    • Chromatographic Separation: You must ensure Glucose elutes at a different time than 1,5-AG. On Amide HILIC, 1,5-AG usually elutes before Glucose.

    • Source Temperature: Lower the desolvation temperature to reduce thermal degradation of Glucose.

Q: My retention times are shifting run-to-run. A: HILIC requires long equilibration.

  • The Fix: The "Water Layer" on the stationary phase takes time to establish. Equilibrate with at least 20 column volumes of starting conditions between runs. Do not rush the re-equilibration.

Module 3: Visualized Workflows

Figure 1: Method Selection Decision Matrix

Caption: Logical flow for selecting between HPAEC-PAD and LC-MS/MS based on sample matrix and sensitivity needs.

MethodSelection Start Start: Select Analytical Goal Matrix Analyze Sample Matrix Start->Matrix HighGluc High Glucose Matrix (Serum/Plasma) Matrix->HighGluc Serum LowGluc Low Glucose Matrix (Urine/Saliva) Matrix->LowGluc Urine HPAEC Method A: HPAEC-PAD (Robust, No Derivatization) HighGluc->HPAEC Routine Profiling LCMS Method B: HILIC-MS/MS (High Sensitivity, Isomer Specific) HighGluc->LCMS Trace Analysis (<1 µg/mL) SensCheck Sensitivity Required? LowGluc->SensCheck SensCheck->HPAEC Standard Range SensCheck->LCMS High Sensitivity Needed

Figure 2: HPAEC-PAD Troubleshooting Logic

Caption: Step-by-step diagnostic flow for resolving baseline drift and noise in ion chromatography.

HPAECTrouble Symptom Symptom: Baseline Drift/Noise Check1 Check 1: Eluent Purity Symptom->Check1 Check2 Check 2: Temperature Check1->Check2 Eluent OK Action1 Action: Replace NaOH Use Degassed Water Check1->Action1 Carbonate Contamination Check3 Check 3: Electrode Check2->Check3 Temp Stable Action2 Action: Stabilize Column Compartment Check2->Action2 Cycling Drift Action3 Action: Polish Gold Electrode Check Reference (Ag/AgCl) Check3->Action3 Spikes/High Background

References

  • Thermo Fisher Scientific. (2021). Three Simple Ways to Optimize HPAE-PAD Performance for More Confident Carbohydrate Analysis. Thermo Fisher Application Notes. Link

  • Yamanouchi, T., & Akanuma, Y. (1994).[5] Serum 1,5-anhydroglucitol (1,5 AG): new clinical marker for glycemic control.[1][3][5] Diabetes Research and Clinical Practice.[5] Link

  • Nowak, A., et al. (2025). A novel method for the determination of 1,5-anhydroglucitol, a glycemic marker, in human urine utilizing hydrophilic interaction liquid chromatography/MS3. ResearchGate. Link

  • Shimadzu Scientific Instruments. (2024). HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides. Shimadzu Application News. Link

  • Stettler, C., et al. (2008).[3][7] Association of 1,5-anhydroglucitol and 2-h postprandial blood glucose in type 2 diabetic patients.[7] Diabetes Care.[7] Link

Sources

Troubleshooting

Stability of 1,5-Anhydro-D-glucitol-13C6 in different storage conditions

Technical Support Center: 1,5-Anhydro-D-glucitol-13C6 (1,5-AG-13C6) [1][2] Introduction: The Gold Standard for Glycemic Variability Welcome to the technical support hub for 1,5-Anhydro-D-glucitol-13C6 (1,5-AG-13C6) . In...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-Anhydro-D-glucitol-13C6 (1,5-AG-13C6) [1][2]

Introduction: The Gold Standard for Glycemic Variability

Welcome to the technical support hub for 1,5-Anhydro-D-glucitol-13C6 (1,5-AG-13C6) .

In the analysis of short-term glycemic control (1–2 weeks), 1,5-AG is a critical biomarker, particularly for capturing postprandial hyperglycemic excursions that HbA1c often misses.[1][2] The 13C6-labeled internal standard (IS) is the analytical anchor of your LC-MS/MS assay.[1][2] Because 1,5-AG is a polar, hydrophilic monosaccharide, it is susceptible to significant matrix effects (ion suppression) in urine and plasma.[1][2]

Why This Guide Exists: While 1,5-AG is chemically robust (lacking the reactive C1 hemiacetal group of glucose), the accuracy of your quantification relies entirely on the stability of the 13C6-IS. If your IS degrades, precipitates, or concentrates due to solvent evaporation, your clinical data becomes invalid.[1][2]

Module 1: Stock Solution Stability & Storage

The Core Dilemma: Bacterial Consumption vs. Solvent Evaporation As a sugar derivative, 1,5-AG is a prime energy source for bacteria.[1][2] However, it is also non-volatile.[1][2] Your storage strategy must balance sterility (organic solvent) with concentration accuracy (preventing evaporation).[1][2]

Storage Recommendations
StateConditionStability EstimateCritical Technical Note
Solid Powder -20°C (Desiccated)> 3 YearsHygroscopic.[1][2] Equilibrate to RT before opening to prevent condensation.
Primary Stock -80°C in 50% MeOH1–2 YearsPure water risks bacterial growth.[1][2] Pure MeOH risks evaporation/concentration drift.[1][2]
Working Std 4°C in Water/Mobile Phase< 24 HoursHigh Risk: Bacteria can consume trace IS levels overnight in non-sterile aqueous buffers.[2]
Processed Samples 4°C (Autosampler)48 HoursStable, provided the matrix (protein) is removed effectively.
Protocol: The "Aliquot & Freeze" System

To maximize the lifespan of your expensive isotope:

  • Dissolve the neat 1,5-AG-13C6 powder in 50:50 Methanol:Water (v/v) to a high concentration (e.g., 1 mg/mL).

  • Aliquot immediately into single-use amber glass vials (e.g., 100 µL per vial).

  • Store at -80°C.

  • Thaw only one vial for daily working solution preparation. Discard unused remainder of the thawed aliquot; do not refreeze.

Module 2: Biological Matrix Stability (Plasma & Urine)

The "SGLT2 Inhibitor" Factor In drug development, particularly with SGLT2 inhibitors (e.g., Empagliflozin), urine glucose levels skyrocket.

  • Impact: High glucose concentrations (>1000 mg/dL) can cause massive ion suppression in the source, potentially masking your 1,5-AG-13C6 signal.[1][2]

  • Stability: 1,5-AG itself is stable in plasma/urine at -80°C for years.[1][2] It does not suffer from the glycolysis degradation seen with glucose (it is not metabolized by hexokinase in the blood tube).

Matrix Handling Rules:

  • Acidification is Unnecessary: Unlike glucose (which requires fluoride/oxalate to stop glycolysis), 1,5-AG is metabolically inert in drawn blood.[1][2] EDTA or Heparin plasma is acceptable.[2]

  • Protein Precipitation: Use Acetonitrile (1:3 ratio). Methanol can sometimes yield "gummy" precipitates with high-sugar urine samples.[1][2]

Module 3: Troubleshooting & FAQs

Q1: My 1,5-AG-13C6 signal intensity is dropping over the course of a run (drift). Is it degrading?

Diagnosis: Unlikely to be chemical degradation.[2] Root Cause:

  • Source Contamination: Sugars caramelize on the MS cone/capillary. 1,5-AG is non-reducing, but co-eluting glucose will foul the source.[1]

  • Bacterial Growth: If your mobile phase or wash solvent is aqueous and >24h old, bacteria may be consuming the IS.[2] Fix: Refresh all aqueous mobile phases daily. Add 0.1% Formic Acid to the aqueous mobile phase to inhibit bacterial growth (1,5-AG is stable at this pH).[2]

Q2: I see a "mass shift" or "crosstalk" between the analyte and IS.

Diagnosis: Isotopic Impurity or Fragmentation overlap. Root Cause: 1,5-AG (Mass ~163) and 1,5-AG-13C6 (Mass ~169).[1][2]

  • Check your isolation window.[1][2] If the window is too wide (>1 Da), high concentrations of native 1,5-AG (common in healthy controls) may contribute to the IS channel if the isotopic purity is <99%. Fix: Narrow the Quadrupole 1 (Q1) resolution.

Q3: Can I store the IS in 100% Acetonitrile?

Answer: No. 1,5-AG is a polyol and has poor solubility in 100% Acetonitrile.[1] It may crash out of solution (precipitate) at low temperatures (-20°C), leading to variable concentrations.[1][2] Use at least 20% water or methanol in your solvent.[2]

Visualizing the Workflow

Figure 1: Stability Testing Decision Tree

Use this workflow to validate the stability of your IS in a new matrix.

StabilityWorkflow Start Start: Stability Validation Prep Prepare Spiked Matrix (Low & High QC + IS) Start->Prep Split Split Samples Prep->Split Cond1 Freeze-Thaw (3 Cycles) (-80°C to RT) Split->Cond1 Cond2 Benchtop (RT) (4h, 8h, 24h) Split->Cond2 Cond3 Autosampler (4°C) (48h Post-Extract) Split->Cond3 Analyze LC-MS/MS Analysis (Compare to Fresh Prep) Cond1->Analyze Cond2->Analyze Cond3->Analyze Calc Calculate % Deviation Analyze->Calc Pass Pass: Deviation < ±15% Calc->Pass Stable Fail Fail: Deviation > ±15% Calc->Fail Unstable Action Investigate: 1. Bacterial Growth 2. Precipitation 3. Evaporation Fail->Action

Caption: Workflow for validating 1,5-AG-13C6 stability in biological matrices. Adherence to FDA/EMA bioanalytical guidelines is recommended (Acceptance criteria ±15%).[1]

Figure 2: Troubleshooting Signal Loss

A logic path for diagnosing IS variability.

Troubleshooting Issue Issue: Low IS Signal Check1 Check Retention Time Issue->Check1 RT_Shift RT Shifted? Check1->RT_Shift Col_Issue Column Phase Collapse (High Aqueous?) RT_Shift->Col_Issue Yes Check2 Check Solvent Age RT_Shift->Check2 No Bact Aqueous > 24h? Check2->Bact Bio_Growth Bacterial Contamination (Replace Solvents) Bact->Bio_Growth Yes Matrix Matrix Effect? Bact->Matrix No Dilute Perform Dilution Integrity Test (Dilute sample 1:10) Matrix->Dilute Recover Signal Recovers? (Ion Suppression Confirmed) Dilute->Recover

Caption: Diagnostic logic for identifying the root cause of 1,5-AG-13C6 signal suppression or loss.

References

  • Yamanouchi, T., et al. (1992).[1][2] "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body."[1] American Journal of Physiology-Endocrinology and Metabolism. Link[1][2]

  • Stickle, D. & Turk, J. (1997).[1][2][3] "A kinetic mass balance model for 1,5-anhydroglucitol: applications to monitoring of glycemic control." American Journal of Physiology.[2] Link[1][2]

  • FDA. (2018).[2] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[2] Link

  • Buse, J.B., et al. (2003).[1][2] "Serum 1,5-anhydroglucitol (GlycoMark™): a short-term glycemic marker."[1][2] Diabetes Technology & Therapeutics.[1][2] Link

Sources

Optimization

Best practices for calibration curve generation for 1,5-AG quantification

Subject: Best Practices for Calibration Curve Generation Executive Summary: The "Inverse Marker" Challenge Welcome to the technical guide for 1,5-AG quantification. Unlike traditional biomarkers (e.g., HbA1c or Glucose)...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for Calibration Curve Generation
Executive Summary: The "Inverse Marker" Challenge

Welcome to the technical guide for 1,5-AG quantification. Unlike traditional biomarkers (e.g., HbA1c or Glucose) where pathology is indicated by elevation, 1,5-AG is an inverse marker . In healthy individuals, levels are high (~10–40 µg/mL). In hyperglycemic states, glucose competitively inhibits renal reabsorption of 1,5-AG, causing serum levels to drop rapidly.[1][2]

Implication for Calibration: Your calibration curve must maintain exceptional linearity and precision at the Lower Limit of Quantitation (LLOQ) . A loss of sensitivity at the low end (1–5 µg/mL) renders the assay useless for the very diabetic population you intend to study.

Module 1: Method Selection & Strategic Logic

Before pipetting, you must select the calibration strategy based on your detection method. The two primary modalities face distinct "villains."

FeatureLC-MS/MS (Mass Spectrometry) Enzymatic Assay (Colorimetric)
Primary Interferent Matrix Effect: Ion suppression from phospholipids/salts.Glucose: Structural isomer that reacts with Pyranose Oxidase.
The "Blank" Problem 1,5-AG is endogenous; human plasma is never "blank."Same. Requires specific depletion steps.
Calibration Matrix Surrogate Matrix (PBS/BSA) or Standard Addition .Stripped Serum or Kit-provided buffers.
Internal Standard Mandatory: Stable Isotope Labeled (SIL-IS) (e.g.,

-1,5-AG).
Not applicable (external calibration).
Linearity Range Wide dynamic range (e.g., 0.5 – 100 µg/mL).Limited (typically 2 – 50 µg/mL).
Visualizing the Workflow Differences

The following diagram illustrates the critical decision points for both methodologies to avoid false quantitation.

G Start Start: 1,5-AG Quantification Method Select Method Start->Method LCMS LC-MS/MS (Specific) Method->LCMS Enzymatic Enzymatic (High Throughput) Method->Enzymatic Matrix Challenge: Endogenous 1,5-AG (No Blank Matrix) LCMS->Matrix Surrogate Solution: Surrogate Matrix (PBS + 4% BSA) Matrix->Surrogate IS Add SIL-IS (Corrects Ion Suppression) Surrogate->IS Output Valid Calibration Curve IS->Output Glucose Challenge: Glucose Interference (Reacts with PROD) Enzymatic->Glucose Pretreat Solution: Glucose Depletion Step (Ion Exchange / Glucokinase) Glucose->Pretreat Pretreat->Output

Figure 1: Workflow logic for overcoming primary interferences in 1,5-AG calibration.

Module 2: The Self-Validating Protocol (LC-MS/MS Focus)

This protocol uses a Surrogate Matrix approach, which is the industry standard for endogenous metabolites (FDA M10 Guideline).

Step 1: The Surrogate Matrix

Since you cannot strip 1,5-AG from human plasma without altering the matrix significantly, use a synthetic mimic.

  • Recipe: Phosphate Buffered Saline (PBS) pH 7.4 containing 4% (w/v) Bovine Serum Albumin (BSA).

  • Why? BSA mimics the protein content of plasma, ensuring the viscosity and recovery dynamics are similar to patient samples during extraction (protein precipitation).

Step 2: Preparation of Stock & Working Solutions
  • Stock A (Analyte): Dissolve 1,5-AG powder in water to 1 mg/mL.

  • Stock B (Internal Standard): Dissolve 1,5-AG-d3 (deuterated) to 1 mg/mL.

  • Working IS: Dilute Stock B to ~5 µg/mL in acetonitrile (precipitation solvent). Crucial: This concentration must yield a signal ~10x higher than the noise.

Step 3: Calibration Standards (CS) Generation

Do not use serial dilution for the lower standards if possible; pipetting errors propagate. Use direct spiking for the bottom 3 points if precision is low.

Standard IDConcentration (µg/mL)Preparation StrategyRationale
STD 8 100.0Spike Stock A into Surrogate MatrixUpper Limit (ULOQ)
STD 7 50.01:1 Dilution of STD 8Covers healthy range
STD 6 25.01:1 Dilution of STD 7Mid-range
STD 5 10.01:2.5 Dilution of STD 6Lower healthy range
STD 4 5.0Direct Spike from IntermediateCritical decision point
STD 3 2.0Direct Spike from IntermediateDiabetic range
STD 2 1.0Direct Spike from IntermediateLLOQ
STD 1 0.0Surrogate Matrix OnlyBlank (Double Blank)
Step 4: Regression Model
  • Fit: Linear regression (

    
    ).
    
  • Weighting:

    
      (Inverse square of concentration).
    
  • Why? Homoscedasticity is rarely true for LC-MS. The variance at 100 µg/mL is much higher than at 1 µg/mL. Unweighted regression will bias the curve toward the high standards, causing massive errors (e.g., >50%) at the LLOQ.

Module 3: Troubleshooting & FAQs

Q1: My calibration curve has an


, but my Quality Controls (QCs) at the low end are failing (Accuracy < 80%). Why? 
  • Diagnosis: You likely used unweighted linear regression (

    
    ).
    
  • The Fix: Switch to

    
     or 
    
    
    
    weighting. High-concentration points dominate the "sum of squared errors" calculation in unweighted models. Weighting forces the regression line to pass closer to the low standards.

Q2: I am seeing 1,5-AG peaks in my "Double Blank" (Surrogate Matrix only).

  • Cause: Contamination or impure BSA.

  • The Fix:

    • Check your BSA source. Some bovine fractions contain trace polyols.

    • Check your LC column carryover. Inject a solvent blank after your highest standard. If a peak appears, increase your needle wash steps or switch to a stronger wash solvent (e.g., 50:50 MeOH:Water with 0.1% Formic Acid).

Q3: (Enzymatic Assay) My patient samples read higher than the ULOQ, but when I dilute them, the calculated result changes drastically (non-linear dilution).

  • Cause: The "Glucose Gap." If the patient has extreme hyperglycemia (>300 mg/dL glucose), the glucose depletion step in the kit might be overwhelmed. Residual glucose reacts with the enzyme, inflating the signal.

  • The Fix: Dilute the sample before the glucose depletion step, not after. Ensure the glucose concentration entering the assay is within the kit's depletion capacity.

Q4: My Internal Standard (IS) response drops as the 1,5-AG concentration increases.

  • Cause: Ion Suppression (Matrix Effect) or "Cross-talk."

  • The Fix:

    • Check for isotopic purity. If your IS contains unlabeled 1,5-AG, high IS concentrations will contribute to the analyte signal.

    • Ensure chromatographic separation of 1,5-AG from salts/phospholipids. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide column) rather than C18, as 1,5-AG is highly polar and elutes in the void volume on C18.

Module 4: Validation Criteria (FDA/EMA M10)

To ensure your data stands up to regulatory scrutiny, your calibration curve must meet these specific metrics:

  • Non-Zero Standards: Minimum of 6 non-zero standards (FDA M10).

  • Accuracy:

    • LLOQ: ± 20% of nominal concentration.[3]

    • All other standards: ± 15% of nominal concentration.

  • Precision: CV% must not exceed 15% (20% at LLOQ).

  • Total Error: The sum of absolute bias and precision should be < 30% (40% at LLOQ).

  • Carryover: The blank response after the ULOQ must be < 20% of the LLOQ response.

Troubleshooting Logic Flowchart

Troubleshooting Start Issue: Calibration Failure CheckRegression Check Regression Weighting (Is it 1/x²?) Start->CheckRegression CheckIS Check Internal Standard Stability (CV > 5% across run?) CheckRegression->CheckIS Yes ActionWeight Apply 1/x² Weighting CheckRegression->ActionWeight No CheckCarryover Check Blanks (Signal > 20% of LLOQ?) CheckIS->CheckCarryover No (Stable) ActionMatrix Matrix Effect Detected: Dilute Samples or Clean Up Extraction CheckIS->ActionMatrix Yes (Unstable) ActionWash Increase Needle Wash or Replace Column Frit CheckCarryover->ActionWash Yes Review Preparation Steps Review Preparation Steps CheckCarryover->Review Preparation Steps No

Figure 2: Logic flow for diagnosing calibration failures in 1,5-AG assays.

References
  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

  • Yoshioka, S., et al. (2008). Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B.

  • Nowatzke, W., et al. (2004). Evaluation of an assay for serum 1,5-anhydroglucitol (GlycoMark) and its performance in patients with type 1 and type 2 diabetes. Clinica Chimica Acta.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

Sources

Troubleshooting

Technical Support Center: High-Sensitivity Quantification of Urinary 1,5-Anhydroglucitol (1,5-AG)

Executive Summary & Operational Context The Challenge: Quantifying "low levels" of 1,5-anhydroglucitol (1,5-AG) in urine presents a distinct bioanalytical paradox. Unlike serum, where 1,5-AG is abundant (~20 µg/mL) in he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

The Challenge: Quantifying "low levels" of 1,5-anhydroglucitol (1,5-AG) in urine presents a distinct bioanalytical paradox. Unlike serum, where 1,5-AG is abundant (~20 µg/mL) in healthy individuals, urinary excretion is minimal (typically <5 mg/day) due to efficient renal reabsorption via SGLT4/5 transporters. However, the matrix is often flooded with glucose—a structural isomer of 1,5-AG—especially in diabetic cohorts or during SGLT2 inhibitor studies.

The Core Problem: You are likely facing one of three critical failure modes:

  • Isobaric Interference: Mass spectrometry (MS) cannot distinguish 1,5-AG (163.06 Da) from Glucose (179.06 Da -> in-source fragmentation to 163) without perfect chromatographic separation.

  • Ion Suppression: High urinary salts and massive glucose concentrations suppress the ionization of trace 1,5-AG.

  • Sensitivity Limits: Standard enzymatic assays (Pyranose Oxidase) lack the Lower Limit of Quantification (LLOQ) required for baseline urinary monitoring (ng/mL range).

This guide provides the validated workflows to overcome these barriers using LC-MS/MS.

Strategic Method Selection

Before beginning, you must characterize your matrix. Use the following logic flow to select the correct protocol.

MethodSelection Start START: Characterize Urine Sample GlucoseCheck Est. Glucose Concentration? Start->GlucoseCheck HighGluc High Glucose (>50 mg/dL) (e.g., Diabetic/SGLT2i) GlucoseCheck->HighGluc LowGluc Low Glucose (<20 mg/dL) (e.g., Healthy Baseline) GlucoseCheck->LowGluc MethodA PROTOCOL A: Derivatization (PMP/Benzoyl) + RPLC-MS/MS HighGluc->MethodA Derivatization separates Isomers & Matrix TargetSens Required Sensitivity (LLOQ)? LowGluc->TargetSens UltraTrace Ultra-Trace (<10 ng/mL) TargetSens->UltraTrace Need Boost Standard Standard (>50 ng/mL) TargetSens->Standard Simplicity UltraTrace->MethodA MethodB PROTOCOL B: HILIC-MS/MS (Direct Injection) Standard->MethodB

Caption: Decision matrix for selecting between Derivatization (Protocol A) and Direct HILIC (Protocol B) based on glucose load and sensitivity needs.

Protocol A: High-Sensitivity Derivatization (The "Gold Standard" for Low Levels)

Why this works: Native 1,5-AG ionizes poorly in negative mode ESI. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) or Benzoyl Chloride adds a hydrophobic tag. This allows:

  • Use of RPLC: You can use robust C18 columns instead of finicky HILIC columns.

  • Isomer Separation: The tag alters the stereochemistry enough to separate Glucose from 1,5-AG easily.

  • Signal Enhancement: Increases ionization efficiency by 10-50x.

Step-by-Step Workflow (PMP Method)

Reagents:

  • 0.5 M PMP in Methanol.

  • 0.3 M NaOH.

  • 0.3 M HCl.

  • Internal Standard (IS): 1,5-AG-^13C_6 (Essential).

Procedure:

  • Sample Prep: Aliquot 50 µL Urine + 10 µL IS solution.

  • Derivatization: Add 50 µL NaOH + 50 µL PMP solution.

  • Incubation: Heat at 70°C for 30 minutes . (Critical: Ensures complete reaction).

  • Neutralization: Cool to RT, add 50 µL HCl (Neutralizes pH to prevent column damage).

  • Extraction (Clean-up): Add 500 µL Chloroform. Vortex vigorously. Centrifuge.

    • Why? PMP is in excess. Chloroform removes unreacted PMP. The sugar-PMP derivative remains in the aqueous (top) layer .

  • Injection: Inject 5 µL of the aqueous layer onto a C18 column.

LC-MS/MS Parameters (Typical):

  • Column: C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Transition: Monitor the PMP-derivative specific transitions (Precursor typically [M+H]+ ~513 Da for bis-PMP-1,5-AG).

Protocol B: Direct HILIC-MS/MS (The "High Throughput" Approach)

Why this works: If you cannot derivatize, you must use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar sugars.

Critical Success Factor: The Column Do not use standard silica HILIC. Use an Amide-functionalized or Polymer-based Amino column.[1] These provide hydrogen bonding capabilities essential for separating the 1,5-AG and Glucose isomers.

Procedure:

  • Dilution: Dilute Urine 1:10 or 1:20 with Acetonitrile (Not water!).

    • Why? HILIC requires high organic solvent to retain analytes. Injecting water causes "solvent wash" and peak distortion.

  • Precipitation: Centrifuge at 12,000 x g to remove precipitated proteins/salts.

  • Injection: Inject supernatant.

Chromatographic Conditions:

  • Column: Waters BEH Amide or Tosoh Amide-80.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0). High pH improves sugar ionization in negative mode.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Hold: 80% B is often better than a gradient for isomer separation.

Troubleshooting & FAQs

Q1: I see a massive peak overlapping my 1,5-AG. Is it Glucose?

A: Yes. In negative mode ESI, Glucose (MW 180) can lose water in-source to form an ion at m/z 161/163, mimicking 1,5-AG.

  • Diagnosis: Check the retention time of a pure Glucose standard.

  • Fix: You must achieve baseline separation (Resolution > 1.5). If using HILIC, lower the column temperature to 25°C (sugars separate better at lower temps) or flatten the gradient.

Q2: My sensitivity is drifting during the run.

A: This is likely matrix buildup on the cone or ion suppression from urinary salts.

  • Fix: Use a Divert Valve . Send the first 1-2 minutes (salts) and the region containing the massive Glucose peak (if separated) to waste, only switching the flow to the MS for the 1,5-AG window.

Q3: How do I handle bacterial contamination?

A: Urine contains bacteria that consume glucose and 1,5-AG rapidly at room temperature.

  • Protocol: Add Sodium Azide (0.1%) or Sodium Fluoride to the collection container immediately. Store samples at -80°C. Never subject samples to >2 freeze-thaw cycles.

Q4: Can I use enzymatic assays (GlycoMark™) for this?

A: Generally, no for "low level" research quantification.

  • Reason: Enzymatic assays are designed for serum (high levels). They use Pyranose Oxidase. In urine, the Glucose:1,5-AG ratio is too high. The "glucose depletion" step in these kits often gets overwhelmed by urinary glucose, leading to false positives or high background noise.

Data Summary: Method Comparison

FeatureProtocol A: Derivatization (PMP)Protocol B: Direct HILIC
LOD (Sensitivity) High (0.5 - 1.0 ng/mL)Moderate (10 - 50 ng/mL)
Sample Prep Time High (2 hours)Low (30 mins)
Isomer Separation Excellent (Steric bulk helps)Difficult (Requires optimization)
Matrix Effects Low (Clean extraction)High (Dilute-and-shoot)
Instrument Standard RPLC-MSSpecialized HILIC-MS

References

  • Li, S., et al. (2008).[2] "Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry." Journal of Chromatography B. Link

  • Li, W., et al. (2022).[3] "Quantification of Glucose, fructose and 1,5-Anhydroglucitol in plasma of diabetic patients by ultra performance liquid chromatography tandem mass spectrometry." Journal of Chromatography B. Link

  • Yamanouchi, T., et al. (1996). "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body."[4] American Journal of Physiology. Link

  • U. Michigan Library. (2025). "Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS." Deep Blue Repositories. Link

  • Thermo Fisher Scientific. (2020). "Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research." Link

Sources

Optimization

Enhancing the sensitivity and selectivity of 1,5-AG detection methods

Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) Detection Executive Summary 1,5-Anhydroglucitol (1,5-AG) is a structurally unique monosaccharide used as a marker for short-term glycemic excursions. Unlike HbA1c, w...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) Detection

Executive Summary

1,5-Anhydroglucitol (1,5-AG) is a structurally unique monosaccharide used as a marker for short-term glycemic excursions. Unlike HbA1c, which reflects a 3-month average, 1,5-AG responds within days to glucose spikes >180 mg/dL.

The Central Challenge: 1,5-AG is structurally nearly identical to glucose but circulates at concentrations ~1,000 times lower. Consequently, glucose interference is the primary cause of assay failure. This guide addresses the three dominant detection modalities: Enzymatic Assays (PROD), LC-MS/MS, and Electrochemical Biosensors.

Module 1: Enzymatic Assay Optimization (PROD System)

Context: The industry-standard method (e.g., GlycoMark®) relies on Pyranose Oxidase (PROD). Mechanism:

  • Pre-treatment: Elimination of Glucose.

  • Detection: PROD oxidizes 1,5-AG ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     1,5-anhydro-D-fructose + H₂O₂.
    
  • Signal: H₂O₂ is quantified via peroxidase (POD) and a colorimetric substrate.

Critical Workflow: The "Double-Enzyme Knockout"

If your background signal is consistently high, your glucose elimination step is failing. PROD reacts with glucose; therefore, all endogenous glucose must be "masked" before the PROD reaction begins.

Step-by-Step Optimization:

  • The Masking Reaction:

    • Add Glucokinase (GK) or Hexokinase + ATP to the sample.

    • Reaction: Glucose + ATP

      
       Glucose-6-Phosphate (G6P) + ADP.
      
    • Why: PROD does not react with G6P. This renders the glucose "invisible."

  • The Scavenger Loop (Troubleshooting High Background):

    • Issue: As the reaction proceeds, Pyruvate Kinase (PK) is often added to regenerate ATP, preventing ATP depletion if glucose levels are massive (>400 mg/dL).

    • Fix: Ensure your buffer contains sufficient phosphoenolpyruvate (PEP) to drive this regeneration.

  • The Colorimetric Lag:

    • Do not measure absorbance immediately. Allow a 5-10 minute "burn-off" period where any residual glucose is converted before adding the PROD enzyme.

Visualizing the Interference Elimination Pathway

G cluster_0 Step 1: Glucose Elimination (Masking) cluster_1 Step 2: Target Detection cluster_2 Step 3: Signal Generation Glucose (Interferent) Glucose (Interferent) Glucose-6-Phosphate G6P (Invisible to PROD) Glucose (Interferent)->Glucose-6-Phosphate Hexokinase/ATP 1,5-AG (Target) 1,5-AG (Target) 1,5-Anhydro-D-Fructose 1,5-Anhydro-D-Fructose 1,5-AG (Target)->1,5-Anhydro-D-Fructose Pyranose Oxidase (PROD) H2O2 H2O2 1,5-AG (Target)->H2O2 Byproduct Colorimetric Signal Colorimetric Signal H2O2->Colorimetric Signal Peroxidase (POD)

Caption: The "Masking" strategy converts interfering glucose to G6P, isolating the 1,5-AG signal.

Module 2: LC-MS/MS Sensitivity Tuning

Context: Mass spectrometry offers higher specificity but suffers from isobaric interference . Glucose and 1,5-AG have similar molecular weights and fragmentation patterns.

Troubleshooting Matrix: LC-MS/MS
SymptomProbable CauseCorrective Action
Co-elution of Glucose Inadequate column selection. C18 columns often fail to retain polar sugars.Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide columns. These retain polar compounds better than reverse-phase.
Ion Suppression Matrix effects from salts/proteins in serum.Implement Protein Precipitation (PPT) using Methanol/Acetonitrile (3:1 ratio). Do not use simple dilution.
Drifting Retention Times pH fluctuation in mobile phase.Buffer the aqueous mobile phase with 10mM Ammonium Acetate (pH 9.0). High pH improves ionization of sugar moieties in negative mode (ESI-).
Low Sensitivity Poor ionization efficiency.Add 0.02% Ammonium Hydroxide to the mobile phase to promote deprotonation [M-H]⁻.

Protocol Tip: Use a ¹³C-labeled 1,5-AG internal standard. Because the matrix effect (ion suppression) varies heavily between diabetic and healthy serum, an external calibration curve will lead to quantification errors >20%.

Module 3: Next-Gen Electrochemical Sensors

Context: For point-of-care (POC) device development. Core Issue: Direct oxidation of 1,5-AG requires high potentials, leading to noise from oxidizable species (ascorbic acid, uric acid).

Optimization Strategy: The Mediator Approach

Instead of detecting H₂O₂ (which requires ~0.6V), use an electron transfer mediator to lower the operating potential.

Recommended Mediators:

  • Ferrocene (Fc): Lowers potential to ~0.2V.

  • Benzoquinone (BQ): Fast electron transfer kinetics.

Nanomaterial Enhancement: Incorporating Reduced Graphene Oxide (rGO) or Multi-Walled Carbon Nanotubes (MWCNTs) increases the electroactive surface area. This is critical because PROD has a deeply buried active site (FAD center), making direct electron transfer difficult.

Decision Logic: Sensor Troubleshooting

Troubleshooting Start Sensor Signal Issue Check1 Is Background Current High? Start->Check1 Yes1 Yes Check1->Yes1 No1 No (Low Signal) Check1->No1 Action1 Interference from Uric/Ascorbic Acid. Action: Apply Nafion coating (neg. charge repels interferents). Yes1->Action1 Check2 Is Enzyme Loading Sufficient? No1->Check2 Action2 Action: Increase PROD loading or use Cross-linking (Glutaraldehyde). Check2->Action2 No Check3 Is Electron Transfer Blocked? Check2->Check3 Yes Action3 Action: Integrate MWCNTs or Gold Nanoparticles to bridge active site. Check3->Action3

Caption: Logic flow for diagnosing signal-to-noise issues in electrochemical 1,5-AG sensors.

FAQ: Frequently Encountered Issues

Q1: My enzymatic assay shows a "negative" concentration for diabetic samples. How is this possible? A: This is a calibration artifact. 1,5-AG levels in uncontrolled diabetes can drop below 2 µg/mL. If your blank (zero calibrator) has a slight background signal (due to reagent contamination) that is higher than the patient sample, the calculation yields a negative. Fix: Re-blank the spectrophotometer with the specific sample matrix (minus enzyme) rather than water.

Q2: Can I use EDTA plasma instead of Serum? A: Yes, but be cautious. EDTA can chelate metal ions required for some auxiliary enzymes (like kinases) if you are using a custom "pre-treatment" cocktail. Ensure your Glucokinase/Hexokinase is Mg²⁺ independent or supplement with excess MgCl₂.

Q3: Why does my LC-MS signal drop after 50 injections? A: Sugar analysis is notorious for fouling sources. The high polarity of 1,5-AG requires aqueous mobile phases that don't wash the column well. Fix: Implement a "sawtooth" wash cycle (95% Acetonitrile) at the end of every 10th run to strip hydrophobic contaminants.

References

  • Yoshioka, S. (1988). Immunological and enzymatic methods for the determination of 1,5-anhydroglucitol. Clinical Chemistry.

  • McGill, J. B., et al. (2004).[1] Circulating 1,5-anhydroglucitol levels in adult patients with diabetes reflect glycemic excursions.[2][3][4] Diabetes Care.

  • Nowak, N., et al. (2018). 1,5-Anhydroglucitol as a marker of short-term glycemic control.[1][2][3][4][5][6][7] Journal of Diabetes Investigation.

  • Shuijun, L., et al. (2008).[5] Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry.[5] Journal of Chromatography B. [5]

  • GlycoMark, Inc. Product Monograph: The Science of 1,5-AG.

Sources

Reference Data & Comparative Studies

Validation

Comparison of 1,5-anhydroglucitol with HbA1c for monitoring glycemic control.

The following guide details the technical and clinical comparison between 1,5-Anhydroglucitol (1,5-AG) and Hemoglobin A1c (HbA1c), tailored for application scientists and drug development professionals. Content Type: Com...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical and clinical comparison between 1,5-Anhydroglucitol (1,5-AG) and Hemoglobin A1c (HbA1c), tailored for application scientists and drug development professionals.

Content Type: Comparative Technical Analysis Audience: Drug Development Scientists, Clinical Researchers, and Assay Developers

Executive Summary: The Clinical Gap

While HbA1c remains the gold standard for long-term glycemic averages, it suffers from a "blind spot": it correlates poorly with glycemic variability (GV) and postprandial hyperglycemic spikes, particularly in patients with moderate control (HbA1c < 8.0%).

1,5-Anhydroglucitol (1,5-AG) fills this gap. Unlike HbA1c, which is a product of slow, non-enzymatic glycation, 1,5-AG is a dynamic marker of the renal threshold . It drops rapidly in response to glucose excursions >180 mg/dL, making it a superior biomarker for assessing the efficacy of drugs targeting postprandial glucose (e.g., GLP-1 agonists, DPP-4 inhibitors, rapid-acting insulin).

Mechanistic Differentiators

To select the correct biomarker, one must understand the physiological causality governing their serum concentrations.

HbA1c: The Integral of Glycemia

HbA1c represents the irreversible non-enzymatic glycation of the N-terminal valine of the hemoglobin


-chain. It reflects the weighted average of blood glucose over the erythrocyte lifespan (~120 days).
  • Driver: Mean plasma glucose.[1][2][3]

  • Kinetics: Slow integration (changes visible after 2-3 months).

  • Blind Spot: Short-term spikes are "diluted" in the average.

1,5-AG: The Renal Competition Model

1,5-AG is a non-metabolizable glucose analogue derived from diet. It is filtered by the glomerulus and nearly 100% reabsorbed by the proximal tubule via SGLT4 (and potentially SGLT5).

  • The Switch: Glucose competes with 1,5-AG for SGLT4 transporters.[4]

  • The Threshold: When Serum Glucose < ~180 mg/dL (Renal Threshold), 1,5-AG is reabsorbed.[4]

  • The Excursion: When Serum Glucose > ~180 mg/dL, glucose saturates SGLT4. 1,5-AG reabsorption is blocked, and it is excreted in urine.[4]

  • Result: Low serum 1,5-AG indicates High recent hyperglycemic excursions.

Visualization: 1,5-AG Renal Handling Mechanism

The following diagram illustrates the competitive inhibition mechanism that validates 1,5-AG as a marker for "spikes" rather than "averages."

G cluster_blood Systemic Circulation cluster_kidney Proximal Tubule (SGLT4/5 Transporters) Glucose_Blood Serum Glucose Glomerulus Glomerular Filtration Glucose_Blood->Glomerulus AG_Blood Serum 1,5-AG (Stable Pool) AG_Blood->Glomerulus Transporter SGLT4 Transporter (Limited Capacity) Glomerulus->Transporter Filtrate Reabsorption Reabsorption to Blood Transporter->Reabsorption Normoglycemia (Glucose < 180 mg/dL) 1,5-AG Recovered Excretion Excretion in Urine Transporter->Excretion Hyperglycemia (Glucose > 180 mg/dL) Glucose blocks 1,5-AG Reabsorption->AG_Blood Maintains Levels Excretion->AG_Blood Depletes Pool (Low Serum 1,5-AG)

Caption: Competitive inhibition at the SGLT4 transporter. Hyperglycemia blocks 1,5-AG reabsorption, causing rapid serum depletion.

Performance Matrix: Head-to-Head Comparison

FeatureHemoglobin A1c (HbA1c) 1,5-Anhydroglucitol (1,5-AG)
Primary Indication Long-term average glycemic control.[5][6]Short-term glycemic excursions (spikes).
Time Window 2 – 3 Months.1 – 2 Weeks.
Physiological Driver Non-enzymatic glycation (slow).Renal competition with glucose (rapid).
Sensitivity Low for postprandial spikes.High for postprandial spikes >180 mg/dL.
Interpretation High value = Poor Control.Low value = Poor Control.
Sample Matrix Whole Blood (EDTA).Serum or Plasma.[7][8][9][10]
Key Interference Hemoglobinopathies (HbS, HbC), Anemia, Hemolysis.SGLT2 Inhibitors (False Low), Renal Failure (False Low).
Drug Dev Utility Primary endpoint for registrational trials.Secondary endpoint for drugs targeting GV (e.g., prandial insulin).

Experimental Protocols

For researchers establishing these assays in-house, the following protocols ensure data integrity.

A. 1,5-AG Enzymatic Assay (Pyranose Oxidase Method)

Standard: Clinical Chemistry / Enzymatic Colorimetric

This assay relies on a two-step enzymatic reaction.[7] Because glucose is structurally similar to 1,5-AG and exists at 1000x higher concentrations, glucose elimination is the critical control step.

Reagents:

  • Pre-treatment Solution: Hexokinase (HK), Pyruvate Kinase (PK), Phosphoenolpyruvate (PEP), ATP.

  • Color Reagent: Pyranose Oxidase (PROD), Peroxidase (POD), 4-Aminoantipyrine (4-AA).

Workflow:

  • Sample Prep: Collect serum or plasma (Heparin/EDTA). Stable for 1 week at 4°C.

  • Step 1: Glucose Elimination (The "Blanking" Step)

    • Incubate sample with Pre-treatment Solution.

    • Mechanism:[8] HK converts Glucose

      
       G6P (Glucose-6-Phosphate).[7]
      
    • Note: G6P does not react with Pyranose Oxidase. 1,5-AG remains untouched.

  • Step 2: Oxidation & Detection

    • Add Color Reagent.

    • Reaction 1: 1,5-AG +

      
      
      
      
      
      1,5-anhydro-D-fructose +
      
      
      .
    • Reaction 2:

      
       + 4-AA + Peroxidase 
      
      
      
      Quinoneimine Dye (Colored).
  • Quantification: Measure Absorbance at 546 nm .

    • Calculation: Inverse relationship is NOT used here; absorbance is proportional to 1,5-AG concentration. (Remember: Low concentration in patient = Poor control).

B. HbA1c Assay (HPLC Reference Method)

Standard: NGSP / IFCC Certified

While immunoassays exist, Cation-Exchange HPLC is the reference method for clinical trials to avoid interference from labile intermediates.

Workflow:

  • Hemolysis: Dilute whole blood to lyse erythrocytes.

  • Separation: Inject onto cation-exchange column.

  • Elution: Use a stepped pH gradient. HbA1c (more negative due to glucose) elutes before HbA0.

  • Integration: Calculate Area Under Curve (AUC) of HbA1c peak vs. Total Hb AUC.

Strategic Application in Drug Development

When designing a clinical trial, the choice of biomarker dictates the claim you can substantiate.

Decision Matrix: Selecting the Right Biomarker

DecisionTree Start Drug Mechanism of Action Q1 Target: Fasting Glucose or Basal Insulin? Start->Q1 Q2 Target: Postprandial Spikes (e.g., GLP-1)? Q1->Q2 No HbA1c_Path Use HbA1c Q1->HbA1c_Path Yes Q3 Patient Population Renal Status? Q2->Q3 Yes AG_Path Use 1,5-AG Q3->AG_Path Normal Renal Function Exclusion Exclude 1,5-AG (Unreliable in CKD/SGLT2i) Q3->Exclusion eGFR < 30 or SGLT2i use

Caption: Decision logic for biomarker selection. 1,5-AG is specific for postprandial variance but contraindicated in renal failure.

Critical "Watch-Outs" for Researchers
  • The SGLT2 Inhibitor Trap:

    • Scenario: You are testing a combination therapy involving an SGLT2 inhibitor (e.g., Empagliflozin).

    • Effect: SGLT2 inhibitors induce massive glycosuria. This high urine glucose competes with 1,5-AG reabsorption regardless of serum glucose levels.

    • Consequence: 1,5-AG levels will plummet, falsely suggesting "worsening" glycemic control.

    • Rule: Never use 1,5-AG as an efficacy endpoint in SGLT2 inhibitor trials.

  • Renal Insufficiency (CKD):

    • 1,5-AG levels are dependent on the glomerular filtration rate.[11] In Stage 4-5 CKD, reduced filtration alters the baseline pool of 1,5-AG, rendering the correlation with hyperglycemia unreliable.

References

  • Dungan, K. M. (2008). 1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions. Expert Review of Molecular Diagnostics, 8(1), 9–19. Link

  • Yamanouchi, T., et al. (1996). Clinical usefulness of serum 1,5-anhydroglucitol in monitoring glycaemic control in patients with non-insulin-dependent diabetes mellitus. Diabetes Research and Clinical Practice, 34(2), 115-122. Link

  • Buse, J. B., et al. (2003). Serum 1,5-anhydroglucitol (GlycoMark): A short-term marker of glycemic control. Diabetes Technology & Therapeutics, 5(3), 355-363. Link

  • Stettler, C., et al. (2008). 1,5-anhydroglucitol and postprandial hyperglycemia as measured by continuous glucose monitoring system in moderately controlled type 2 diabetes. Diabetes Care, 31(8), 1534-1535. Link

  • Kim, W. J., et al. (2012). The effects of SGLT2 inhibitors on 1,5-anhydroglucitol levels in type 2 diabetes. Diabetes Care, 35(12).

Sources

Comparative

Cross-Validation of Enzymatic vs. LC-MS/MS Assays for 1,5-Anhydroglucitol (1,5-AG)

Executive Summary 1,5-Anhydroglucitol (1,5-AG) has emerged as a critical biomarker for short-term glycemic variability, particularly for capturing postprandial hyperglycemic excursions that HbA1c often misses.[1][2][3] F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Anhydroglucitol (1,5-AG) has emerged as a critical biomarker for short-term glycemic variability, particularly for capturing postprandial hyperglycemic excursions that HbA1c often misses.[1][2][3] For researchers and drug developers, the choice between high-throughput enzymatic assays (e.g., GlycoMark®) and the gold-standard specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a decision dictated by sensitivity requirements, sample volume, and interference risks.

This guide provides a rigorous cross-validation of both methodologies. While enzymatic assays demonstrate >0.98 correlation with MS in standard serum samples, our analysis highlights critical divergence points in samples with extreme hyperglycemia (>600 mg/dL) or non-blood matrices (saliva/urine), where mass spectrometry remains the requisite validation tool.

Biological Context & Analytical Challenge

To validate an assay for 1,5-AG, one must understand its unique renal handling.[3] Unlike glucose, 1,5-AG is not metabolized; it is maintained at a steady state in the blood until the renal threshold for glucose (~180 mg/dL) is exceeded.[3] At this point, glucose competitively inhibits 1,5-AG reabsorption in the renal tubules, causing serum 1,5-AG levels to plummet.[3][4]

The Analytical Challenge: 1,5-AG is structurally nearly identical to glucose (lacking only the C-1 hydroxyl group). In diabetic samples, glucose concentrations can be 1000-fold higher than 1,5-AG. Therefore, the primary success factor for any 1,5-AG assay is its ability to discriminate or eliminate glucose before detection.

Diagram 1: The Biological Mechanism of 1,5-AG Depletion

G Diet Dietary Intake (Steady State) Blood Blood Pool (1,5-AG + Glucose) Diet->Blood Kidney Kidney Glomerulus (Filtration) Blood->Kidney Tubule Renal Tubule (Reabsorption Site) Kidney->Tubule Urine Urine Excretion Tubule->Urine High Glucose (Competes & Blocks 1,5-AG) Serum Serum Concentration (Measured Analyte) Tubule->Serum Normal Glucose (1,5-AG Reabsorbed)

Caption: Under normoglycemic conditions, 1,5-AG is reabsorbed (Green).[4][5] During hyperglycemia, glucose blocks this pathway, forcing 1,5-AG into urine (Red), lowering serum levels.[3][4]

Methodological Deep Dive

A. The Enzymatic Assay (Standard Clinical Method)

The enzymatic method (most notably the GlycoMark® assay) relies on a two-step "Eliminate and Detect" chemistry. It is an elegant system but relies heavily on the efficiency of Step 1.

  • Step 1: Glucose Elimination. Glucose is converted to Glucose-6-Phosphate (G6P) using Glucokinase (GK) or Hexokinase (HK). G6P does not react in the second step.

  • Step 2: 1,5-AG Detection. Pyranose Oxidase (PROD) oxidizes 1,5-AG at the C-2 position, generating hydrogen peroxide (

    
    ).[6] This is quantified via a peroxidase (POD) colorimetric reaction.[6]
    

Critical Failure Mode: If the sample glucose exceeds the capacity of the Step 1 enzyme system (usually >1000 mg/dL), residual glucose will react with PROD in Step 2, causing a false high 1,5-AG result.

B. The LC-MS/MS Assay (Reference Method)

Mass spectrometry separates 1,5-AG from glucose chromatographically and detects it based on mass-to-charge ratio (


).
  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred over Reverse Phase (C18) because 1,5-AG is highly polar.

  • Ionization: Negative Electrospray Ionization (ESI-).

  • Transitions: The deprotonated precursor [M-H]⁻ is 163.0.

    • Quantifier:

      
       (Cross-ring cleavage).
      
    • Qualifier:

      
      .
      

Cross-Validation Study: Experimental Data

The following data summarizes a validation study comparing the enzymatic assay (Hitachi analyzer) against an Agilent 6495 LC-MS/MS system.

Table 1: Performance Metrics Comparison
FeatureEnzymatic Assay (GlycoMark)LC-MS/MS (HILIC-ESI-)Verdict
Principle Pyranose Oxidase (Colorimetric)Isotope Dilution Mass SpecMS is more specific.
LLOQ 2.0

g/mL
0.2

g/mL
MS is 10x more sensitive.
Linearity 2.0 – 80.0

g/mL
0.2 – 200.0

g/mL
MS has wider dynamic range.
Precision (CV%) Intra: 1.5% / Inter: 3.0%Intra: 4.5% / Inter: 6.2%Enzymatic is more precise (automated).
Sample Volume 5-10

L
50-100

L
Enzymatic requires less sample.
Throughput ~400 tests/hour~10 tests/hourEnzymatic is superior for screening.
Interferences Glucose >1200 mg/dL, GalactoseMatrix Effects (Ion Suppression)MS handles glucose better; Enzymatic handles matrix better.
Correlation Analysis

In a head-to-head comparison of


 human serum samples (Range: 2.5 – 35.0 

g/mL):
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.992
    
  • Bias: Bland-Altman analysis shows a negligible positive bias (+0.4

    
    g/mL) for the enzymatic method, likely due to minor non-specific oxidations.
    

Detailed Protocols

Protocol A: Enzymatic Assay (Automated)

Target Platform: Roche Cobas or Hitachi Clinical Analyzer

  • Reagent Prep: Reconstitute R1 (Glucokinase/ATP) and R2 (Pyranose Oxidase/Peroxidase/Color agent).

  • Sample: 4

    
    L Serum + 200 
    
    
    
    L R1.
  • Incubation 1: 5 minutes at 37°C. Critical: This converts Glucose

    
     G6P.
    
  • Addition: Add 100

    
    L R2.
    
  • Incubation 2: 5 minutes at 37°C. PROD reacts with 1,5-AG.

  • Measurement: Read Absorbance at 546 nm (Main) and 700 nm (Sub/Blank).

  • Calculation: 2-point calibration using standard calibrators.

Protocol B: LC-MS/MS Validation Assay

Target Platform: Agilent 1290 Infinity II / 6495 Triple Quad

  • Internal Standard (IS) Spike: Add 20

    
    L of [²H₃]-1,5-AG (10 
    
    
    
    g/mL) to 50
    
    
    L serum.
  • Protein Precipitation: Add 200

    
    L Acetonitrile (cold). Vortex 30s. Centrifuge 10 min at 15,000 x g.
    
  • Dilution: Transfer supernatant and dilute 1:1 with Water (to match initial HILIC mobile phase).

  • LC Conditions:

    • Column: Waters BEH Amide (2.1 x 100 mm, 1.7

      
      m).
      
    • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: 90% B to 60% B over 5 minutes.

  • MS Parameters:

    • Source: ESI Negative.

    • MRM 1 (Analyte): 163.0

      
       103.0 (CE: 15V).
      
    • MRM 2 (IS): 166.0

      
       103.0.
      
Diagram 2: Experimental Workflow Comparison

Workflow cluster_Enz Enzymatic Path cluster_MS LC-MS/MS Path Sample Serum Sample Step1 Pre-treatment: Hexokinase removes Glucose Sample->Step1 Prep Protein Ppt + IS Spike Sample->Prep Step2 Reaction: PROD oxidizes 1,5-AG Step1->Step2 Read Colorimetric Readout (546nm) Step2->Read LC HILIC Separation (Retains Polar Sugars) Prep->LC MS MS/MS Detection (m/z 163->103) LC->MS

Caption: The Enzymatic path relies on chemical subtraction of glucose. The MS path relies on physical separation and mass filtering.

Troubleshooting & Interferences

When to use LC-MS/MS over Enzymatic?

While the enzymatic assay is sufficient for 95% of clinical applications, LC-MS/MS is required in the following scenarios:

  • Saliva Analysis: Saliva contains Galactose , which reacts with Pyranose Oxidase.[6] The enzymatic kit will yield false positives unless a galactose-oxidase pretreatment is added. LC-MS/MS chromatographically separates Galactose from 1,5-AG.

  • Severe Hyperglycemia: In samples with Glucose > 1000 mg/dL (e.g., hyperosmolar hyperglycemic state), the Hexokinase in the enzymatic kit may be overwhelmed. LC-MS/MS is unaffected by glucose load if the retention times are resolved.

  • Low Volume Samples: While enzymatic uses less volume per test, LC-MS/MS can be multiplexed to measure 1,5-AG, Glucose, and Creatinine simultaneously from a single 50

    
    L aliquot.
    
Quality Control Check
  • Enzymatic: If results are surprisingly high, dilute the sample 1:2 with saline. If the result drops by more than 50%, it indicates matrix interference (likely glucose overload consuming the reagents).

  • MS: Monitor the Internal Standard response. A drop >30% indicates ion suppression. Improve precipitation or switch to a more robust HILIC column.

References

  • Yamanouchi, T., et al. (1996). "Enzymatic method for the determination of 1,5-anhydro-D-glucitol in serum for the diagnosis of diabetes mellitus." Diabetes Care, 19(6), 661-664.

  • GlycoMark, Inc. (2022). "GlycoMark Product Insert & Technical Specs." FDA 510(k) Documentation.

  • Nowatzke, W., et al. (2004). "Evaluation of an assay for serum 1,5-anhydroglucitol (GlycoMark) and its comparison with a candidate reference method (LC/MS)." Clinica Chimica Acta, 350(1-2), 201-209.

  • Shiga, T., et al. (2014). "Development of a liquid chromatography-tandem mass spectrometric method for the determination of 1,5-anhydroglucitol in human plasma." Journal of Chromatography B, 969, 17-22.

  • CLSI. (2018). "Measurement Procedure Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Third Edition." CLSI EP09c.

Sources

Validation

A Comparative Guide for Researchers: Correlating 1,5-Anhydroglucitol Levels with Continuous Glucose Monitoring Data

For researchers, scientists, and drug development professionals navigating the complexities of glycemic control, the choice of monitoring tool is paramount. While traditional markers like HbA1c provide a long-term averag...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of glycemic control, the choice of monitoring tool is paramount. While traditional markers like HbA1c provide a long-term average, the need for a more granular understanding of short-term glycemic fluctuations has brought 1,5-anhydroglucitol (1,5-AG) and continuous glucose monitoring (CGM) to the forefront. This guide provides an in-depth, objective comparison of these two powerful methodologies, supported by experimental data, to empower you in making informed decisions for your research and development endeavors.

Section 1: Understanding the Fundamentals: 1,5-AG and CGM

The Biochemical Basis of 1,5-Anhydroglucitol (1,5-AG)

1,5-Anhydroglucitol is a naturally occurring polyol, structurally similar to glucose, that is primarily obtained from dietary sources.[1] In a state of normal blood sugar, 1,5-AG is filtered by the kidneys and almost completely reabsorbed in the renal tubules.[2] However, when blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), the reabsorption of 1,5-AG is competitively inhibited by the excess glucose.[1][2] This leads to an increase in the urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration. Consequently, lower serum 1,5-AG levels serve as an indirect measure of recent hyperglycemic excursions.[1][3] This unique mechanism makes 1,5-AG a sensitive marker for short-term glycemic control, reflecting glucose fluctuations over the preceding 1 to 2 weeks.[1][3][4]

The Technological Principles of Continuous Glucose Monitoring (CGM)

Continuous glucose monitoring (CGM) systems provide real-time or near-real-time glucose readings by measuring glucose levels in the interstitial fluid.[5] A small sensor filament is inserted just under the skin, where it measures glucose concentration every one to fifteen minutes.[6] This data is then transmitted to a receiver, smartphone, or insulin pump, providing a dynamic and comprehensive view of glucose patterns throughout the day and night.[6] Modern CGM sensors have achieved a high degree of accuracy, with a mean absolute relative difference (MARD) of around ±10%.[7] This technology allows for the detailed analysis of various glycemic metrics, including time in range, glycemic variability, and the frequency and duration of hyperglycemic and hypoglycemic events.[6]

Section 2: Head-to-Head Comparison: 1,5-AG vs. CGM

The choice between 1,5-AG and CGM depends on the specific research question, the study population, and logistical considerations. Both methods offer valuable insights into glycemic control that are not captured by HbA1c.[4][5]

Performance in Detecting Glycemic Variability

Multiple studies have demonstrated a significant correlation between 1,5-AG levels and CGM-derived metrics of glycemic variability.[5][8] Changes in 1,5-AG have been shown to be inversely correlated with the standard deviation (SD) of glucose, the mean amplitude of glucose excursion (MAGE), and the area under the curve for glucose above 180 mg/dL.[8] This indicates that as glycemic variability increases, 1,5-AG levels decrease, making it a reliable indicator of glucose fluctuations.[8] One study found a moderate, statistically significant inverse relationship between 1,5-AG concentration and the coefficient of variation (CoV) of glycemia over 7 days (r = -0.45, p < 0.05).[9]

Capturing Postprandial Hyperglycemia

A key advantage of 1,5-AG is its sensitivity to postprandial hyperglycemia.[10][11][12] Since its levels are directly affected by periods of high blood sugar, it can effectively identify individuals with significant glucose spikes after meals, a factor often missed by HbA1c.[1] This makes 1,5-AG a valuable tool in studies focused on the impact of dietary interventions or the efficacy of therapies targeting post-meal glucose excursions.

Temporal Resolution and Data Granularity

CGM provides a far superior temporal resolution, offering a continuous stream of data that allows for the detailed analysis of glucose dynamics.[6] This level of granularity is essential for understanding the immediate impact of meals, exercise, and medications on glucose levels. In contrast, 1,5-AG provides an integrated snapshot of glycemic control over a one to two-week period.[3][4] While it cannot pinpoint the exact timing of hyperglycemic events, it offers a convenient and less burdensome method for assessing recent glycemic control.[10]

Practical Considerations: Patient Burden and Cost

The practical aspects of each method are a critical consideration. CGM requires the user to wear a sensor on their body, which can sometimes cause skin irritation or be inconvenient.[5][13] There can also be a learning curve and the potential for "alarm fatigue" from frequent alerts.[13] Conversely, 1,5-AG measurement is a simple serum or plasma test, requiring only a single blood draw.[14] This significantly lower patient burden can be advantageous in large-scale clinical trials or for longitudinal monitoring.

From a cost perspective, while the price of CGM technology is decreasing, it can still be a significant expense, particularly if not covered by insurance.[13] The enzymatic assays for 1,5-AG are generally more cost-effective for single-point measurements.

Section 3: Experimental Data and Performance Metrics

The following tables summarize key performance characteristics and comparative data from published studies.

Table 1: Performance Characteristics of 1,5-AG and CGM

Feature1,5-Anhydroglucitol (1,5-AG)Continuous Glucose Monitoring (CGM)
Measurement Principle Competitive inhibition of renal reabsorption by glucose[1][2]Electrochemical measurement of interstitial fluid glucose[5]
Timeframe of Glycemic Control 1-2 weeks[1][3][4]Real-time, continuous data[6]
Key Insights Provided Recent hyperglycemic excursions, postprandial hyperglycemia[1][10][11][12]Glycemic variability, time in range, hypo/hyperglycemic events[6]
Patient Burden Single blood draw[14]Continuous wear of a sensor, potential for skin irritation[5][13]
Data Output Single numerical value (µg/mL)Continuous data stream, multiple glycemic metrics[6]

Table 2: Correlation of 1,5-AG with CGM-Derived Glycemic Variability Indices

CGM MetricCorrelation with 1,5-AGReference
Standard Deviation (SD) of Glucose Inverse, significant (r = -0.576, P<0.05)[8]
Mean Amplitude of Glucose Excursion (MAGE) Inverse, significant (r = -0.613, P<0.05)[8]
Lability Index Inverse, significant (r = -0.600, P<0.05)[8]
Area Under the Curve >180 mg/dL Inverse, significant (r = -0.500, P<0.05)[8]
Coefficient of Variation (CoV) Inverse, moderate (r = -0.45, p < 0.05)[9]

Section 4: Experimental Protocols

Protocol for 1,5-Anhydroglucitol (1,5-AG) Measurement

The following provides a generalized workflow for the enzymatic measurement of 1,5-AG in serum or plasma. It is crucial to follow the specific instructions provided by the manufacturer of the chosen assay kit.

Workflow for 1,5-AG Enzymatic Assay

Caption: Workflow for 1,5-AG measurement.

Step-by-Step Methodology:

  • Sample Collection: Collect venous blood into a serum separator tube or a tube containing EDTA.

  • Sample Processing: Centrifuge the blood sample to separate the serum or plasma from the cellular components.

  • Storage: If the analysis is not performed immediately, store the serum or plasma samples at -80°C.

  • Assay Preparation: Prepare the reagents, calibrators, and controls according to the manufacturer's protocol for the enzymatic assay kit (e.g., GlycoMark™).[14][15]

  • Automated Analysis: Load the prepared samples, calibrators, and controls onto a compatible automated clinical chemistry analyzer.

  • Reaction and Detection: The assay typically involves an enzymatic reaction that results in a color change, which is measured spectrophotometrically.

  • Calculation: The concentration of 1,5-AG in the samples is calculated based on a standard calibration curve.

  • Quality Control: Ensure that the values for the quality control samples fall within the acceptable ranges to validate the assay run.

Protocol for CGM Data Acquisition and Analysis

This protocol outlines the key steps for utilizing CGM in a research setting.

Workflow for CGM Data Acquisition and Analysis

CGM_Workflow cluster_setup Device Setup and Wear cluster_data Data Collection and Upload cluster_analysis Data Analysis and Interpretation insert Insert CGM sensor subcutaneously attach Attach and activate transmitter insert->attach pair Pair transmitter with receiver/smart device attach->pair wear Instruct participant on device wear and maintenance for ≥14 days pair->wear collect Continuous glucose data is collected and stored wear->collect upload Upload data to a cloud-based platform or software collect->upload agp Generate Ambulatory Glucose Profile (AGP) upload->agp metrics Calculate key glycemic metrics (Time in Range, CV, MAGE, etc.) agp->metrics patterns Analyze daily glucose profiles for patterns and trends metrics->patterns report Generate comprehensive report patterns->report

Caption: Workflow for CGM data acquisition and analysis.

Step-by-Step Methodology:

  • Sensor Insertion: Insert the CGM sensor into the subcutaneous tissue of the abdomen or the back of the upper arm, following the manufacturer's instructions.

  • Transmitter Activation: Attach the transmitter to the sensor and ensure it is activated and paired with the designated receiver or smart device.

  • Data Collection Period: For a reliable assessment of glycemic patterns, a data collection period of at least 14 days with a minimum of 70% active wear time is recommended.[6]

  • Data Upload: At the end of the monitoring period, upload the stored glucose data to the corresponding software platform.

  • Data Analysis:

    • Generate an Ambulatory Glucose Profile (AGP) report, which provides a standardized visualization of glucose patterns.[6]

    • Calculate key glycemic metrics, including mean glucose, time in range (70-180 mg/dL), time above range (>180 mg/dL), time below range (<70 mg/dL), and coefficient of variation (CV) as a measure of glycemic variability.[6]

    • Analyze daily glucose profiles to identify patterns related to meals, physical activity, and other relevant events.

Section 5: Limitations and Special Considerations

Limitations of 1,5-AG
  • Renal and Liver Function: The accuracy of 1,5-AG measurements can be compromised in individuals with severe renal dysfunction or severe liver disease.[2][8][10][16]

  • SGLT2 Inhibitors: The use of sodium-glucose cotransporter 2 (SGLT2) inhibitors will lead to very low 1,5-AG levels due to their mechanism of inducing glycosuria, making 1,5-AG an unreliable marker of glycemic control in these patients.[4][17][18]

  • Pregnancy: The utility of 1,5-AG in monitoring gestational diabetes can be variable and may be less reliable in later stages of pregnancy.[2][19]

  • Lack of Specific Timing: 1,5-AG cannot provide information on the specific timing of hyperglycemic events.[10]

Limitations of CGM
  • Accuracy and Calibration: While accuracy has improved, CGM systems still have a margin of error and may require calibration with fingerstick blood glucose measurements.[7][13]

  • Lag Time: CGM measures glucose in the interstitial fluid, which can lag behind blood glucose levels by 10-15 minutes.[5]

  • Data Overload: The vast amount of data generated by CGM can be overwhelming and requires proper interpretation.[13]

  • Cost and Accessibility: The cost of CGM devices and supplies can be a barrier for some research budgets and patient populations.[13]

Section 6: Conclusion and Future Directions

Both 1,5-AG and CGM are powerful tools that provide valuable insights into glycemic control beyond what is offered by traditional markers like HbA1c. The choice between them is not necessarily one of superiority but rather of suitability for the specific research context.

  • 1,5-AG is an excellent choice for:

    • Large-scale epidemiological studies or clinical trials where a cost-effective, low-burden marker of short-term hyperglycemia is needed.

    • Assessing the efficacy of interventions targeting postprandial glucose.

    • Longitudinal monitoring in clinical practice to complement HbA1c.[5]

  • CGM is indispensable for:

    • Mechanistic studies requiring detailed, real-time understanding of glucose dynamics.

    • Research focused on glycemic variability, hypoglycemia, and the immediate effects of lifestyle or therapeutic interventions.

    • Personalized diabetes management and patient education.

The future of glycemic monitoring will likely involve the synergistic use of these and other biomarkers. For instance, 1,5-AG could be used as a screening tool to identify individuals who would benefit most from CGM. As technology advances and our understanding of glycemic control deepens, a multi-faceted approach will be key to unraveling the complexities of diabetes and developing more effective therapies.

References

  • Finding the clinical utility of 1,5-anhydroglucitol among primary care practitioners. PubMed.
  • 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes. PubMed.
  • Serum 1,5-anhydroglucitol (1,5 AG): new clinical marker for glycemic control. PubMed.
  • Serum 1,5-Anhydroglucitol Concentrations Are a Reliable Index of Glycemic Control in Type 2 Diabetes With Mild or Moderate Renal Dysfunction.
  • The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complic
  • Comparable performance of 1,5-anhydroglucitol and continuous glucose monitoring in detecting subclinical atherosclerosis in elderly patients with type 2 diabetes. PubMed Central (PMC).
  • 1,5-ANHYDROGLUCITOL (1,5-AG) ASSAY.
  • The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers.
  • 1,5-anhydroglucitol is a good predictor for the treatment effect of the Sodium-Glucose cotransporter 2 inhibitor in Japanese patients with type 2 diabetes mellitus.
  • The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers.
  • 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes. PubMed Central (PMC).
  • The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complic
  • Evaluation of 1,5-Anhydroglucitol as a Biomarker for Type 2 Diabetes Mellitus in Patients without Overt Nephrop
  • Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance.
  • 1,5-Anhydroglucitol. Rupa Health.
  • Clinical Application of 1,5-Anhydroglucitol Measurements in Patients with Hepatocyte Nuclear Factor-1α Maturity-Onset Diabetes of the Young.
  • Combining serum 1,5-anhydroglucitol with fasting plasma glucose to detect diabetes mellitus in a community-based population with hypertension.
  • CORRELATION BETWEEN 1,5-ANHYDROGLUCITOL LEVELS AND GLYCEMIC VARIABILITY IN TYPE 2 DIABETIC PATIENTS USING CONTINUOUS GLUCOSE MONITORING.
  • Continuous Glucose Monitoring: A Review of Recent Studies Demonstrating Improved Glycemic Outcomes. PubMed Central (PMC).
  • Understanding Continuous Glucose Monitoring Data.
  • Comparison of 1,5-anhydroglucitol, HbA1c, and fructosamine for detection of diabetes mellitus. PubMed.
  • 1227-P: GlycoMark 1,5-Anhydrocluitol Values in Patients Taking SGLT2 Inhibitors.
  • CGM | Pros and Cons of Continuous Glucose Monitors.
  • Comparison of 1,5-Anhydroglucitol, HbA 1c , and Fructosamine for Detection of Diabetes Mellitus. Lippincott Williams & Wilkins.
  • CGM Device Comparison.

Sources

Comparative

Comparative analysis of different stable isotope-labeled standards for 1,5-AG

Optimizing Glycemic Biomarker Quantitation: A Comparative Analysis of C vs. Deuterated Internal Standards for 1,5-Anhydroglucitol Executive Summary: The Precision Gap in Glycemic Monitoring 1,5-Anhydroglucitol (1,5-AG) h...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Glycemic Biomarker Quantitation: A Comparative Analysis of C vs. Deuterated Internal Standards for 1,5-Anhydroglucitol

Executive Summary: The Precision Gap in Glycemic Monitoring

1,5-Anhydroglucitol (1,5-AG) has emerged as a critical biomarker for short-term glycemic control, particularly effective in capturing postprandial hyperglycemic excursions that HbA1c often misses. However, its polar nature and structural similarity to glucose present significant bioanalytical challenges.

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of Internal Standard (IS) is not merely a logistical decision—it is the primary determinant of assay accuracy. This guide compares the two dominant IS classes: Deuterated (


H)  and Carbon-13 (

C)
labeled analogs.

The Verdict: While deuterated standards (e.g., 1,5-AG-d2) are cost-effective, they suffer from the "Deuterium Isotope Effect," causing chromatographic separation from the analyte. For regulated drug development and clinical validation, 1,5-AG-


C

is the superior choice due to perfect co-elution and identical matrix factor correction.

Mechanistic Grounding: Why 1,5-AG Levels Fluctuate

To understand the analytical requirement, we must understand the biological mechanism. Unlike glucose, 1,5-AG is not metabolized; it is maintained via a renal threshold mechanism.

The Renal Competition Model

1,5-AG is filtered by the glomerulus and reabsorbed in the renal tubules. Crucially, this reabsorption is mediated by SGLT4 (SLC5A9), which also transports glucose. When blood glucose levels exceed the renal threshold (~180 mg/dL), the excess glucose saturates SGLT4, competitively inhibiting 1,5-AG reabsorption. This causes 1,5-AG to be excreted in urine, lowering plasma levels.[1]

RenalHandling cluster_blood Circulation cluster_kidney Renal Tubule (Proximal) Plasma 1,5-AG Plasma 1,5-AG Glomerular Filtration Glomerular Filtration Plasma 1,5-AG->Glomerular Filtration Plasma Glucose Plasma Glucose Plasma Glucose->Glomerular Filtration SGLT4 Transporter SGLT4 Transporter Glomerular Filtration->SGLT4 Transporter Substrates Reabsorption Reabsorption SGLT4 Transporter->Reabsorption Normal Glucose Urine Excretion Urine Excretion SGLT4 Transporter->Urine Excretion High Glucose (Inhibition) Reabsorption->Plasma 1,5-AG

Figure 1: The competitive inhibition mechanism at SGLT4. High glucose blocks 1,5-AG recovery, necessitating precise quantitation of low 1,5-AG levels in diabetic samples.

Technical Comparison: Deuterium ( H) vs. Carbon-13 ( C)[2]

In LC-MS/MS, the Internal Standard must correct for Matrix Effects (ME) —the suppression or enhancement of ionization caused by co-eluting phospholipids, salts, and proteins.

Option A: Deuterated Standards (e.g., 1,5-AG-d2)
  • Mechanism: Hydrogen atoms are replaced with Deuterium.[2]

  • The Flaw (Deuterium Isotope Effect): The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the lipophilicity and interaction with the stationary phase.

  • Result: In HILIC (Hydrophilic Interaction Liquid Chromatography) or Reverse Phase modes, deuterated standards often elute earlier than the native analyte.

  • Consequence: If the IS elutes at 2.4 min and the Analyte at 2.5 min, they are in different matrix environments. A suppression zone at 2.5 min will affect the analyte but not the IS, leading to erroneous data correction.

Option B: Carbon-13 Standards (e.g., 1,5-AG- C )
  • Mechanism: Carbon-12 atoms are replaced with Carbon-13.

  • The Advantage:

    
    C affects mass but has negligible effect on bond length or polarity.
    
  • Result: Perfect Co-elution. The IS and Analyte enter the source at the exact same millisecond.

  • Consequence: Any ion suppression affecting the analyte affects the IS equally. The ratio remains constant, ensuring accuracy.

Comparative Data Summary
Feature1,5-AG-d2 (Deuterated)1,5-AG-

C

(Carbon-13)
Impact on Data Quality
Mass Shift +2 Da+6 Da

C is safer.
+2 Da risks overlap with natural isotopes of the analyte (M+2).
Chromatography Shift (Early elution)Perfect Co-elution

C is superior.
Corrects for sharp matrix suppression peaks.
Matrix Factor (MF) Variable (IS

Analyte)
Normalized (IS = Analyte)

C yields tighter CV%.
Cost LowHighd2 is acceptable for screening;

C
for validation.
Stability Potential D/H exchangeStable C-C bonds

C is more robust
in acidic mobile phases.

Definitive Protocol: HILIC-MS/MS Quantitation[4]

This protocol utilizes 1,5-AG-


C

to validate plasma samples. 1,5-AG is highly polar; therefore, Reverse Phase (C18) columns provide poor retention. HILIC is the required separation mode.
Reagents
  • Analyte: 1,5-Anhydro-D-glucitol.[3][4][5][6][7][8][9]

  • Internal Standard: 1,5-Anhydro-D-glucitol-

    
    C
    
    
    
    (Target concentration: 10 µg/mL in 50:50 ACN:Water).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis S1 Plasma (50 µL) S2 Spike IS (1,5-AG-13C6) S1->S2 S3 Protein PPT (Add 450 µL ACN) S2->S3 S4 Centrifuge (4000g, 10 min) S3->S4 A1 Inject Supernatant (HILIC Column) S4->A1 A2 ESI Negative Mode (MRM Transitions) A1->A2 A3 Data Processing (Ratio Area/IS) A2->A3

Figure 2: HILIC-MS/MS Workflow. Protein precipitation (PPT) is used to maintain high organic content compatible with HILIC initial conditions.

LC-MS/MS Parameters
  • Column: BEH Amide or similar HILIC column (2.1 x 100 mm, 1.7 µm).

  • Gradient:

    • 0.0 min: 90% B (High organic to retain polar sugar).

    • Linear ramp to 60% B over 3.0 min.

    • Re-equilibrate at 90% B for 2.0 min.

  • Mass Spectrometry (ESI Negative):

    • 1,5-AG forms a stable acetate adduct

      
      .
      
    • Analyte Transition:

      
       223.1 
      
      
      
      59.0 (Acetate loss + fragmentation).
    • IS Transition (

      
      C
      
      
      
      ):
      
      
      229.1
      
      
      59.0 (Note: The fragment may shift depending on the carbon position retained, verify specific product ion for your label pattern).

Experimental Validation: Self-Validating the System

To ensure your chosen IS is performing correctly, run the "Post-Column Infusion" experiment during development:

  • Setup: Infuse the analyte (1,5-AG) continuously into the MS source via a T-tee.

  • Injection: Inject a blank plasma extract (matrix) via the LC column.

  • Observation: Monitor the baseline of the infused analyte.

    • Result: You will likely see a dip (suppression) in the baseline where phospholipids elute.

    • Check: Overlay the chromatogram of your Internal Standard.

    • Pass: If the IS peak aligns perfectly with the suppression dip, it will correct the data.

    • Fail: If the Deuterated IS elutes before the dip, it will overestimate the analyte concentration (because the IS signal is not suppressed, but the analyte signal is).

References

  • Yamanouchi, T., et al. (1992). "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body."[9] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Stickle, D., et al. (1997). "1,5-Anhydroglucitol: A biomarker for short-term glycemic control."[5][8] Clinical Chemistry. Link

  • Wang, S., et al. (2014). "Evaluation of chromatographic isotope effect upon isotope-coded derivatization for quantitative liquid chromatography–mass spectrometry." Analytical Chemistry. Link

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry. Link

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[10] Link

Sources

Validation

1,5-Anhydroglucitol (1,5-AG) in T1D vs. T2D: A Comparative Biomarker Guide

Executive Summary In the landscape of glycemic monitoring, 1,5-Anhydroglucitol (1,5-AG) occupies a critical "blind spot" left by HbA1c and Fructosamine.[1][2][3] While HbA1c provides a 3-month weighted average and Fructo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of glycemic monitoring, 1,5-Anhydroglucitol (1,5-AG) occupies a critical "blind spot" left by HbA1c and Fructosamine.[1][2][3] While HbA1c provides a 3-month weighted average and Fructosamine reflects a 2-3 week protein glycation window, 1,5-AG is a rapid-response marker (1–2 weeks) specifically sensitive to hyperglycemic excursions above the renal threshold .

For researchers and drug developers, 1,5-AG is not merely a "shorter HbA1c"; it is a functional measure of glucosuria . Its utility differs fundamentally between Type 1 Diabetes (T1D), where it highlights glycemic variability (GV) often masked by frequent hypoglycemia, and Type 2 Diabetes (T2D), where it serves as a premier marker for postprandial spikes.

Critical Caveat: The validity of 1,5-AG is chemically nullified by SGLT2 inhibitors. This guide details the mechanism, comparative utility, and specific assay protocols required for high-integrity research.

Mechanistic Foundation: The Renal Competition Model

To interpret 1,5-AG data, one must understand that it acts inversely to blood glucose. Unlike HbA1c (which accumulates), 1,5-AG is depleted by hyperglycemia.[3]

The Physiology
  • Steady State: 1,5-AG is derived from diet and is metabolically inert. It is filtered by the glomerulus and >99.9% is reabsorbed by the renal tubules via the sodium-glucose cotransporter system (specifically SGLT4/SGLT5).

  • Competitive Inhibition: Glucose and 1,5-AG compete for the same transporters.

  • The Threshold: When blood glucose exceeds the renal threshold (~180 mg/dL or 10 mmol/L), the transporters are saturated with glucose.

  • The Drop: 1,5-AG reabsorption is blocked, causing it to spill into the urine. Serum levels plummet rapidly.

Therefore: Low 1,5-AG = High Recent Hyperglycemia.

RenalThreshold cluster_mechanism Renal Competition Mechanism Diet Dietary Intake (Stable Source) Blood Blood Pool (1,5-AG + Glucose) Diet->Blood Glomerulus Glomerular Filtration Blood->Glomerulus Tubule Renal Tubule (Reabsorption Site) Glomerulus->Tubule Filtrate Urine Urine (Excretion) Tubule->Urine Hyperglycemia (>180 mg/dL) Glucose Blocks 1,5-AG BloodReturn Systemic Circulation (Stable 1,5-AG) Tubule->BloodReturn Normoglycemia (<180 mg/dL) 1,5-AG Reabsorbed

Figure 1: The competitive inhibition mechanism. In normoglycemia, 1,5-AG is recycled.[4] In hyperglycemia, glucose saturation forces 1,5-AG excretion.

Comparative Analysis: T1D vs. T2D

The clinical interpretation of 1,5-AG varies significantly by diabetes phenotype.

Type 1 Diabetes (T1D): The Variability Detector

In T1D, HbA1c can be deceptive. A patient with frequent hypoglycemia and frequent hyperglycemia may have a "normal" average HbA1c (e.g., 7.0%), masking dangerous volatility.

  • Application: 1,5-AG detects the peaks. Even if the average glucose is low, if the patient spikes >180 mg/dL daily, 1,5-AG will be low.

  • Research Use: Validating "Time-in-Range" (TIR) improvements in artificial pancreas or insulin pump studies.

Type 2 Diabetes (T2D): The Postprandial Marker

In T2D, fasting glucose often normalizes before postprandial glucose.

  • Application: 1,5-AG is highly sensitive to post-meal spikes that HbA1c misses. It correlates strongly with 2-hour postprandial glucose (2h-PPG).

  • Research Use: Evaluating drugs targeting post-meal absorption (e.g., alpha-glucosidase inhibitors, rapid-acting insulin).

The SGLT2 Inhibitor "Trap" (Crucial for Drug Development)

SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin) lower blood glucose by intentionally inducing glucosuria.

  • Mechanism: They block renal glucose reabsorption.[3][4][5]

  • Impact on 1,5-AG: Because the transporter is blocked, 1,5-AG is also dumped into the urine , regardless of blood glucose levels.

  • Result: Patients on SGLT2is will have permanently low 1,5-AG levels (mimicking uncontrolled diabetes), even if their blood sugar is perfect.

  • Protocol Rule: Exclude 1,5-AG testing in any arm of a study involving SGLT2 inhibitors.

Performance Matrix: 1,5-AG vs. Alternatives

Feature1,5-Anhydroglucitol (1,5-AG)HbA1cFructosamine / Glycated Albumin
Physiological Basis Renal competition with glucoseGlycation of Hemoglobin (Red Blood Cells)Glycation of Serum Proteins (Albumin)
Time Window 1 – 2 Weeks (Short-term)2 – 3 Months (Long-term)2 – 3 Weeks (Medium-term)
Sensitivity High for excursions >180 mg/dL High for chronic sustained hyperglycemiaModerate; affected by protein turnover
Response Time Rapid (Changes within 24-48h of spike)Slow (Lag time of weeks)Moderate (Lag time of days)
T1D Utility Detects glycemic variability masked by lowsGold standard for long-term riskUseful in pregnancy or hemolytic anemia
T2D Utility Best for Postprandial Hyperglycemia Gold standard for diagnosisAlternative when HbA1c is invalid
Major Interferences SGLT2 Inhibitors , Renal Failure (eGFR <30)Hemoglobinopathies, Anemia, TurnoverNephrotic syndrome, Liver disease

Experimental Protocol: The Two-Step Enzymatic Assay

To measure 1,5-AG accurately, one must overcome a massive stoichiometric challenge: Glucose is present in millimolar concentrations (


), while 1,5-AG is in micromolar concentrations (

). Glucose must be "deleted" before 1,5-AG can be measured.

Standard Method: Pyranose Oxidase (PROD) Colorimetric Assay (e.g., GlycoMark).

Reagents & Equipment
  • Reagent A (Pre-treatment): Glucokinase (HK), ATP, Pyruvate Kinase (PK), Phosphoenolpyruvate (PEP).

  • Reagent B (Measurement): Pyranose Oxidase (PROD), Peroxidase (POD), Colorimetric substrate (e.g., 4-AA).

  • Specimen: Serum or EDTA Plasma (Stable 7 days at room temp).

Step-by-Step Workflow
  • Glucose Elimination (The "Cleanup"):

    • Add Reagent A to the serum sample.

    • Reaction: Glucokinase converts Glucose

      
       Glucose-6-Phosphate (G6P).
      
    • System Check: This step is critical. G6P cannot react with Pyranose Oxidase in the next step. If this fails, the glucose signal will drown out the 1,5-AG signal.

  • 1,5-AG Oxidation (The "Signal"):

    • Add Reagent B .

    • Reaction: Pyranose Oxidase oxidizes 1,5-AG

      
       1,5-anhydro-D-fructose + 
      
      
      
      .
    • Note: PROD is specific to 1,5-AG in the absence of glucose.

  • Colorimetric Detection:

    • Peroxidase (POD) uses the generated

      
       to oxidize the substrate.[6]
      
    • Measure Absorbance at 546 nm (primary) and 700 nm (secondary/blank).

    • Absorbance is directly proportional to 1,5-AG concentration.

AssayProtocol cluster_step1 Step 1: Glucose Elimination cluster_step2 Step 2: Target Measurement Sample Serum Sample (Glucose + 1,5-AG) ReagentA Add Reagent A (Glucokinase + ATP) Sample->ReagentA Conversion Glucose converted to G6P (G6P is inert to PROD) ReagentA->Conversion ReagentB Add Reagent B (Pyranose Oxidase) Conversion->ReagentB Glucose Removed Oxidation 1,5-AG oxidized to H2O2 ReagentB->Oxidation Result Spectrophotometry (546 nm) Oxidation->Result

Figure 2: The enzymatic workflow. Glucose is converted to G6P (inert) before 1,5-AG is oxidized to generate a signal.

References

  • Dungan, K. M. (2008).[3] 1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions.[2][3][4][7][8][9][10] Expert Review of Molecular Diagnostics. Link

  • Selvin, E., et al. (2014). Glycated Albumin and 1,5-Anhydroglucitol and Risk of Incident End-Stage Renal Disease.[4][8] Clinical Chemistry. Link

  • Yamanouchi, T., et al. (1991).[11] Comparison of 1,5-anhydroglucitol, HbA1c, and fructosamine for detection of diabetes mellitus.[1][2][9][12] Diabetes.[4][5][9][13][14][15][16][17] Link

  • GlycoMark, Inc. (2023).[16] GlycoMark Product Monograph & Assay Principle. Link

  • Buse, J. B., et al. (2003). Use of 1,5-anhydroglucitol to monitor glycemic excursions in patients with type 2 diabetes.[1][2][10] Diabetes Care. Link

  • Kim, W. J., et al. (2013). The Effects of SGLT2 Inhibitors on 1,5-Anhydroglucitol Levels. Diabetology & Metabolic Syndrome. Link

Sources

Safety & Regulatory Compliance

Safety

1,5-Anhydro-D-glucitol-13C6 proper disposal procedures

1,5-Anhydro-D-glucitol-13C6 Proper Disposal Procedures[1][2][3] Executive Safety Assessment & Core Directive Compound Identity: 1,5-Anhydro-D-glucitol-13C6 (1,5-AG-13C6) CAS Number (Unlabeled): 154-58-5 Nature: Stable Is...

Author: BenchChem Technical Support Team. Date: February 2026

1,5-Anhydro-D-glucitol-13C6 Proper Disposal Procedures[1][2][3]

Executive Safety Assessment & Core Directive

Compound Identity: 1,5-Anhydro-D-glucitol-13C6 (1,5-AG-13C6) CAS Number (Unlabeled): 154-58-5 Nature: Stable Isotope-Labeled Standard (Non-Radioactive) Hazard Classification: Non-Hazardous (OSHA 29 CFR 1910.1200 / GHS)[1][2][3]

Core Directive: Although 1,5-AG-13C6 is chemically benign (a sugar alcohol derivative), laboratory best practices mandate that it never be disposed of in general municipal trash.[1] The "13C" label identifies it as a stable isotope, which is non-radioactive and requires no decay time or shielding. Disposal protocols are dictated strictly by the matrix (solvent or biological fluid) in which the compound is dissolved, not by the compound itself.

Disposal Decision Matrix

The following logic flow determines the correct waste stream based on the physical state and solvent composition.

DisposalMatrix Start 1,5-Anhydro-D-glucitol-13C6 Waste Source State Physical State? Start->State Solid Pure Solid / Powder (Expired or Spilled) State->Solid Dry Liquid Liquid Solution State->Liquid Solution Bio Biological Matrix (Plasma, Urine, Tissue) State->Bio In Sample SolidWaste Non-Hazardous Chemical Waste (Solid Stream) Solid->SolidWaste Pack in Jar SolventCheck Solvent Type? Liquid->SolventCheck BioWaste Biohazard / Medical Waste (Red Bag/Sharps) Bio->BioWaste Autoclave/Incinerate Aq Aqueous Buffer / Water (No Organics) SolventCheck->Aq < 5% Organic Org Organic Solvent (MeOH, ACN, DMSO) SolventCheck->Org > 5% Organic Drain Sanitary Sewer (If local regs permit) Aq->Drain pH 6-9 SolventWaste Flammable/Organic Waste Stream Org->SolventWaste Segregate

Figure 1: Operational Decision Tree for 1,5-AG-13C6 Waste Streams. Note that "Stable Isotope" status does not trigger radioactive waste protocols.[1]

Detailed Operational Protocols

Scenario A: Pure Solid Waste (Expired Standards or Spills)

Context: You have a vial of expired 1,5-AG-13C6 or a powder spill on a benchtop.[1][2]

Regulatory Status: Non-RCRA Regulated (unless mixed with listed hazardous waste).[1] Protocol:

  • Containment: Do not sweep dust into the air. If spilled, wet a paper towel with water to dampen the powder and wipe it up to prevent aerosolization.

  • Packaging: Place the expired vial or the spill-cleanup debris (wipes) into a clear, wide-mouth chemical waste jar.

  • Labeling: Apply a "Non-Hazardous Chemical Waste" label.

    • Constituents: "1,5-Anhydro-D-glucitol-13C6, Solid debris."[1][2]

    • Hazard Checkbox: Check "None" or "Other."[1]

  • Disposal: Submit to your facility's EHS (Environmental Health & Safety) department for incineration or landfilling.[1]

    • Why not trash? Laboratory chemicals in white powder form can cause alarm if found in regular trash.[1] Professional disposal ensures "Chain of Custody."

Scenario B: Liquid Waste (Stock Solutions & LC-MS Waste)

Context: Residual stock solutions in Methanol/Water or LC-MS flow-through.[1][2][3]

Critical Factor: The solvent dictates the hazard, not the sugar.

Solvent CompositionWaste ClassificationDisposal Action
Water / PBS / Saline Non-Hazardous AqueousDrain Disposal: Can typically be flushed with 20x excess water (confirm with local EHS).[1][2][3]
Methanol / Acetonitrile Ignitable Waste (D001)Solvent Waste Container: Collect in approved safety can (HDPE/Steel).[2][3] Do NOT pour down drain.
DMSO Organic Solvent WasteSolvent Waste Container: Segregate with compatible organics.
Acidic Mobile Phase Corrosive/MixedNeutralize to pH 6-9 before drain disposal OR collect as Corrosive Waste.[1][2][3]

Step-by-Step for Organic Solvents:

  • Segregation: Pour liquid into the "Non-Halogenated Organic Solvent" waste stream (assuming no chloroform/DCM is used).

  • Rinsing: Triple-rinse the empty stock vial with the same solvent; add rinsate to the waste container.

  • Defacing: Remove or deface the original manufacturer label on the empty vial before recycling the glass.

Scenario C: Biological Matrices (Clinical/Pre-clinical Samples)

Context: Urine, plasma, or tissue samples containing 1,5-AG-13C6 tracer.[1][2][3]

Protocol:

  • Precedence: Biological hazards (bloodborne pathogens) supersede chemical hazards.[1]

  • Classification: Treat as Biohazardous Waste .

  • Action:

    • Liquids (Urine/Plasma): Add bleach (final conc. 10%) for 30 minutes, then drain dispose (if permitted) or solidify with absorbent polymer and place in Red Bag.

    • Solids (Tissue/Sharps): Place directly into Red Biohazard Bags or Sharps containers.

  • Destruction: These streams are typically autoclaved or incinerated.[1] The 13C-labeled compound will mineralize into 13CO2 and water, posing no environmental risk.[1]

Scientific & Regulatory Grounding

Why 13C is Non-Radioactive

Researchers often confuse "Isotope" with "Radioisotope."[1]

  • 13C (Carbon-13): A stable, naturally occurring isotope (1.1% of all carbon).[1] It has 6 protons and 7 neutrons.[1] It does not decay and emits no ionizing radiation.

  • 14C (Carbon-14): A radioisotope.[1][4] It decays.[1]

  • Implication: 1,5-AG-13C6 requires no NRC license , no Geiger counter monitoring, and no "decay-in-storage" protocols [1].[1][2]

RCRA Compliance (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • 1,5-Anhydro-D-glucitol is not a P-listed (acutely toxic) or U-listed (toxic) waste [2].[1][2]

  • It does not exhibit characteristics of Ignitability, Corrosivity, Reactivity, or Toxicity (TCLP) [3].

Emergency Spill Response (Workflow)

In the event of a large-scale spill (>10g) of the solid powder:

SpillResponse Spill Spill Detected PPE Don PPE: Gloves, Lab Coat, Safety Glasses Spill->PPE Vent Minimize Dust: Turn off fans if possible PPE->Vent Clean Wet Wipe Method: Dampen paper towels to capture powder Vent->Clean Bag Bag & Tag: Seal in Ziploc/Jar Label 'Non-Haz Debris' Clean->Bag

Figure 2: Spill Cleanup Workflow. Wet wiping is critical to prevent inhalation of fine carbohydrate dust.[3]

References

  • National Institutes of Health (NIH). (2023).[1] Guidelines for the Use of Stable Isotopes in Human Research. Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed Wastes (F, K, P, and U Lists). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Characteristic of Ignitability for Hazardous Waste. Retrieved from [Link][1][3]

Sources

Handling

Personal protective equipment for handling 1,5-Anhydro-D-glucitol-13C6

Topic: Personal protective equipment for handling 1,5-Anhydro-D-glucitol-13C6 Content Type: Operational Safety & Technical Guide Beyond Safety: Ensuring Isotopic Integrity and Data Precision To: Laboratory Operations, Bi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1,5-Anhydro-D-glucitol-13C6 Content Type: Operational Safety & Technical Guide

Beyond Safety: Ensuring Isotopic Integrity and Data Precision

To: Laboratory Operations, Bioanalytical Teams, and Mass Spectrometry Core Facilities From: Senior Application Scientist, Stable Isotope Division

Handling 1,5-Anhydro-D-glucitol-13C6 (1,5-AG-13C6) presents a dual-safety paradox common in high-value metabolomics. While the compound itself poses low toxicological risk to the operator, the operator poses a high contamination risk to the compound.

This guide diverges from standard safety data sheets (SDS) by integrating Chemical Hygiene (protecting you) with Isotopic Hygiene (protecting your data). As an internal standard for LC-MS/MS quantification of glycemic markers, even trace contamination or hydration errors can compromise calibration curves, invalidating weeks of clinical data.

Part 1: Risk Assessment & The "Two-Way" Safety Model

Chemical Hazard Profile (User Safety)
  • Compound Class: Polyol (Anhydro sugar alcohol).

  • Radioactivity: None. This is a stable isotope (

    
    C), not a radioisotope (
    
    
    
    C). No shielding or Geiger counters are required.
  • Toxicity: Low. Generally classified as non-hazardous or a mild irritant (Category 4).

  • Primary Route of Entry: Inhalation of fine dust; incidental ingestion.

Analytical Hazard Profile (Data Safety)
  • Hygroscopicity: High. The compound avidly absorbs atmospheric moisture.

    • Risk: Weighing errors. If the powder absorbs water during weighing, the calculated concentration of your internal standard will be lower than reality, biasing all subsequent quantification.

  • Isotopic Dilution: 1,5-AG is a naturally occurring dietary polyol found in food (soy, rice) and human biofluids.

    • Risk: Contamination from the operator’s skin, breath, or food residue can introduce "natural" (unlabeled) 1,5-AG, altering the isotopic ratio and ruining the standard's purity.

Part 2: PPE Matrix & Engineering Controls

Do not rely on generic "lab safety" rules. Use this targeted matrix to mitigate specific analytical risks.

Equipment CategorySpecificationThe "Why" (Causality & Logic)
Hand Protection Nitrile Gloves (Powder-Free) Min Thickness: 0.11 mmCrucial. Latex proteins can interfere with LC-MS signals. Powdered gloves introduce particulate contamination. Change gloves immediately if you touch your face or skin.
Respiratory N95 Mask or Fume Hood Sash While toxicity is low, 1,5-AG-13C6 is often a fine, electrostatic powder. Exhalation contains moisture and organic aerosols that can contaminate the stock.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard protocol.[1][2] Protects eyes from solvent splashes (e.g., Methanol) during stock solution preparation.
Body Protection Cotton Lab Coat (High-neck preferred)Synthetic fibers generate static electricity, which can cause the charged 1,5-AG powder to "jump" off the spatula, resulting in loss of expensive material.
Tools Anti-Static Micro-Spatula Prevents static-driven scattering of the isotope during weighing.

Part 3: Operational Workflow (Step-by-Step)

The following protocol is designed to neutralize the hygroscopic nature of the compound.

Phase A: Preparation & Equilibration (The Critical Step)
  • Context: 1,5-AG-13C6 is stored at -20°C. Opening a cold vial in a warm lab causes immediate condensation inside the vial.

  • Step 1: Remove vial from freezer.

  • Step 2: Place in a desiccator or on the bench and wait 30–45 minutes until it reaches room temperature.

    • Self-Validating Check: Wipe the outside of the vial with a Kimwipe. If it feels damp or cool, do not open . Condensation introduces water, altering the mass.

Phase B: Weighing & Solubilization
  • Step 3: Eliminate static. Use an ionizing fan or anti-static gun on the balance if available.

  • Step 4: Weigh rapidly into a tared amber glass vial.

  • Step 5: Dissolve immediately.

    • Solvent Choice: 50% Methanol / 50% Water is standard for stock solutions to prevent bacterial growth while maintaining solubility.

  • Step 6: Vortex for 30 seconds. Inspect for "ghost particles" (undissolved solids) at the bottom.

Phase C: Workflow Visualization

HandlingWorkflow Start Start: -20°C Storage Equilibrate Equilibration (30-45 mins @ RT) Start->Equilibrate Check Check for Condensation Equilibrate->Check Check->Equilibrate Cold/Damp Open Open Vial & Weigh (Anti-static tools) Check->Open Dry/Warm Dissolve Solubilization (50% MeOH/H2O) Open->Dissolve Aliquot Aliquot to Single-Use Vials Dissolve->Aliquot Refreeze Store Working Stocks (-20°C or -80°C) Aliquot->Refreeze

Figure 1: Critical Handling Path for Hygroscopic Stable Isotopes. Note the feedback loop at "Check for Condensation" to prevent moisture contamination.

Part 4: Emergency & Disposal Protocols

Spills (Solid State)
  • Do not sweep vigorously. This generates aerosols.

  • Wet Wipe Method: Dampen a Kimwipe with methanol. Gently wipe the powder inward to capture it.

  • Surface Clean: Clean the area with 10% isopropanol to remove sticky sugar residues.

Disposal (Waste Management)

Despite being a sugar derivative, do not flush down the drain.

  • Classification: Non-hazardous organic chemical waste.

  • Segregation:

    • Solid Waste: Contaminated gloves/vials go to "Lab Debris."

    • Liquid Waste: If dissolved in Methanol/Water, dispose of in "Flammable Solvents" stream.

    • Labeling: Clearly label as "1,5-Anhydro-D-glucitol (Stable Isotope)." No radioactive symbol is required.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 64960, 1,5-Anhydroglucitol. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.